molecular formula C8H15NOS2 B3423799 Lipoamide CAS No. 3206-73-3

Lipoamide

Cat. No.: B3423799
CAS No.: 3206-73-3
M. Wt: 205.3 g/mol
InChI Key: FCCDDURTIIUXBY-UHFFFAOYSA-N
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Description

Lipoamide is a redox-active dithiolane compound that serves as a critical cofactor in mitochondrial metabolism and has emerged as a powerful research tool for studying condensate biology and neurodegenerative diseases. As a coenzyme, it is essential for the function of multimeric dehydrogenase complexes including pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (α-KGDH), and branched-chain ketoacid dehydrogenase (BCKDH), where its lipoyl moiety acts as a swinging arm to directly transfer substrates between enzyme subunits . Recent groundbreaking research published in Nature Chemical Biology (2025) has identified this compound as a specific small-molecule dissolver of stress granules—cytoplasmic condensates associated with amyotrophic lateral sclerosis (ALS) . Its redox-active dithiolane ring modulates the condensation of key stress granule proteins like SFPQ. In models of ALS, this compound ameliorated aging-associated protein aggregation, improved neuronal morphology, and rescued motor defects caused by ALS-associated FUS and TDP-43 mutants, highlighting its significant research value in dissecting disease mechanisms . The compound partitions into stress granules and other organelles, and its activity is dependent on the intact dithiolane ring, as shown by structure-activity relationship studies . With a molecular formula of C8H15NOS2 and a molecular weight of 205.34 g/mol , this cell-permeable compound is a versatile agent for investigating redox regulation, mitochondrial function, and novel therapeutic pathways for protein aggregation diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dithiolan-3-yl)pentanamide
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InChI

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
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InChI Key

FCCDDURTIIUXBY-UHFFFAOYSA-N
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Canonical SMILES

C1CSSC1CCCCC(=O)N
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Molecular Formula

C8H15NOS2
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DSSTOX Substance ID

DTXSID2046541
Record name DL-Lipoamide
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Molecular Weight

205.3 g/mol
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Physical Description

Yellow solid; [Alfa Aesar MSDS], Solid
Record name Lipoamide
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CAS No.

940-69-2, 3206-73-3
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Record name 5-(1,2-dithiolan-3-yl)valeramide
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Melting Point

126.0 - 129.0 °C
Record name Lipoamide
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Foundational & Exploratory

Synthesis of Lipoamide from Lipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of lipoamide from lipoic acid. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing both chemical and enzymatic approaches. This document outlines key chemical synthesis routes, including direct amidation, the mixed carbonic anhydride method, and carbodiimide-mediated coupling, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways. Additionally, it briefly covers the principles of enzymatic synthesis, which mirrors the natural biosynthetic pathway of protein lipoylation.

I. Comparison of Chemical Synthesis Methodologies

The selection of a synthetic route for converting lipoic acid to this compound is often guided by factors such as desired yield, purity requirements, available reagents, and scalability. The following table summarizes quantitative data for the most common chemical synthesis methods. It is important to note that yields can be highly dependent on specific reaction conditions and the purity of starting materials.

MethodologyKey ReagentsTypical Solvent(s)TemperatureReaction TimeReported YieldPurity
Direct Amidation Lipoic Acid, Amine (e.g., Ammonia), Silica Gel (catalyst)p-Xylene130-140°C12-18 hours70-80%[1][2]Purification by column chromatography required[1]
Mixed Carbonic Anhydride Lipoic Acid, Ethyl Chloroformate, Triethylamine, AmmoniaTetrahydrofuran (THF)0°C to Room Temp.Several hours to overnightData not explicitly foundPurification required
Carbodiimide Coupling Lipoic Acid, DCC, NHS, AmmoniaDichloromethane (DCM), AcetonitrileRoom TemperatureOvernightHigh yields reported[3]Purification to remove urea byproduct necessary[3]

II. Experimental Protocols

The following sections provide detailed methodologies for the key chemical synthesis routes. These protocols are based on established chemical principles and published examples. Researchers should adapt these methods as necessary for their specific laboratory conditions and scale.

Direct Amidation of Lipoic Acid

This method involves the direct reaction of lipoic acid with an amine at elevated temperatures, often with a catalyst and removal of water to drive the reaction to completion.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add lipoic acid and a suitable high-boiling solvent such as p-xylene.

  • Add silica gel as a catalyst.

  • Introduce the amine (for this compound synthesis, this would be a source of ammonia, such as an aqueous or alcoholic solution, though the original study used other amines).

  • Heat the reaction mixture to reflux (approximately 130-140°C) for 12-18 hours, with continuous removal of water via the Dean-Stark trap.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[1]

Mixed Carbonic Anhydride Method

This two-step method involves the activation of the carboxylic acid group of lipoic acid with an alkyl chloroformate to form a mixed anhydride, which is then reacted with ammonia.

Experimental Protocol:

  • Dissolve lipoic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (or another suitable tertiary amine) to the solution.

  • Slowly add ethyl chloroformate (or another alkyl chloroformate) to the cooled solution while stirring. Maintain the temperature at 0°C for approximately 20-30 minutes to allow for the formation of the mixed carbonic-carboxylic acid anhydride.[4]

  • In a separate vessel, prepare a solution of ammonia in a suitable solvent (e.g., aqueous or alcoholic solution).

  • Slowly add the ammonia solution to the mixed anhydride solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]

  • Quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound via column chromatography or recrystallization.

Carbodiimide-Mediated Coupling (DCC/NHS)

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), to facilitate the formation of the amide bond.

Experimental Protocol:

  • Dissolve lipoic acid in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere at room temperature.[3]

  • In a separate container, dissolve dicyclohexylcarbodiimide (DCC) in DCM and add it to the lipoic acid solution. Stir the mixture for 30 minutes.[3]

  • Dissolve N-hydroxysuccinimide (NHS) in a solvent such as acetonitrile and add it to the reaction mixture. Continue stirring for another 30 minutes.[3]

  • Introduce a source of ammonia (e.g., an aqueous or alcoholic solution of ammonia) to the reaction mixture.

  • Allow the reaction to proceed overnight with stirring at room temperature.[3]

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a dilute acid solution and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure this compound.

III. Visualization of Synthesis and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the chemical reaction workflows and the natural biosynthetic pathway of this compound.

Chemical Synthesis Workflows

G cluster_0 Mixed Carbonic Anhydride Method cluster_1 Carbodiimide (DCC/NHS) Method LA0 Lipoic Acid MA Mixed Anhydride Intermediate LA0->MA Activation Et3N Triethylamine Et3N->MA ECF Ethyl Chloroformate ECF->MA Lipoamide0 This compound MA->Lipoamide0 Amidation NH3_0 Ammonia NH3_0->Lipoamide0 LA1 Lipoic Acid NHS_Ester NHS-activated Ester LA1->NHS_Ester Activation DCC DCC DCC->NHS_Ester DCU Dicyclohexylurea (byproduct) DCC->DCU NHS NHS NHS->NHS_Ester Lipoamide1 This compound NHS_Ester->Lipoamide1 Amidation NH3_1 Ammonia NH3_1->Lipoamide1

Caption: Chemical synthesis pathways for this compound.

Natural Biosynthetic Pathway of this compound

In biological systems, this compound is not synthesized as a free molecule but is rather formed by the covalent attachment of lipoic acid to specific lysine residues of enzymes. This process is catalyzed by lipoate-protein ligases.

G LA Lipoic Acid LipoylAMP Lipoyl-AMP Intermediate LA->LipoylAMP Activation ATP ATP ATP->LipoylAMP PPi PPi ATP->PPi LplA Lipoate-Protein Ligase A (LplA) LplA->LipoylAMP HoloProtein Holo-protein (this compound-linked) LipoylAMP->HoloProtein Transfer AMP AMP LipoylAMP->AMP ApoProtein Apo-protein (with Lysine) ApoProtein->HoloProtein

Caption: Enzymatic formation of protein-bound this compound.

IV. Enzymatic Synthesis of this compound

The natural synthesis of this compound involves the covalent attachment of lipoic acid to a lysine residue on a target protein, a reaction catalyzed by lipoate-protein ligases (LplA). This process proceeds through the formation of a lipoyl-AMP intermediate. While highly specific and efficient in a biological context, the in vitro synthesis of free this compound (as opposed to protein-bound) using these enzymes is not a standard laboratory procedure. Research in this area has primarily focused on understanding the mechanism of protein lipoylation rather than developing methods for the production of the free amide. However, the study of lipoamidases, enzymes that cleave the amide bond to release free lipoic acid, suggests the theoretical possibility of reversing this reaction under specific conditions, though this is not a currently established synthetic methodology.[5]

V. Conclusion

The synthesis of this compound from lipoic acid can be effectively achieved through several chemical methodologies. The choice of method will depend on the specific requirements of the research or development project. Direct amidation offers a high-yield, one-step process, while the mixed carbonic anhydride and carbodiimide coupling methods provide alternative routes that may be suitable for different scales and substrate sensitivities. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for professionals in the field, facilitating the informed selection and implementation of the most appropriate synthetic strategy. Further optimization of these methods may be necessary to achieve desired outcomes in specific applications.

References

The Pivotal Role of Lipoamide as a Cofactor for Dehydrogenase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is an essential cofactor for a critical class of metabolic enzymes known as 2-oxoacid dehydrogenase complexes. These multienzyme complexes are central to cellular energy metabolism, catalyzing the irreversible oxidative decarboxylation of α-keto acids. This guide provides an in-depth technical overview of this compound's structure, function, and mechanism of action as a cofactor, with a focus on its role in the pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and branched-chain α-ketoacid dehydrogenase (BCKDH) complexes. We will delve into the quantitative kinetics of these enzyme systems, detail key experimental protocols for their study, and provide visual representations of the underlying biochemical pathways.

This compound: Structure and Covalent Attachment

This compound is characterized by a five-membered dithiolane ring attached to a pentanoic acid backbone, which is covalently linked to a specific lysine residue on the E2 subunit (dihydrolipoyl transacylase/transsuccinylase) of the dehydrogenase complexes via an amide bond. This flexible linkage creates a "swinging arm" that is approximately 14 Å long, allowing the dithiolane ring to traverse the active sites of the three constituent enzymes of the complex (E1, E2, and E3).

The Catalytic Cycle of 2-Oxoacid Dehydrogenase Complexes

The catalytic function of these multienzyme complexes can be broken down into a series of coordinated reactions involving this compound and other cofactors such as thiamine pyrophosphate (TPP), coenzyme A (CoA), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide (NAD+).

  • Decarboxylation (E1): The E1 component (e.g., pyruvate dehydrogenase) utilizes TPP to decarboxylate the α-ketoacid substrate (e.g., pyruvate). The resulting hydroxyalkyl-TPP intermediate is then oxidized.

  • Acyl Transfer (E1 to E2): The acetyl group is transferred from TPP to the oxidized dithiolane ring of the this compound "swinging arm" on the E2 subunit. This reaction reduces the disulfide bond of this compound to two sulfhydryl groups (dihydrothis compound) and forms a thioester linkage with the acetyl group.

  • Transacetylation (E2): The E2 component catalyzes the transfer of the acyl group from the dihydrothis compound to coenzyme A, forming acetyl-CoA and leaving the this compound in its reduced dihydrothis compound form.

  • Regeneration of this compound (E3): The E3 component, dihydrothis compound dehydrogenase, a flavoprotein, reoxidizes the dihydrothis compound back to its disulfide form (this compound). The reducing equivalents are transferred first to a FAD cofactor within E3 and then to NAD+, generating NADH.

This intricate cycle ensures the efficient channeling of substrates and intermediates between the active sites of the complex, minimizing side reactions and maximizing catalytic efficiency.

Data Presentation: Kinetic Parameters of this compound-Dependent Dehydrogenase Complexes

The following tables summarize key kinetic parameters for the pyruvate dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and dihydrothis compound dehydrogenase from various sources. These values provide a quantitative basis for understanding the affinity and catalytic efficiency of these enzymes for their substrates.

Enzyme ComplexOrganismSubstrateKm (µM)Ki (µM)Reference
Pyruvate Dehydrogenase ComplexEscherichia coliPyruvate260-[1]
Pyruvate Dehydrogenase ComplexEhrlich Ascites Tumor CellsPyruvate46-[2][3]
NAD+110-[2]
CoA36-[2]
NADH (vs NAD+)-22[2]
Acetyl-CoA (vs CoA)-58[2]
α-Ketoglutarate Dehydrogenase ComplexBovine Adrenalsα-Ketoglutarate190-[4]
CoA12-[4]
NAD+25-[4]
α-Ketoglutarate Dehydrogenase ComplexEhrlich Ascites Tumor Cellsα-Ketoglutarate1250-[2]
NAD+67-[2]
CoA50-[2]
Dihydrothis compound DehydrogenaseEscherichia coliNADH-1340 (native)[5][6]
NADH-~20100 (E354K mutant)[5][6]
Dihydrothis compound DehydrogenasePorcine HeartNADH10-[7]
NO0.5-[7]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and logical relationships central to this compound's function.

Lipoamide_Swinging_Arm cluster_PDC Pyruvate Dehydrogenase Complex E1 E1 (Pyruvate Dehydrogenase) This compound This compound Arm (on E2) E1->this compound 1. Acetyl Group Transfer E2 E2 (Dihydrolipoyl Transacetylase) E2->this compound 3. Reduced Dihydrothis compound E3 E3 (Dihydrothis compound Dehydrogenase) E3->this compound 5. Oxidized This compound This compound->E2 2. Transacetylation to CoA This compound->E3 4. Reoxidation

The "Swinging Arm" Mechanism of this compound in the Pyruvate Dehydrogenase Complex.

Catalytic_Cycle Pyruvate Pyruvate E1_TPP E1-TPP Pyruvate->E1_TPP 1. Decarboxylation CO2 CO2 E1_TPP->CO2 Hydroxyethyl_TPP Hydroxyethyl-TPP-E1 E1_TPP->Hydroxyethyl_TPP Lipoamide_E2 This compound-E2 (Oxidized) Hydroxyethyl_TPP->Lipoamide_E2 2. Acetyl Transfer Acetyl_Dihydrolipoamide_E2 Acetyl-Dihydrothis compound-E2 Lipoamide_E2->Acetyl_Dihydrolipoamide_E2 CoA CoA-SH Acetyl_Dihydrolipoamide_E2->CoA 3. Transacetylation Dihydrolipoamide_E2 Dihydrothis compound-E2 (Reduced) Acetyl_Dihydrolipoamide_E2->Dihydrolipoamide_E2 Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Dihydrolipoamide_E2->Lipoamide_E2 E3_FAD E3-FAD Dihydrolipoamide_E2->E3_FAD 4. Reoxidation E3_FADH2 E3-FADH2 E3_FAD->E3_FADH2 E3_FADH2->E3_FAD NAD NAD+ E3_FADH2->NAD 5. Electron Transfer NADH NADH + H+ NAD->NADH

The Catalytic Cycle of the Pyruvate Dehydrogenase Complex.

PDC_Regulation PDC_active Pyruvate Dehydrogenase Complex (Active) PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) (Phosphorylated E1) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active ADP ADP PDK->ADP PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC_inactive Pi Pi PDP->Pi ATP ATP ATP->PDK H2O H2O H2O->PDP Activators Activators: Pyruvate, ADP, Ca2+ Activators->PDK inhibit Activators->PDP activate Inhibitors Inhibitors: Acetyl-CoA, NADH, ATP Inhibitors->PDK activate

Regulation of the Pyruvate Dehydrogenase Complex by Phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-dependent dehydrogenase enzymes.

Protocol 1: Dihydrothis compound Dehydrogenase (E3) Activity Assay

This spectrophotometric assay measures the activity of dihydrothis compound dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • EDTA (10 mM solution)

  • NAD+ (100 mM solution)

  • Dihydrothis compound (10 mM solution, freshly prepared)

  • Enzyme sample (purified E3 or cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer, pH 7.5

    • 10 µL of 10 mM EDTA

    • 100 µL of 100 mM NAD+

  • Add an appropriate amount of the enzyme sample to the cuvette and mix gently.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM dihydrothis compound to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Protocol 2: In Vitro Lipoylation Assay

This protocol describes a method to assess the ability of a lipoyl ligase to attach lipoic acid to its target protein (e.g., the E2 subunit).

Materials:

  • Purified apo-E2 protein (unlipoylated)

  • Purified lipoyl ligase (e.g., LplA)

  • Lipoic acid

  • ATP

  • MgCl2

  • Tris-HCl buffer (50 mM, pH 7.5)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Anti-lipoic acid antibody

Procedure:

  • Set up the lipoylation reaction in a microcentrifuge tube:

    • 5 µg of apo-E2 protein

    • 1 µg of lipoyl ligase

    • 100 µM lipoic acid

    • 5 mM ATP

    • 10 mM MgCl2

    • 50 mM Tris-HCl, pH 7.5, to a final volume of 50 µL

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for lipoic acid.

  • Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the presence of lipoylated E2 protein using a chemiluminescent substrate. The intensity of the band corresponds to the extent of lipoylation.

Protocol 3: Determination of Protein Concentration using Bradford Assay

This is a common method for quantifying the total protein concentration in a sample, which is essential for normalizing enzyme activity measurements.

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 dye in phosphoric acid and methanol)

  • Bovine Serum Albumin (BSA) standard solutions (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL)

  • Spectrophotometer capable of reading at 595 nm

  • Cuvettes or 96-well plate

  • Protein sample

Procedure:

  • Prepare a series of BSA standards of known concentrations.

  • In separate cuvettes or wells of a 96-well plate, add a small volume (e.g., 10 µL) of each standard and the unknown protein sample.

  • Add a larger volume (e.g., 200 µL) of Bradford reagent to each cuvette/well and mix well.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

  • Determine the concentration of the unknown protein sample by interpolating its absorbance value on the standard curve.

Conclusion

This compound's role as a swinging arm and acyl group carrier is fundamental to the function of 2-oxoacid dehydrogenase complexes, placing it at the heart of central metabolism. The intricate catalytic cycle and the tight regulation of these enzyme complexes highlight the importance of this unique cofactor. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further understand and target these critical metabolic pathways. Future research in this area may focus on the development of specific inhibitors of these complexes for therapeutic applications in diseases such as cancer and metabolic disorders.

References

Lipoamide: A Linchpin of Cellular Metabolism and the TCA Cycle

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the amide form of lipoic acid, is an essential cofactor deeply embedded in the heart of cellular energy metabolism. Covalently bound to the E2 subunits of crucial mitochondrial multi-enzyme complexes, this compound plays an indispensable role in the oxidative decarboxylation of α-keto acids. This guide provides a comprehensive technical overview of this compound's function within the tricarboxylic acid (TCA) cycle and its broader implications in cellular metabolism. It details the mechanisms of the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and the branched-chain α-ketoacid dehydrogenase complex (BCKDC), presenting key kinetic data for these enzymes. Furthermore, this document outlines detailed experimental protocols for the assessment of their activity, explores the signaling pathways influenced by this compound, and discusses its emerging role in various pathologies, including neurodegenerative diseases and cancer, highlighting its potential as a therapeutic target.

The Central Role of this compound in Cellular Metabolism

This compound is the functional form of lipoic acid, where the carboxyl group of lipoic acid is attached via an amide linkage to the ε-amino group of a lysine residue within the E2 component of α-ketoacid dehydrogenase complexes. This covalent attachment creates a long, flexible arm that can swing between the active sites of the three constituent enzymes of these complexes (E1, E2, and E3).

The primary function of the this compound cofactor is to act as a carrier of both acyl groups and reducing equivalents generated during the oxidative decarboxylation of α-keto acids. The dithiolane ring of this compound can be reversibly opened and closed, allowing it to participate in a series of oxidation, reduction, and acylation reactions.

The three major this compound-dependent multi-enzyme complexes in mammalian mitochondria are:

  • Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point within the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Catalyzes the irreversible catabolic step of the branched-chain amino acids leucine, isoleucine, and valine.

The general reaction mechanism for these complexes is a coordinated sequence of events:

  • Decarboxylation: The E1 component, a thiamine pyrophosphate (TPP)-dependent decarboxylase, decarboxylates the α-ketoacid substrate.

  • Oxidative Acyltransfer: The resulting hydroxyacyl-TPP intermediate is oxidized, and the acyl group is transferred to the oxidized this compound on the E2 component, forming an acylated dihydrothis compound.

  • Acyl Group Transfer to CoA: The E2 component, a dihydrolipoyl transacylase, transfers the acyl group to Coenzyme A (CoA), forming acyl-CoA and leaving the this compound in its reduced dihydrothis compound form.

  • Re-oxidation of Dihydrothis compound: The E3 component, a dihydrothis compound dehydrogenase containing a flavin adenine dinucleotide (FAD) prosthetic group, re-oxidizes the dihydrothis compound to its disulfide form, transferring the reducing equivalents to NAD+ to form NADH.

Quantitative Data on this compound-Dependent Enzymes

The kinetic parameters of PDC, KGDHC, and BCKDC can vary depending on the tissue source, species, and regulatory state of the enzyme. The following tables summarize representative kinetic data for these complexes.

Table 1: Kinetic Parameters of the Pyruvate Dehydrogenase Complex (PDC)

Substrate/CofactorOrganism/TissueKm (µM)Vmax (µmol/min/mg)Specific Activity (U/mg)Reference
PyruvatePig Heart15--[1]
Coenzyme APig Heart21--[1]
NAD+Pig Heart79--[1]
PyruvateBovine Heart--3.8

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Substrate/CofactorOrganism/TissueKm (mM)Vmax (units/mg)Specific Activity (U/mg)Reference
α-KetoglutaratePig Heart0.220--[1]
Coenzyme APig Heart0.025--[1]
NAD+Pig Heart0.050--[1]
α-KetoglutaratePorcine Heart--0.1-1.0[2]
α-KetoglutaratePigeon Breast Muscle--Varies with enzyme concentration[3]

Table 3: Kinetic Parameters of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)

Substrate/CofactorOrganism/TissueKm (µM)VmaxSpecific Activity (mU/mg)Reference
α-KetoisovalerateBovine Kidney--3000-7000
α-KetoisocaproateRat Liver--Active form: 9.27 ± 1.10[4]
α-Keto-β-methylvalerateRat Liver--Total activity: 16.10 ± 1.22[4]

Experimental Protocols

Accurate measurement of the activity of this compound-dependent enzyme complexes is crucial for research and diagnostic purposes. Below are detailed methodologies for spectrophotometric assays of PDC and KGDHC activity.

Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol is adapted from methods that measure the production of NADH, which absorbs light at 340 nm.[5]

Materials:

  • Tissue homogenate or isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl₂, 0.1 mM EDTA, 0.2 mM thiamine pyrophosphate (TPP), 2.5 mM NAD⁺, 0.1 mM Coenzyme A (CoA)

  • Substrate: 5 mM Pyruvate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Sample Preparation: Homogenize fresh or frozen tissue in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay. For isolated mitochondria, they can be used directly after appropriate dilution.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer components.

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 2-3 minutes to ensure stability.

  • Initiation of Reaction: Add pyruvate to the cuvette to start the reaction. Mix gently by inverting the cuvette.

  • Kinetic Measurement: Immediately start recording the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The specific activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) and normalized to the protein concentration of the sample.

Spectrophotometric Assay for α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity

This protocol measures the KGDHC-catalyzed reduction of NAD⁺ to NADH.[6]

Materials:

  • Tissue homogenate or isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.2 mM TPP, 2.5 mM NAD⁺, 0.1 mM CoA, 1 mM dithiothreitol (DTT)

  • Substrate: 10 mM α-Ketoglutarate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Sample Preparation: Prepare the biological sample as described for the PDC assay.

  • Reaction Mixture Preparation: In a cuvette, combine the assay buffer components.

  • Baseline Measurement: Equilibrate the reaction mixture in the spectrophotometer at 30°C and record the baseline absorbance at 340 nm.

  • Initiation of Reaction: Add α-ketoglutarate to the cuvette to initiate the reaction.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm for a set period.

  • Calculation of Activity: Calculate the specific activity based on the rate of NADH formation and the protein concentration.

Signaling Pathways and Logical Relationships

This compound and its associated metabolic pathways are integrated with cellular signaling networks. A notable example is the stimulation of mitochondrial biogenesis by this compound through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1]

Lipoamide_Signaling cluster_cell Adipocyte cluster_nucleus Nucleus This compound This compound eNOS eNOS This compound->eNOS stimulates expression NO Nitric Oxide eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM activates transcription mtDNA_rep Mitochondrial DNA Replication TFAM->mtDNA_rep stimulates Mito_biogenesis Mitochondrial Biogenesis mtDNA_rep->Mito_biogenesis ODQ ODQ ODQ->sGC inhibits KT5823 KT5823 KT5823->PKG inhibits

This compound-eNOS-cGMP-PKG signaling pathway in mitochondrial biogenesis.

The diagram above illustrates how this compound can stimulate the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which ultimately leads to the activation of transcriptional co-activator PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis, promoting the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are essential for mitochondrial DNA replication and the synthesis of mitochondrial proteins.

The following diagram depicts a generalized workflow for a spectrophotometric enzyme activity assay.

Enzyme_Assay_Workflow start Start prep_sample Sample Preparation (e.g., tissue homogenization) start->prep_sample prep_reagents Prepare Assay Buffer and Substrate Solution start->prep_reagents mix Combine Assay Buffer and Sample in Cuvette prep_sample->mix prep_reagents->mix baseline Measure Baseline Absorbance (A_initial) mix->baseline initiate Add Substrate to Initiate Reaction baseline->initiate measure Monitor Absorbance Change over Time (dA/dt) initiate->measure calculate Calculate Enzyme Activity (using Beer-Lambert Law) measure->calculate end End calculate->end

Generalized workflow for a spectrophotometric enzyme activity assay.

This compound in Disease and Drug Development

The critical role of this compound-dependent enzymes in central metabolism makes them vulnerable points in various pathological conditions and attractive targets for drug development.

Neurodegenerative Diseases

Dysfunction of PDC and KGDHC has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).

  • Alzheimer's Disease: Reduced activity of KGDHC has been observed in the brains of AD patients.[7] This impairment in TCA cycle function can lead to decreased ATP production, increased oxidative stress, and ultimately neuronal cell death. Oxidative stress can lead to the modification of lipoic acid by reactive species like 4-hydroxy-2-nonenal (HNE), further compromising the function of this compound-dependent enzymes.[7]

  • Parkinson's Disease: Mitochondrial dysfunction is a hallmark of PD. Alpha-lipoamide has been shown to have neuroprotective effects in animal models of PD by restoring the balance of mitochondrial fission and fusion and improving the number of dopaminergic neurons.[8]

Cancer

Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect). However, many cancer cells still depend on mitochondrial metabolism for the generation of biosynthetic precursors and ATP. This makes this compound-dependent enzymes potential targets for anticancer therapies.

Lipoate analogs, such as CPI-613 (devimistat), have been developed to target the this compound-dependent enzymes PDC and KGDHC.[9] These compounds are thought to mimic lipoate and interfere with the normal catalytic cycle of these enzymes, leading to a disruption of tumor cell metabolism and inducing cell death.

Conclusion

This compound is a vital cofactor that sits at the crossroads of major metabolic pathways. Its role in the catalytic mechanisms of PDC, KGDHC, and BCKDC is fundamental to cellular energy production and biosynthetic processes. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers studying these critical enzyme complexes. Furthermore, the emerging understanding of the involvement of this compound-dependent pathways in signaling and disease pathogenesis opens up new avenues for therapeutic intervention. The development of drugs targeting this compound metabolism represents a promising strategy for the treatment of diseases with metabolic dysregulation at their core, such as cancer and neurodegenerative disorders. Further research into the intricate regulation and diverse functions of this compound is poised to uncover even more of its profound impact on cellular physiology and pathology.

References

A Technical Deep Dive: Comparative Antioxidant Properties of Lipoamide and α-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the antioxidant properties of lipoamide (LM) and its parent compound, α-lipoic acid (LA). While both molecules are recognized for their antioxidant capabilities, emerging evidence suggests distinct mechanisms and potencies. This document delves into their comparative efficacy in free radical scavenging, metal chelation, and the regeneration of other endogenous antioxidants. Furthermore, it explores their differential effects on cellular signaling pathways, particularly in the context of mitochondrial biogenesis and the induction of phase II antioxidant enzymes. Detailed experimental protocols for key antioxidant assays are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

α-Lipoic acid (LA) is a naturally occurring dithiol compound that plays a crucial role as a cofactor in mitochondrial dehydrogenase complexes. Both LA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants. This compound (LM), the amide derivative of lipoic acid, has demonstrated unique and, in some cases, more potent biological activities compared to LA. Understanding the nuanced differences in their antioxidant profiles is critical for the targeted development of therapeutic agents against oxidative stress-mediated pathologies.

Comparative Antioxidant Mechanisms

The antioxidant effects of this compound and lipoic acid are multifaceted, encompassing direct free radical scavenging, transition metal chelation, and the regeneration of other vital antioxidants. Their reduced forms, dihydrothis compound (DHLA) and dihydrolipoic acid (DHLA), are particularly potent in these roles.

Free Radical Scavenging

Both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are capable of scavenging a variety of reactive oxygen species (ROS).[1] Similarly, this compound and its reduced counterpart, dihydrothis compound, exhibit free radical scavenging properties. Studies have shown that the reduced forms (dithiol) are more potent radical scavengers than their oxidized (disulfide) counterparts.[2] For instance, DHLA is more effective at scavenging peroxynitrite, galvinoxyl radical, ABTS cation radical, and DPPH radical than LA.[2]

Metal Chelation

Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Both lipoic acid and this compound, particularly in their reduced forms, can chelate these metal ions, thereby preventing oxidative damage.[3] Lipoic acid has been shown to form a lipophilic complex with Cu2+.[4] The vicinal thiols in the reduced forms of these compounds are thought to be responsible for their metal-chelating properties.[3] this compound has been suggested to be more effective in this regard, potentially due to its differing capacity to enter cells and concentrate within acidic lysosomal compartments where iron can accumulate.[3]

Regeneration of Other Antioxidants

A key aspect of the antioxidant network is the regeneration of other antioxidants. Dihydrolipoic acid is known to regenerate vitamin C, vitamin E, and glutathione, thus amplifying the overall antioxidant capacity of the cell.[1] This recycling activity underscores the importance of the LA/DHLA redox couple in maintaining cellular redox homeostasis.

Quantitative Comparison of Antioxidant Activity

While direct IC50 value comparisons from a single study are limited in the reviewed literature, the relative potency of this compound and lipoic acid can be inferred from studies on their biological effects.

ParameterThis compound (LM)α-Lipoic Acid (LA)Cell Type/ModelReference
Mitochondrial Biogenesis Stimulation Effective at 1 and 10 µmol·L⁻¹Most effective at 100 µmol·L⁻¹3T3-L1 adipocytes[5][6]
Induction of Phase II Antioxidant Enzymes (e.g., NQO-1, GST) More effective than LALess effective than LMARPE-19 cells
Protection against Oxidant-Induced Apoptosis Significantly more effective than LALess effective than LMJ774 cells[3]

Table 1: Comparative Bioactivity of this compound and α-Lipoic Acid.

Impact on Cellular Signaling Pathways

This compound and lipoic acid exert their antioxidant effects not only through direct chemical interactions but also by modulating key cellular signaling pathways.

This compound and the eNOS-cGMP-PKG Pathway

This compound has been shown to stimulate mitochondrial biogenesis through the activation of the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway.[5][6] This pathway is crucial for cellular energy metabolism and protection against oxidative stress.

eNOS_cGMP_PKG_Pathway This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates Mito_Biogenesis Mitochondrial Biogenesis PKG->Mito_Biogenesis promotes

This compound stimulates mitochondrial biogenesis via the eNOS-cGMP-PKG pathway.
Lipoic Acid and the Nrf2 Signaling Pathway

α-Lipoic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as phase II antioxidant enzymes. This compound has also been shown to be a potent inducer of Nrf2 and its downstream targets.[9]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Lipoic_Acid α-Lipoic Acid Lipoic_Acid->Keap1_Nrf2 disrupts Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to PhaseII_Enzymes Phase II Antioxidant Enzymes (e.g., NQO-1, GST) ARE->PhaseII_Enzymes induces expression

α-Lipoic acid activates the Nrf2-ARE antioxidant response pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, lipoic acid)

  • Positive control (e.g., ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Sample preparation: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to an equal volume of the DPPH solution in a microplate well or cuvette. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[12][13]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, lipoic acid)

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the test compounds and positive control.

  • Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferrous Ion (Fe2+) Chelating Activity Assay

This method assesses the ability of a compound to chelate ferrous ions, preventing them from participating in the Fenton reaction. The assay is based on the competition between the test compound and ferrozine for the binding of Fe2+.[14][15]

Materials:

  • Ferrous chloride (FeCl2)

  • Ferrozine

  • Test compounds (this compound, lipoic acid)

  • Positive control (e.g., EDTA)

  • Spectrophotometer

Procedure:

  • Reaction mixture: Mix the test compound solution with a solution of FeCl2.

  • Initiation: Add ferrozine solution to the mixture to initiate the reaction. Ferrozine forms a stable magenta-colored complex with Fe2+.

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.

  • Calculation: The percentage of metal chelating activity is calculated as: % Chelating activity = [(Abs_control - Abs_sample) / Abs_control] x 100 A lower absorbance indicates a higher metal chelating activity of the sample.

Experimental Workflow Visualization

Workflow for Assessing Mitochondrial Biogenesis

The assessment of mitochondrial biogenesis is a multi-step process involving the analysis of mitochondrial mass, DNA content, and the expression of key regulatory proteins.[16][17]

Mitochondrial_Biogenesis_Workflow Start Cell Treatment (this compound / Lipoic Acid) Mito_Staining Mitochondrial Staining (e.g., MitoTracker Green) Start->Mito_Staining DNA_Extraction Total DNA Extraction Start->DNA_Extraction Protein_Extraction Total Protein Extraction Start->Protein_Extraction Flow_Cytometry Flow Cytometry / Fluorescence Microscopy Mito_Staining->Flow_Cytometry Mito_Mass Quantification of Mitochondrial Mass Flow_Cytometry->Mito_Mass qPCR Quantitative PCR (mtDNA vs nDNA) DNA_Extraction->qPCR mtDNA_Copy Determination of mtDNA Copy Number qPCR->mtDNA_Copy Western_Blot Western Blotting (PGC-1α, NRF1, TFAM) Protein_Extraction->Western_Blot Protein_Expression Analysis of Biogenesis Factor Expression Western_Blot->Protein_Expression

References

Lipoamide's Role in Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a range of metabolic and age-related diseases. Consequently, therapeutic strategies aimed at enhancing mitochondrial biogenesis—the process of generating new mitochondria—are of significant interest. Lipoamide, the amide form of lipoic acid, has emerged as a potent stimulator of mitochondrial biogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts mitochondrial biogenesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. Evidence suggests that this compound operates through distinct signaling cascades, primarily the eNOS-cGMP-PKG pathway, to upregulate key regulators of mitochondrial biogenesis, including PGC-1α, NRF1, and TFAM. Notably, this compound exhibits significantly greater potency than its acidic counterpart, lipoic acid, in stimulating these processes.

Introduction: this compound and Mitochondrial Function

Lipoic acid (LA) and its reduced form, dihydrolipoic acid, are well-established as potent antioxidants that protect against oxidative stress, a major contributor to mitochondrial damage and age-related diseases.[1] this compound (LM), a neutral amide derivative of lipoic acid, not only shares these antioxidant properties but also demonstrates a superior capacity to stimulate mitochondrial biogenesis.[2][3][4] This enhancement of mitochondrial content and function positions this compound as a promising therapeutic agent for conditions associated with mitochondrial decline, such as diabetes, obesity, and neurodegenerative disorders.[1][3][5]

The Molecular Machinery: this compound-Induced Signaling Pathways

This compound's pro-mitochondrial biogenesis effects are primarily mediated through the activation of a sophisticated signaling network that converges on the master regulator of mitochondrial biogenesis, Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α).

The eNOS-cGMP-PKG Signaling Cascade

A pivotal pathway initiated by this compound involves the endothelial Nitric Oxide Synthase (eNOS). This compound treatment stimulates the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP). Subsequently, cGMP activates Protein Kinase G (PKG), which ultimately leads to the upregulation of PGC-1α and its downstream targets.[2][3]

The critical role of this pathway has been demonstrated through inhibition experiments. The effects of this compound on mitochondrial biogenesis are significantly attenuated by inhibitors of eNOS (L-NAME), sGC (ODQ), and PKG (KT5823), confirming the pathway's necessity for this compound's mechanism of action.[2][3]

Lipoamide_eNOS_Pathway This compound This compound eNOS eNOS This compound->eNOS + NO NO eNOS->NO + sGC sGC NO->sGC + cGMP cGMP sGC->cGMP + PKG PKG cGMP->PKG + PGC1a PGC-1α PKG->PGC1a + Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis +

This compound-eNOS-cGMP-PKG signaling pathway.
PGC-1α and Downstream Transcription Factors

PGC-1α acts as a coactivator for several transcription factors that are essential for the expression of nuclear and mitochondrial genes encoding mitochondrial proteins.[4] this compound treatment leads to a significant increase in the protein expression of PGC-1α.[2] This, in turn, activates downstream transcription factors:

  • Nuclear Respiratory Factor 1 (NRF1) and Nuclear Respiratory Factor 2 (NRF2) : These factors regulate the expression of nuclear-encoded mitochondrial proteins, including components of the electron transport chain (ETC) and factors involved in mitochondrial DNA (mtDNA) replication and transcription.[4]

  • Mitochondrial Transcription Factor A (TFAM) : Activated by NRF2, TFAM is crucial for the replication and transcription of mtDNA.[2][4]

The coordinated activation of PGC-1α, NRF1, and TFAM orchestrates the comprehensive program of mitochondrial expansion.

Quantitative Effects of this compound on Mitochondrial Biogenesis

Studies in 3T3-L1 adipocytes and ARPE-19 retinal pigment epithelial cells have provided quantitative data on the effects of this compound on various markers of mitochondrial biogenesis. This compound consistently demonstrates a higher potency than lipoic acid.[2][3]

ParameterCell LineThis compound ConcentrationLipoic Acid ConcentrationOutcomeReference
PGC-1α Protein Expression 3T3-L1 adipocytes10 µmol·L⁻¹ (maximum effect)100 µmol·L⁻¹Significant increase[2]
mtDNA Copy Number 3T3-L1 adipocytes1 and 10 µmol·L⁻¹100 µmol·L⁻¹Significant increase[2]
Mitochondrial Mass 3T3-L1 adipocytes1 and 10 µmol·L⁻¹100 µmol·L⁻¹Increased[2][3]
Mitochondrial Complex I, II, III Protein Expression 3T3-L1 adipocytes10 µmol·L⁻¹No effect at 10 µmol·L⁻¹Increased[2]
Oxygen Consumption 3T3-L1 adipocytes10 µmol·L⁻¹No effect at 10 µmol·L⁻¹Increased[2]
NRF1 mRNA Abundance 3T3-L1 adipocytes1 and 10 µmol·L⁻¹100 µmol·L⁻¹Significant increase[2]
TFAM mRNA Abundance 3T3-L1 adipocytes1 and 10 µmol·L⁻¹100 µmol·L⁻¹Significant increase[2]
PPAR-γ, PPAR-α, CPT-1α mRNA 3T3-L1 adipocytes10 µmol·L⁻¹No effect at 10 µmol·L⁻¹Increased[2][3]
PPARGC1a Protein Expression ARPE-19 cells40 and 80 µmol/LLess potent than LMSignificant increase[4]
NRF1 mRNA Expression ARPE-19 cells40 µmol/LLess potent than LM74% increase[4]
NRF2 α-subunit mRNA Expression ARPE-19 cells20 µmol/LLess potent than LM3.2-fold increase[4]

Experimental Protocols for Assessing this compound's Impact

The following are detailed methodologies for key experiments cited in the literature to evaluate the effect of this compound on mitochondrial biogenesis.

Cell Culture and Treatment
  • Cell Lines: Differentiated 3T3-L1 adipocytes or ARPE-19 cells are commonly used.

  • Treatment: Cells are treated with varying concentrations of this compound or lipoic acid (e.g., 0.1–100 µmol·L⁻¹) for a specified duration (e.g., 24-48 hours).[2][4]

Measurement of Mitochondrial DNA (mtDNA) Content

This protocol quantifies the relative amount of mtDNA compared to nuclear DNA.

  • DNA Isolation: Total DNA is isolated from synchronized cells using a commercial DNA extraction kit.

  • Real-Time PCR (qPCR):

    • qPCR is performed using primers specific for a region of the mitochondrial genome (e.g., the D-loop) and a nuclear gene (e.g., 18S rRNA) for normalization.[2]

    • The relative mtDNA content is calculated using the comparative Ct (ΔΔCt) method.

mtDNA_Quantification_Workflow Start Cell Culture and This compound Treatment DNA_Isolation Total DNA Isolation Start->DNA_Isolation qPCR_Setup qPCR with mtDNA and nuclear DNA primers DNA_Isolation->qPCR_Setup Data_Analysis Data Analysis (ΔΔCt method) qPCR_Setup->Data_Analysis Result Relative mtDNA Content Data_Analysis->Result

Workflow for mtDNA quantification.
Western Blotting for Protein Expression

This technique is used to measure the protein levels of key markers of mitochondrial biogenesis.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, subunits of mitochondrial ETC complexes, β-actin for loading control).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system, and band intensities are quantified using densitometry software.[2][4]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol measures the mRNA levels of transcription factors involved in mitochondrial biogenesis.

  • RNA Isolation: Total RNA is isolated from treated cells using a suitable RNA extraction kit.

  • Reverse Transcription: cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • qPCR: qPCR is performed using gene-specific primers for NRF1, TFAM, and a housekeeping gene (e.g., 18S rRNA) for normalization.

  • Data Analysis: Relative mRNA abundance is calculated using the ΔΔCt method.[2][4]

Measurement of Mitochondrial Mass

Mitochondrial mass can be assessed using fluorescent dyes that accumulate in mitochondria regardless of their membrane potential.

  • Staining: Live cells are incubated with a mitochondrial-specific fluorescent dye such as MitoTracker Green FM.

  • Analysis: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates an increase in mitochondrial mass.[6][7]

Additional Mechanisms and Considerations

AMPK and SIRT1 Activation

While the eNOS pathway is a primary driver, other signaling molecules may also be involved in the broader effects of lipoic acid and its derivatives on mitochondrial health.

  • AMP-activated protein kinase (AMPK): A key energy sensor in the cell, AMPK activation is known to promote mitochondrial biogenesis, often through PGC-1α.[8][9][10][11][12]

  • Sirtuin 1 (SIRT1): This NAD+-dependent deacetylase can activate PGC-1α by deacetylating it, thereby promoting mitochondrial biogenesis.[13][14][15][16] Lipoic acid has been shown to stimulate SIRT1.[13]

The interplay between these pathways and the eNOS-cGMP-PKG cascade in response to this compound warrants further investigation.

Interconnected_Pathways cluster_this compound This compound cluster_upstream Upstream Regulators cluster_central Central Regulator cluster_downstream Downstream Effectors This compound This compound eNOS eNOS-cGMP-PKG This compound->eNOS AMPK AMPK This compound->AMPK SIRT1 SIRT1 This compound->SIRT1 PGC1a PGC-1α eNOS->PGC1a AMPK->PGC1a SIRT1->PGC1a NRF1_2 NRF1/2 PGC1a->NRF1_2 TFAM TFAM NRF1_2->TFAM Mito_Biogenesis Mitochondrial Biogenesis NRF1_2->Mito_Biogenesis TFAM->Mito_Biogenesis

Interconnected signaling pathways in mitochondrial biogenesis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a potent inducer of mitochondrial biogenesis, acting through the eNOS-cGMP-PKG signaling pathway to activate the PGC-1α/NRF/TFAM axis. Its superior efficacy compared to lipoic acid makes it an attractive candidate for further investigation in the context of metabolic and age-related diseases characterized by mitochondrial dysfunction.

Future research should focus on:

  • Elucidating the precise upstream mechanisms by which this compound activates eNOS.

  • Investigating the potential interplay between the eNOS pathway and other key metabolic regulators like AMPK and SIRT1 in response to this compound.

  • Conducting in vivo studies to validate the therapeutic efficacy of this compound in animal models of diseases associated with mitochondrial dysfunction.

  • Exploring the potential of this compound in combination with other mitochondrial-enhancing compounds.

A deeper understanding of this compound's multifaceted role in mitochondrial biology will be crucial for the development of novel therapeutic strategies targeting mitochondrial health.

References

The Lipoamide Swinging Arm: A Technical Guide to its Central Role in the Pyruvate Dehydrogenase Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate Dehydrogenase Complex (PDC) serves as a critical nexus in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. At the heart of this intricate molecular machine lies lipoamide, a unique cofactor covalently bound to the dihydrothis compound acetyltransferase (E2) subunit. This technical guide provides an in-depth exploration of this compound's multifaceted involvement in the PDC's catalytic mechanism. We will delve into the structural basis of its function as a "swinging arm," present quantitative kinetic and stoichiometric data, detail key experimental protocols for its study, and visualize the complex's reaction mechanism and regulatory pathways. This document is intended to be a comprehensive resource for researchers actively engaged in studies of the PDC, as well as for professionals in drug development targeting metabolic pathways.

Introduction: The Pyruvate Dehydrogenase Complex

The PDC is a large, multienzyme complex responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and fatty acid synthesis.[1][2] This reaction is a pivotal control point in central carbon metabolism. The complex is composed of multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrothis compound acetyltransferase (E2), and dihydrothis compound dehydrogenase (E3).[2][3]

  • E1 (Pyruvate Dehydrogenase): Catalyzes the decarboxylation of pyruvate.

  • E2 (Dihydrothis compound Acetyltransferase): Catalyzes the transfer of the acetyl group to coenzyme A and forms the structural core of the complex.[3]

  • E3 (Dihydrothis compound Dehydrogenase): Regenerates the oxidized form of this compound.

The efficient transfer of intermediates between the active sites of these enzymes is orchestrated by the this compound cofactor.

This compound: Structure and Function

This compound is the amide of lipoic acid, a sulfur-containing fatty acid.[4] It is covalently attached to a specific lysine residue on the lipoyl domain(s) of the E2 subunit via an amide bond, forming a long, flexible "swinging arm".[5][6] This flexible arm allows the dithiolane ring of this compound to visit the spatially distinct active sites of the E1, E2, and E3 enzymes, a mechanism crucial for substrate channeling and the overall catalytic efficiency of the complex.[7][8]

The dithiolane ring of this compound can exist in both an oxidized (disulfide) and a reduced (dithiol) state, enabling it to participate in both acyl group transfer and redox reactions.[5]

The Catalytic Cycle: this compound in Action

The catalytic cycle of the PDC is a five-step process that highlights the dynamic role of the this compound swinging arm.

  • Decarboxylation of Pyruvate (E1): Pyruvate binds to the thiamine pyrophosphate (TPP) cofactor at the active site of E1 and undergoes decarboxylation, forming a hydroxyethyl-TPP intermediate.[3]

  • Reductive Acetylation of this compound (E1-E2 interface): The hydroxyethyl group is transferred from TPP to the oxidized disulfide of the this compound swinging arm on E2. This is a redox reaction where the hydroxyethyl group is oxidized to an acetyl group, and the this compound disulfide is reduced to a dithiol, forming an acetyl-thioester linkage.[5][9]

  • Acetyl Group Transfer to CoA (E2): The acetylated this compound arm swings to the active site of E2, where the acetyl group is transferred to coenzyme A (CoA) to form acetyl-CoA, the final product of the reaction. The this compound is left in its fully reduced (dihydrothis compound) form.[1][3]

  • Re-oxidation of Dihydrothis compound (E3): The reduced dihydrothis compound arm then moves to the active site of E3. Here, the dihydrothis compound is re-oxidized back to its disulfide form by transferring electrons to a flavin adenine dinucleotide (FAD) prosthetic group on E3, forming FADH2.[10][11]

  • Regeneration of FAD (E3): The FADH2 on E3 is re-oxidized to FAD by transferring electrons to NAD+, producing NADH.[10][11]

This intricate cycle allows for the efficient conversion of pyruvate to acetyl-CoA while capturing the released electrons in the form of NADH.

Quantitative Data

Stoichiometry of the Pyruvate Dehydrogenase Complex

The subunit composition of the PDC varies between organisms.[1][2][3][12]

Organism/ClassE1 SubunitsE2 SubunitsE3 SubunitsE3BP (Protein X)Core Geometry
Gram-negative Bacteria (e.g., E. coli) 24 (homodimers)24 (trimers form a cube)12 (homodimers)0Cubic
Gram-positive Bacteria & Eukaryotes 30 (heterotetramers, α2β2)60 (pentamers form a dodecahedron)12 (homodimers)12Icosahedral

Table 1: Subunit Stoichiometry of the Pyruvate Dehydrogenase Complex.

Kinetic Parameters of the Pyruvate Dehydrogenase Complex

The following table summarizes key kinetic parameters for the PDC from various sources. It is important to note that these values can vary depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Enzyme/SubstrateOrganismKm (μM)Ki (μM)Notes
PDC (for Pyruvate) Ehrlich ascites tumor cells46-
PDC (for NAD+) Ehrlich ascites tumor cells110-
PDC (for CoA) Ehrlich ascites tumor cells36-
NADH (vs NAD+) Ehrlich ascites tumor cells-22Competitive inhibition
Acetyl-CoA (vs CoA) Ehrlich ascites tumor cells-58Competitive inhibition

Table 2: Kinetic Parameters of the Pyruvate Dehydrogenase Complex.

Experimental Protocols

Purification of the Pyruvate Dehydrogenase Complex from E. coli

This protocol is adapted from established methods for the isolation of the PDC.

Materials:

  • E. coli cell paste

  • Lysis Buffer: 50 mM potassium phosphate (pH 7.0), 10 mM 2-mercaptoethanol, 1 mM EDTA, 0.1 mM PMSF

  • Polyethylene glycol (PEG) 6000

  • Ultracentrifuge

  • Chromatography system (e.g., FPLC)

  • Gel filtration column (e.g., Sephacryl S-500)

Procedure:

  • Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.

  • PEG Precipitation: Slowly add solid PEG 6000 to the supernatant to a final concentration of 6% (w/v) with constant stirring on ice.

  • PDC Precipitation: Centrifuge at 10,000 x g for 20 minutes to pellet the PDC.

  • Resuspension: Gently resuspend the pellet in a minimal volume of Lysis Buffer.

  • Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column pre-equilibrated with Lysis Buffer.

  • Fraction Collection and Analysis: Collect fractions and assay for PDC activity. Pool the active fractions.

  • Concentration and Storage: Concentrate the purified PDC and store at -80°C in the presence of a cryoprotectant (e.g., 10% glycerol).

Enzyme Activity Assays

5.2.1. Overall PDC Activity Assay (Spectrophotometric)

This assay measures the overall activity of the complex by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (pH 8.0), 2 mM MgCl2, 0.2 mM thiamine pyrophosphate (TPP), 1 mM dithiothreitol (DTT)

  • Substrates: 5 mM Pyruvate, 0.5 mM Coenzyme A, 2.5 mM NAD+

  • Purified PDC or cell/mitochondrial lysate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and all substrates except pyruvate.

  • Add the enzyme sample to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiate the reaction by adding pyruvate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

5.2.2. Dihydrothis compound Dehydrogenase (E3) Activity Assay (Spectrophotometric)

This assay specifically measures the activity of the E3 component.[13]

Reagents:

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM EDTA

  • Substrates: 2 mM Dihydrothis compound, 1 mM NAD+

  • Purified E3 or PDC

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and NAD+.

  • Add the enzyme sample.

  • Initiate the reaction by adding dihydrothis compound.

  • Monitor the increase in absorbance at 340 nm.

Structural Analysis of the this compound Swinging Arm

5.3.1. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in visualizing the overall architecture of the PDC and the conformational flexibility of the this compound domains.[14][15]

Workflow:

  • Sample Preparation: Apply a small volume of purified PDC solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution 3D map of the complex.

  • Model Building and Refinement: Fit atomic models of the individual subunits into the cryo-EM density map.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into the dynamics and interactions of the flexible lipoyl domains.[9][12]

Workflow:

  • Isotope Labeling: Express and purify the E2 subunit or isolated lipoyl domains with ¹⁵N and/or ¹³C labels.

  • NMR Data Acquisition: Acquire a series of NMR experiments (e.g., HSQC, TROSY) to probe the structure and dynamics of the labeled protein.

  • Data Analysis: Analyze the chemical shifts, relaxation properties, and other NMR parameters to characterize the mobility of the this compound arm.

Visualizations

Signaling Pathways

The activity of the PDC is tightly regulated by phosphorylation and dephosphorylation, primarily at the E1 subunit, in response to the energy state of the cell.

PDC_Regulation cluster_activators Activators of PDP cluster_inhibitors_PDK Inhibitors of PDK cluster_activators_PDK Activators of PDK cluster_product_inhibition Product Inhibition PDK PDK PDC_active Active PDC (dephosphorylated E1) PDP PDP PDC_inactive Inactive PDC (phosphorylated E1) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation ATP ATP ATP->PDK + ADP ADP ADP->PDK - NADH NADH NADH->PDK + NADH->PDC_active - NAD NAD+ AcetylCoA Acetyl-CoA AcetylCoA->PDK + AcetylCoA->PDC_active - CoA CoA Pyruvate Pyruvate Pyruvate->PDK - Ca2 Ca2+ Ca2->PDP + Insulin Insulin Insulin->PDP +

Caption: Regulation of the Pyruvate Dehydrogenase Complex.

Experimental Workflow: Investigating this compound's Swinging Arm

This diagram outlines a typical workflow to study the structure and function of the this compound arm.

Lipoamide_Workflow start Start: Hypothesis on this compound Function cloning Cloning and Expression of E2 Subunit / Lipoyl Domains start->cloning purification Protein Purification cloning->purification mutagenesis Site-Directed Mutagenesis (e.g., Lysine to Alanine) purification->mutagenesis structural Structural Analysis purification->structural functional Functional Assays purification->functional mutagenesis->structural mutagenesis->functional cryoEM Cryo-EM structural->cryoEM nmr NMR Spectroscopy structural->nmr xray X-ray Crystallography structural->xray pdc_activity Overall PDC Activity Assay functional->pdc_activity e2_activity E2-specific Assay (Acetyltransferase) functional->e2_activity ppi Protein-Protein Interaction Studies (e.g., FRET, Cross-linking) functional->ppi data_analysis Data Analysis and Interpretation cryoEM->data_analysis nmr->data_analysis xray->data_analysis pdc_activity->data_analysis e2_activity->data_analysis ppi->data_analysis conclusion Conclusion and Model Refinement data_analysis->conclusion

Caption: Experimental workflow for studying the this compound swinging arm.

Logical Relationship: The Catalytic Cycle of PDC

This diagram illustrates the sequential steps of the PDC catalytic cycle, emphasizing the movement of the this compound arm.

PDC_Catalytic_Cycle E1 E1 Lipoamide_ox This compound (Oxidized) E1->Lipoamide_ox 1. Pyruvate -> CO2 2. Acetyl Transfer E2 E2 Lipoamide_red Dihydrothis compound (Reduced) E3 E3 E3->Lipoamide_ox 5. NAD+ -> NADH Lipoamide_ac Acetyl- Dihydrothis compound Lipoamide_ac->E2 3. Acetyl-CoA out Lipoamide_red->E3 4. Re-oxidation

References

Lipoamide's Interaction with Reactive Oxygen Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide derivative of α-lipoic acid, is a critical co-factor in mitochondrial dehydrogenases and has garnered significant attention for its role in mitigating oxidative stress. Its ability to interact with and neutralize reactive oxygen species (ROS) underscores its therapeutic potential in a range of pathologies underpinned by oxidative damage. This technical guide provides an in-depth exploration of the core interactions between this compound and key ROS, including the hydroxyl radical (•OH), superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻). The document outlines detailed experimental protocols for studying these interactions, presents available quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Direct Scavenging of Reactive Oxygen Species

This compound, and its reduced form dihydrothis compound, can directly scavenge a variety of ROS. However, quantitative kinetic data for these reactions are not extensively available for this compound itself. The data presented below is primarily for its parent compound, α-lipoic acid (LA), and its reduced form, dihydrolipoic acid (DHLA), which serve as important reference points due to their structural similarity. It has been reported that this compound is more potent than lipoic acid in alleviating hydrogen peroxide- or 6-hydroxydopamine-induced cell injury[1][2].

Quantitative Data on ROS Scavenging

The following table summarizes the available quantitative data for the interaction of α-lipoic acid and its derivatives with various ROS. It is important to note that these values can be influenced by the experimental conditions, such as pH and solvent.

Reactive Oxygen SpeciesScavengerRate Constant (M⁻¹s⁻¹)IC₅₀Notes
Hydroxyl Radical (•OH) α-Lipoic AcidNot availableNot availableWhile direct rate constants are not readily available, studies show that lipoic acid effectively scavenges hydroxyl radicals.
Superoxide Anion (O₂•⁻) Dihydrolipoic AcidNot availableNot availableDihydrolipoic acid has been shown to scavenge superoxide radicals[3].
Hydrogen Peroxide (H₂O₂) α-Lipoic Acid / Dihydrolipoic AcidNot availableNot availableThe interaction is likely indirect, involving the regeneration of other antioxidants like glutathione.
Peroxynitrite (ONOO⁻) α-Lipoic Acid~300Not availableThe direct reaction is considered relatively slow.
Peroxynitrite (ONOO⁻) Dihydrolipoic Acid~2.7 x 10³Not availableSignificantly more reactive than the oxidized form.

Indirect Antioxidant Mechanisms: Nrf2 Signaling Pathway

Beyond direct scavenging, this compound exerts significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of inducers like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription[1][2][4]. This leads to an enhanced cellular defense against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome degradation Maf Maf Nrf2_nuc->Maf heterodimerizes with ARE ARE Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction of this compound with various ROS.

Hydroxyl Radical (•OH) Scavenging Assay (Salicylic Acid Method)

This assay is based on the Fenton reaction to generate hydroxyl radicals, which then hydroxylate salicylic acid to form 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). The concentration of these products, which have a characteristic absorbance, is measured spectrophotometrically. The scavenging activity of this compound is determined by its ability to inhibit the formation of these dihydroxybenzoic acids[5][6].

Workflow:

Hydroxyl_Radical_Assay cluster_workflow Hydroxyl Radical Scavenging Assay Workflow A Prepare Reagents: - this compound solutions (various concentrations) - Salicylic acid solution - FeSO4 solution - H2O2 solution B Reaction Mixture Preparation: Mix salicylic acid, FeSO4, and this compound A->B C Initiate Reaction: Add H2O2 to start the Fenton reaction B->C D Incubation: Incubate at 37°C for a defined time (e.g., 30 min) C->D E Measure Absorbance: Read absorbance at the characteristic wavelength (e.g., 510 nm) D->E F Calculate Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 E->F

Workflow for the hydroxyl radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to various concentrations with phosphate buffer (pH 7.4).

    • Prepare a salicylic acid solution (e.g., 9 mM) in ethanol.

    • Prepare a ferrous sulfate (FeSO₄) solution (e.g., 9 mM) in deionized water.

    • Prepare a hydrogen peroxide (H₂O₂) solution (e.g., 8.8 mM) in deionized water.

  • Assay Procedure:

    • In a test tube, mix 1 mL of the this compound solution (or solvent for the control), 1 mL of salicylic acid solution, and 1 mL of FeSO₄ solution.

    • Initiate the reaction by adding 1 mL of H₂O₂ solution.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.

  • Calculation:

    • The hydroxyl radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without this compound) and A_sample is the absorbance in the presence of this compound.

Superoxide Anion (O₂•⁻) Scavenging Assay (NBT Method)

This assay relies on the generation of superoxide anions by a non-enzymatic (e.g., PMS-NADH system) or enzymatic (e.g., xanthine/xanthine oxidase system) method. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan product, which can be quantified spectrophotometrically. The scavenging activity of this compound is measured by its ability to inhibit the formation of formazan[7][8][9].

Workflow:

Superoxide_Assay_Workflow cluster_workflow Superoxide Scavenging Assay Workflow (NBT Method) A Prepare Reagents: - this compound solutions - NBT solution - NADH solution - PMS solution B Reaction Mixture Preparation: Mix this compound, NBT, and NADH in buffer A->B C Initiate Reaction: Add PMS to start superoxide generation B->C D Incubation: Incubate at room temperature for a defined time (e.g., 5 min) C->D E Measure Absorbance: Read absorbance at 560 nm D->E F Calculate Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 E->F

Workflow for the superoxide anion scavenging assay.

Detailed Protocol (PMS-NADH System):

  • Reagent Preparation:

    • Prepare this compound solutions at various concentrations in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Prepare a 156 µM NADH solution in the same buffer.

    • Prepare a 62 µM NBT solution in the same buffer.

    • Prepare a 10 µM phenazine methosulfate (PMS) solution in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the this compound solution (or buffer for the control).

    • Add 50 µL of NBT solution and 50 µL of NADH solution to each well.

    • Initiate the reaction by adding 50 µL of PMS solution.

    • Incubate the plate at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Calculation:

    • The superoxide radical scavenging activity is calculated as described for the hydroxyl radical assay.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This is a direct spectrophotometric assay that measures the decrease in the absorbance of hydrogen peroxide at 230 nm in the presence of a scavenger[10][11].

Workflow:

H2O2_Assay_Workflow cluster_workflow Hydrogen Peroxide Scavenging Assay Workflow A Prepare Reagents: - this compound solutions - H2O2 solution in phosphate buffer B Reaction Mixture: Add this compound solution to H2O2 solution A->B C Incubation: Incubate at room temperature for a defined time (e.g., 10 min) B->C D Measure Absorbance: Read absorbance at 230 nm C->D E Calculate Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 D->E D->E Peroxynitrite_Assay_Workflow cluster_workflow Peroxynitrite Scavenging Assay Workflow A Prepare Reagents: - this compound solutions - Pyrogallol Red solution - Peroxynitrite solution B Reaction Mixture: Mix this compound and Pyrogallol Red in buffer A->B C Initiate Reaction: Add Peroxynitrite solution B->C D Incubation: Incubate at room temperature for a defined time C->D E Measure Absorbance: Read absorbance at 540 nm D->E F Calculate Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] x 100 E->F

References

Methodological & Application

Lipoamide Treatment in 3T3-L1 Adipocytes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the treatment of 3T3-L1 adipocytes with lipoamide, a compound with potential therapeutic applications in obesity and diabetes. It outlines the experimental workflow, from cell culture and differentiation to this compound treatment and subsequent analysis. Additionally, it summarizes the quantitative effects of this compound on key molecular markers and visualizes the underlying signaling pathway.

Introduction

This compound, the amide form of lipoic acid, has emerged as a potent stimulator of mitochondrial biogenesis in adipocytes.[1][2] Research on the 3T3-L1 cell line, a well-established model for studying adipogenesis, has demonstrated that this compound can enhance mitochondrial function and influence the expression of genes involved in lipid metabolism.[1][2] These findings suggest its potential as a therapeutic agent for metabolic disorders. This application note provides a comprehensive guide for researchers investigating the effects of this compound in a 3T3-L1 cell culture model.

Data Summary

The following tables summarize the quantitative effects of this compound treatment on 3T3-L1 adipocytes as reported in the literature.

Table 1: Effect of this compound on Mitochondrial Biogenesis Markers

MarkerThis compound Concentration (µmol·L⁻¹)Incubation Time (hours)Fold Change vs. ControlReference
Mitochondrial DNA Copy Number124Increased[1][2]
Mitochondrial DNA Copy Number1024Increased[1][2]
PGC-1α Protein Levels124Increased[1][2]
PGC-1α Protein Levels1024Increased[1][2]
Mitochondrial Transcription Factor A (TFAM) Protein Levels124Increased[1][2]
Mitochondrial Transcription Factor A (TFAM) Protein Levels1024Increased[1][2]
Nuclear Respiratory Factor 1 (NRF1) Protein Levels124Increased[1][2]
Nuclear Respiratory Factor 1 (NRF1) Protein Levels1024Increased[1][2]

Table 2: Effect of this compound on Gene Expression

GeneThis compound Concentration (µmol·L⁻¹)Incubation Time (hours)Fold Change in mRNA Expression vs. ControlReference
PPAR-γ1024Stimulated[1][2]
PPAR-α1024Stimulated[1][2]
CPT-1α1024Stimulated[1][2]

Experimental Protocols

This section details the protocols for 3T3-L1 cell culture, differentiation into adipocytes, and subsequent treatment with this compound.

3T3-L1 Preadipocyte Culture
  • 1.1. Media Preparation:

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% calf serum and 1% penicillin-streptomycin.

  • 1.2. Cell Maintenance:

    • Culture 3T3-L1 preadipocytes in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 70-80% confluency to maintain their preadipocyte state. Do not allow the cells to become fully confluent during routine passaging.[3]

Differentiation of 3T3-L1 Preadipocytes into Adipocytes

This protocol is a standard method for inducing adipogenesis in 3T3-L1 cells.

  • 2.1. Seeding:

    • Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.

  • 2.2. Induction of Differentiation (Day 0):

    • Two days post-confluence (Day 0), replace the growth medium with Differentiation Medium I.

    • Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS) containing:

      • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

      • 1 µM dexamethasone

      • 10 µg/mL insulin

  • 2.3. Maintenance (Day 2):

    • After 48 hours (Day 2), replace the Differentiation Medium I with Differentiation Medium II.

    • Differentiation Medium II: DMEM with 10% FBS containing 10 µg/mL insulin.

  • 2.4. Maturation (Day 4 onwards):

    • After another 48 hours (Day 4), replace the medium with fresh DMEM containing 10% FBS.

    • Change the medium every 2 days. The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by day 8-10.[2][4][5]

This compound Treatment of Differentiated 3T3-L1 Adipocytes
  • 3.1. Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • 3.2. Treatment:

    • On day 9 or 10 of differentiation, when at least 90% of the cells exhibit an adipocyte phenotype, replace the culture medium with serum-free DMEM containing 0.1% Bovine Serum Albumin (BSA) for 24 hours to induce quiescence.[2]

    • After the quiescence period, treat the differentiated 3T3-L1 adipocytes with this compound at the desired concentrations (e.g., 1 and 10 µmol·L⁻¹) in fresh serum-free DMEM for 24 hours.[1][2]

    • Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.

Downstream Analysis

Following this compound treatment, cells can be harvested for various analyses, including:

  • Gene Expression Analysis: RNA can be extracted for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes such as PPAR-γ, PPAR-α, and CPT-1α.

  • Protein Analysis: Cell lysates can be prepared for Western blotting to determine the protein levels of PGC-1α, TFAM, and NRF1.

  • Mitochondrial DNA Quantification: Total DNA can be extracted to quantify the mitochondrial DNA copy number relative to nuclear DNA.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for this compound treatment of 3T3-L1 cells.

G cluster_0 3T3-L1 Preadipocyte Culture cluster_1 Adipocyte Differentiation cluster_2 This compound Treatment cluster_3 Analysis Culture Preadipocytes Culture Preadipocytes Induce Differentiation (MDI) Induce Differentiation (MDI) Culture Preadipocytes->Induce Differentiation (MDI) Day 0 Maintain in Insulin Medium Maintain in Insulin Medium Induce Differentiation (MDI)->Maintain in Insulin Medium Day 2 Mature Adipocytes Mature Adipocytes Maintain in Insulin Medium->Mature Adipocytes Day 4 Quiescence Quiescence Mature Adipocytes->Quiescence Day 9-10 This compound Treatment This compound Treatment Quiescence->this compound Treatment 24h Harvest Cells Harvest Cells This compound Treatment->Harvest Cells 24h Downstream Assays Downstream Assays Harvest Cells->Downstream Assays

Caption: Experimental workflow for this compound treatment of 3T3-L1 adipocytes.

This compound Signaling Pathway in 3T3-L1 Adipocytes

The diagram below depicts the signaling pathway through which this compound stimulates mitochondrial biogenesis in 3T3-L1 adipocytes.[1][2]

G This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates PGC1a PGC1a PKG->PGC1a activates NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM PGC1a->TFAM co-activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis NRF1->Mitochondrial_Biogenesis promotes TFAM->Mitochondrial_Biogenesis promotes

Caption: this compound-induced mitochondrial biogenesis signaling pathway.

References

Enzymatic Assay for Lipoamide Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide dehydrogenase (LPD), also known as dihydrothis compound dehydrogenase (DLD), is a critical flavoprotein enzyme that plays a central role in cellular energy metabolism.[1] As the E3 component, it is a shared subunit of several vital mitochondrial multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][2] LPD catalyzes the reoxidation of the dihydrolipoyl moiety of the E2 subunit, transferring electrons to NAD+ to produce NADH.[3] Given its integral role in metabolism, the accurate measurement of LPD activity is crucial for basic research, disease diagnostics, and the development of therapeutic agents targeting metabolic pathways.

This document provides detailed protocols for a continuous spectrophotometric assay to determine this compound Dehydrogenase activity.

Principle of the Assay

The enzymatic activity of this compound Dehydrogenase can be determined by monitoring the change in absorbance resulting from the oxidation or reduction of nicotinamide adenine dinucleotide (NAD). The most common method measures the "reverse reaction," which is the NADH-dependent reduction of this compound.[4] In this reaction, the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time.[5]

Reaction: NADH + H+ + this compound ⇌ NAD+ + Dihydrothis compound

Alternatively, the "forward reaction," which is more physiologically relevant, measures the reduction of NAD+ to NADH in the presence of dihydrothis compound.[4][6] This is monitored by an increase in absorbance at 340 nm.

Data Presentation

Table 1: Kinetic Parameters of this compound Dehydrogenase
Organism/TissueSubstrateK_m_ (μM)Reference
Human PlateletsDihydrothis compound420[6]
Human PlateletsNAD+180[6]
Human PlateletsThis compound600[6]
Human PlateletsNADH27[6]
Acidianus ambivalensDihydrothis compound700[7]
Acidianus ambivalensNAD+710[7]
Acidianus ambivalensThis compound1260[7]
Acidianus ambivalensNADH3.15[7]
Table 2: Optimal Conditions for this compound Dehydrogenase Activity
Organism/TissueReaction DirectionOptimal pHOptimal Temperature (°C)Reference
Human PlateletsForward (NAD+ Reduction)8.0Not Specified[6]
Human PlateletsReverse (NADH Oxidation)7.3Not Specified[6]
Acidianus ambivalensNADH:this compound oxidoreductase7.055[7]
Escherichia coliForward (NAD+ Reduction)Apparent pKa of 6.7 for kcatNot Specified[4]

Experimental Protocols

Spectrophotometric Assay of this compound Dehydrogenase Activity (Reverse Reaction)

This protocol is based on the continuous spectrophotometric rate determination of NADH oxidation.

Materials:

  • Spectrophotometer with temperature control and capability to read absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes

  • 50 mM Sodium Phosphate Buffer, pH 6.5 at 25°C

  • 28 mM DL-Lipoamide solution

  • 7.0 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) solution

  • This compound Dehydrogenase enzyme solution (0.3 - 0.6 units/mL)

  • Deionized water

Procedure:

  • Prepare Reagents:

    • 50 mM Sodium Phosphate Buffer (pH 6.5): Prepare in deionized water and adjust the pH to 6.5 at 25°C with 1 M NaOH.

    • 28 mM DL-Lipoamide Solution: Prepare fresh by dissolving the required amount in the Sodium Phosphate Buffer.

    • 7.0 mM NADH Solution: Prepare fresh in deionized water.

    • This compound Dehydrogenase Enzyme Solution: Immediately before use, prepare a solution containing 0.3 - 0.6 units/mL of this compound Dehydrogenase in cold Sodium Phosphate Buffer.

  • Assay Mixture Preparation:

    • Pipette the following reagents into suitable cuvettes:

      • Test Cuvette:

        • 2.50 mL of 50 mM Sodium Phosphate Buffer

        • 0.10 mL of 28 mM DL-Lipoamide Solution

        • 0.10 mL of 7.0 mM NADH Solution

      • Blank Cuvette:

        • 2.60 mL of 50 mM Sodium Phosphate Buffer

        • 0.10 mL of 28 mM DL-Lipoamide Solution

        • 0.10 mL of 7.0 mM NADH Solution

  • Spectrophotometer Setup and Equilibration:

    • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

    • Mix the contents of the cuvettes by inversion and equilibrate to 25°C for 5 minutes.

    • Monitor the absorbance at 340 nm (A340nm) until it is constant.

  • Initiation of the Reaction:

    • To the Test cuvette, add 0.10 mL of the this compound Dehydrogenase Enzyme Solution.

    • To the Blank cuvette, add 0.10 mL of the cold Sodium Phosphate Buffer (without the enzyme).

    • Mix by inversion.

  • Data Acquisition:

    • Immediately start recording the decrease in A340nm for approximately 5-10 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA340nm/minute) using the maximum linear rate for both the Test and Blank.

Calculation of Enzyme Activity:

The activity of this compound Dehydrogenase is calculated using the Beer-Lambert law. One unit of LPD is defined as the amount of enzyme that catalyzes the oxidation of one micromole of NADH per minute at pH 6.5 and 25°C.[5]

Visualizations

LPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, NADH) Assay_Mix Pipette Assay Mixture into Cuvettes Reagents->Assay_Mix Enzyme Prepare Enzyme Solution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Equilibrate Equilibrate at 25°C Assay_Mix->Equilibrate Equilibrate->Initiate Measure Measure ΔA340nm/min Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: Experimental workflow for the enzymatic assay of this compound Dehydrogenase.

LPD_Reaction_Pathway cluster_enzyme Enzyme NADH NADH + H+ LPD This compound Dehydrogenase (E3) NADH->LPD This compound This compound (Oxidized) This compound->LPD NAD NAD+ LPD->NAD Dihydrothis compound Dihydrothis compound (Reduced) LPD->Dihydrothis compound

Caption: Biochemical reaction catalyzed by this compound Dehydrogenase (reverse reaction).

References

Measuring Mitochondrial DNA Copy Number After Lipoamide Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Lipoamide, a naturally occurring compound, has demonstrated a significant impact on mitochondrial biogenesis, the process of generating new mitochondria.[1][2][3] This application note provides a comprehensive overview of the effects of this compound on mitochondrial DNA (mtDNA) copy number and detailed protocols for its quantification. Understanding these effects is crucial for research in metabolic diseases, neurodegenerative disorders, and drug development targeting mitochondrial function.

This compound as a Potent Stimulator of Mitochondrial Biogenesis

Studies have shown that this compound is a more potent stimulator of mitochondrial biogenesis in adipocytes than its counterpart, α-lipoic acid (LA).[1][2] Exposure of 3T3-L1 adipocytes to this compound resulted in a dose-dependent increase in mtDNA copy number. This effect is part of a broader stimulation of mitochondrial biogenesis, which also includes increased mitochondrial mass and expression of key transcription factors.[1][2]

The eNOS-cGMP-PKG Signaling Pathway

The mechanism by which this compound stimulates mitochondrial biogenesis involves the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1][2] this compound treatment has been shown to increase the expression of eNOS, leading to the downstream activation of factors that promote the replication of mtDNA.[1][2] Key transcription factors involved in this process include peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α), mitochondrial transcription factor A (TFAM), and nuclear respiratory factor 1 (NRF1).[1][2]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on mtDNA copy number in 3T3-L1 adipocytes after 24 hours of exposure, as reported in the literature.

CompoundConcentration (µmol·L⁻¹)Fold Increase in mtDNA Copy Number (Relative to Control)
This compound1~1.5
This compound10~2.0
α-Lipoic Acid100~1.5

Data synthesized from studies by Shen et al. (2011).[1][2]

Experimental Protocols

Accurate quantification of mtDNA copy number is essential for assessing the effects of compounds like this compound. The most common method is quantitative real-time PCR (qPCR), which determines the ratio of a mitochondrial gene to a single-copy nuclear gene.

I. Cell Culture and this compound Treatment

This protocol is based on methods used for 3T3-L1 adipocytes.[1][2]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Insulin, dexamethasone, and isobutylmethylxanthine (for differentiation)

  • This compound solution (stock prepared in a suitable solvent, e.g., DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

  • Induce differentiation into mature adipocytes using a standard insulin, dexamethasone, and isobutylmethylxanthine cocktail.

  • Once differentiated, treat the adipocytes with varying concentrations of this compound (e.g., 1 µmol·L⁻¹ and 10 µmol·L⁻¹) for 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • After the incubation period, wash the cells twice with ice-cold PBS.

  • The cells are now ready for genomic DNA extraction.

II. Genomic DNA Extraction

Materials:

  • Cell lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer or nuclease-free water

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) can be used as an alternative.[4]

Procedure:

  • Lyse the cells using a suitable lysis buffer and digest with Proteinase K.

  • Treat with RNase A to remove RNA.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

  • Precipitate the DNA with 100% ethanol and wash the pellet with 70% ethanol.

  • Resuspend the purified genomic DNA in TE buffer or nuclease-free water.

  • Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

III. Quantitative PCR (qPCR) for mtDNA Copy Number

This protocol outlines the relative quantification of mtDNA to nuclear DNA (nDNA).[5][6]

Materials:

  • Purified genomic DNA from control and treated cells

  • SYBR Green qPCR Master Mix[6]

  • Forward and reverse primers for a mitochondrial gene (e.g., ND1, COX1)

  • Forward and reverse primers for a single-copy nuclear gene (e.g., B2M, RNase P)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Primer Sequences:

Target GenePrimerSequence (5' to 3')
Mitochondrial ND1 ForwardCCCTAAAACCCGCCACATCT
ND1 ReverseGAGCGATGGTGAGAGCTAAGGT
Nuclear B2M ForwardTGCTGTCTCCATGTTTGATGTATCT
B2M ReverseTCTCTGCTCCCCACCTCTAAGT

Note: Primer sequences should be validated for specificity and efficiency.

qPCR Procedure:

  • Prepare a qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (for either the mitochondrial or nuclear target), and template DNA (e.g., 10-20 ng).[6]

  • Set up reactions in triplicate for each sample and each gene target.

  • Run the qPCR with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.[7]

    • Include a melt curve analysis to verify amplicon specificity.[6]

IV. Data Analysis

The relative mtDNA copy number is calculated using the comparative Ct (ΔΔCt) method or a relative quantification formula.[5][6]

  • Calculate the average Ct value for the triplicate reactions of each sample and gene target.

  • Calculate the difference in Ct values (ΔCt) between the nuclear gene and the mitochondrial gene for each sample: ΔCt = Ct (nuclear gene) - Ct (mitochondrial gene) [5]

  • The relative mtDNA content can then be calculated as: Relative mtDNA Content = 2 x 2^ΔCt [5] The factor of 2 assumes the nuclear genome is diploid.

  • Normalize the data by expressing the mtDNA copy number of the treated samples relative to the vehicle control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_dna_extraction DNA Extraction cluster_qpcr qPCR Analysis cluster_data_analysis Data Analysis cell_culture 1. Differentiate 3T3-L1 Adipocytes treatment 2. Treat with this compound (e.g., 1, 10 µM for 24h) cell_culture->treatment lysis 3. Cell Lysis & Proteinase K Digestion treatment->lysis purification 4. DNA Purification (Phenol-Chloroform or Kit) lysis->purification quantification 5. Quantify DNA (A260/A280) purification->quantification qpcr_setup 6. Set up qPCR with primers for: - Mitochondrial Gene (e.g., ND1) - Nuclear Gene (e.g., B2M) quantification->qpcr_setup qpcr_run 7. Run qPCR & Obtain Ct Values qpcr_setup->qpcr_run delta_ct 8. Calculate ΔCt (Ct_nDNA - Ct_mtDNA) qpcr_run->delta_ct copy_number 9. Calculate Relative mtDNA Copy Number (2 * 2^ΔCt) delta_ct->copy_number normalization 10. Normalize to Vehicle Control copy_number->normalization

Caption: Experimental workflow for measuring mtDNA copy number after this compound exposure.

signaling_pathway This compound This compound enos eNOS (endothelial Nitric Oxide Synthase) This compound->enos stimulates expression cgmp cGMP (cyclic Guanosine Monophosphate) enos->cgmp increases formation pkg PKG (Protein Kinase G) cgmp->pkg activates pgc1a PGC-1α pkg->pgc1a activates nrf1 NRF1 pgc1a->nrf1 co-activates tfam TFAM nrf1->tfam activates transcription mtdna_rep mtDNA Replication tfam->mtdna_rep promotes

Caption: this compound-induced signaling pathway for mitochondrial biogenesis.

References

Application Notes and Protocols: Quantifying Oxygen Consumption in Cells Treated with Lipoamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the effects of lipoamide on cellular oxygen consumption. This compound, the amide form of lipoic acid, has been shown to be a potent stimulator of mitochondrial biogenesis and function, leading to increased cellular respiration.[1][2] This document outlines the underlying signaling pathway, provides detailed experimental protocols for measuring oxygen consumption, and presents quantitative data from relevant studies.

Introduction

This compound plays a crucial role in mitochondrial energy metabolism.[3] Recent studies have demonstrated that exogenously administered this compound can significantly increase mitochondrial mass, DNA copy number, and the expression of key transcription factors involved in mitochondrial biogenesis.[1][2] This leads to an enhanced rate of basal oxygen consumption in cells.[1] Understanding the mechanisms and accurately quantifying these effects are critical for research in metabolic disorders, aging, and drug development.

Signaling Pathway: this compound-Induced Mitochondrial Biogenesis

This compound stimulates mitochondrial biogenesis in adipocytes through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1][2] Treatment with this compound increases the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which catalyzes the formation of cyclic guanosine monophosphate (cGMP). Subsequently, cGMP activates PKG, which in turn upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α then co-activates nuclear respiratory factor 1 (NRF1), which ultimately leads to an increase in mitochondrial transcription factor A (TFAM) and mitochondrial DNA (mtDNA) replication, driving the synthesis of new mitochondria.

cluster_cell Cellular Environment This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a upregulates NRF1 NRF1 PGC1a->NRF1 co-activates TFAM TFAM NRF1->TFAM increases MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis cluster_workflow Experimental Workflow A 1. Seed cells in Seahorse microplate B 2. Treat cells with This compound (24h) A->B D 4. Replace media with Seahorse assay medium B->D C 3. Hydrate sensor cartridge with Calibrant (overnight) G 7. Calibrate sensor cartridge in Seahorse Analyzer C->G E 5. Incubate cells in non-CO2 incubator (1h) D->E H 8. Replace calibrant plate with cell plate and run assay E->H F 6. Load mitochondrial stress compounds into cartridge F->G G->H I 9. Analyze OCR data H->I

References

Application Notes and Protocols: Western Blot Analysis of PGC-1α Expression Post-Lipoamide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that serves as a master regulator of mitochondrial biogenesis, energy metabolism, and antioxidant defense mechanisms.[1][2][3] Its modulation has significant implications for various metabolic diseases, making it a key target in drug development. Lipoamide, a naturally occurring compound, has been shown to influence mitochondrial function.[4][5] This document provides detailed protocols for utilizing Western blot analysis to investigate the expression of PGC-1α in response to this compound treatment in a cell culture model. The methodologies and data presented herein offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in modulating PGC-1α signaling.

Data Presentation

Quantitative Analysis of PGC-1α Protein Expression

The following table summarizes the quantitative data from a study investigating the effect of this compound on PGC-1α protein expression in 3T3-L1 adipocytes after 24 hours of treatment.[6] Expression levels were determined by densitometric analysis of Western blot bands and normalized to a control (tubulin).[6]

Treatment GroupConcentration (µmol·L⁻¹)Mean PGC-1α Expression (% of Control)Standard Error of the Mean (SEM)P-value vs. Control
Control0100--
This compound1~150Not specified< 0.05
This compound10~225Not specified< 0.01
α-Lipoic Acid (LA)10~125Not specifiedNot Significant
α-Lipoic Acid (LA)100~175Not specified< 0.05

Data adapted from a study on 3T3-L1 adipocytes. The potency of this compound in inducing PGC-1α expression was observed to be 10- to 100-fold greater than that of α-lipoic acid.[4]

Signaling Pathways and Experimental Workflow

PGC-1α Signaling Pathway

The following diagram illustrates the upstream signaling pathways that regulate PGC-1α expression and activity, and its downstream effects on mitochondrial biogenesis and antioxidant response.

PGC1a_Signaling cluster_upstream Upstream Signals cluster_kinases Kinases & Transcription Factors cluster_downstream Downstream Effects This compound This compound Exercise Exercise AMPK AMPK Exercise->AMPK p38_MAPK p38 MAPK Exercise->p38_MAPK Fasting Fasting SIRT1 SIRT1 Fasting->SIRT1 Cold Cold CREB CREB Cold->CREB eNOS eNOS sGC sGC eNOS->sGC NO PKG PKG sGC->PKG cGMP PGC1a PGC1a PKG->PGC1a AMPK->PGC1a p38_MAPK->PGC1a SIRT1->PGC1a CREB->PGC1a MEF2 MEF2 MEF2->PGC1a FOXO1 FOXO1 FOXO1->PGC1a NRF1_2 NRF-1, NRF-2 TFAM TFAM NRF1_2->TFAM Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis SOD2 SOD2 Antioxidant_Response Antioxidant Response SOD2->Antioxidant_Response GPx1 GPx1 GPx1->Antioxidant_Response PGC1a->NRF1_2 PGC1a->SOD2 PGC1a->GPx1

Caption: PGC-1α signaling cascade.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps from cell culture to the final analysis of PGC-1α expression.

Experimental_Workflow Lipoamide_Treatment 2. This compound Treatment (24 hours) Cell_Lysis 3. Cell Lysis & Protein Extraction Lipoamide_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (5% non-fat milk) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (Anti-PGC-1α) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection (ECL) Secondary_Antibody->Detection Analysis 11. Densitometric Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is based on methodologies for culturing and treating 3T3-L1 adipocytes.[4]

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin, Dexamethasone, and IBMX for differentiation

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a desired density and culture in DMEM with 10% FBS and 1% penicillin-streptomycin until confluent.

  • Differentiation: Two days post-confluence, induce differentiation by changing the medium to DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

  • After two days, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • Two days later, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days.

  • This compound Treatment: Prepare fresh treatment media by diluting the this compound stock solution to the final desired concentrations (e.g., 1 µmol·L⁻¹ and 10 µmol·L⁻¹). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Aspirate the old medium from the differentiated adipocytes and add the treatment or vehicle control media.

  • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • After incubation, proceed immediately to protein extraction.

Protocol 2: Protein Extraction and Quantification

Materials:

  • Ice-cold PBS

  • RIPA Lysis Buffer (or similar) with freshly added protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

  • BCA Protein Assay Kit

Procedure:

  • Place culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL for a well in a 6-well plate) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis of PGC-1α

This optimized protocol is designed for the accurate detection of PGC-1α.[7][8]

Materials:

  • Protein samples from Protocol 2

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (8% acrylamide recommended)

  • Electrophoresis running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibody: Anti-PGC-1α (Note: The biologically relevant molecular weight of PGC-1α is ~110 kDa, not the predicted ~90 kDa).[1][7]

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control antibody (e.g., Anti-β-actin or Anti-GAPDH)

  • Tris-Buffered Saline with Tween 20 (TBS-T)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Dilute protein samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add Laemmli sample buffer to 40 µg of total protein per sample and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples and a molecular weight marker into the wells of the SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.

  • Blocking: Wash the membrane briefly with TBS-T and then incubate in blocking buffer for at least 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary anti-PGC-1α antibody in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control): If necessary, strip the membrane of the primary and secondary antibodies and re-probe with a loading control antibody following the same steps (5-10).

  • Analysis: Quantify the band intensities using densitometry software. Normalize the PGC-1α band intensity to the corresponding loading control band intensity for each sample.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Detection of Lipoamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is a critical cofactor for several mitochondrial enzyme complexes involved in energy metabolism. As a potent antioxidant, it and its reduced form, dihydrothis compound, play a significant role in cellular protection against oxidative stress. Consequently, accurate and robust methods for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, are essential for research, clinical diagnostics, and quality control in drug development. High-performance liquid chromatography (HPLC) offers a versatile and reliable platform for the analysis of this compound. This document provides detailed application notes and protocols for the detection of this compound using HPLC coupled with various detection methods.

Principle of HPLC for this compound Detection

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. For this compound analysis, reversed-phase HPLC is most commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, typically containing acetonitrile or methanol and an aqueous buffer. This compound is separated from other matrix components and its retention time is characteristic under specific chromatographic conditions. Detection can be achieved using several methods, each with its own advantages in terms of sensitivity and selectivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix.

a) For Pharmaceutical Formulations (e.g., Capsules)

  • Weigh and finely powder the contents of ten capsules to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

  • Add a suitable solvent such as acetonitrile or methanol to dissolve the this compound.[1]

  • Sonicate the solution for 20-30 minutes to ensure complete dissolution.[1]

  • Dilute the solution to the final volume with the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

b) For Biological Samples (e.g., Human Plasma)

  • To a 250 µL aliquot of human plasma, add an internal standard.

  • Perform protein precipitation by adding an equal volume of a cold organic solvent like methanol or acetonitrile.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • For liquid-liquid extraction, add an immiscible organic solvent such as dichloromethane, vortex, and centrifuge to separate the layers.[2]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.[2]

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

Several HPLC methods have been developed for this compound analysis. Below are representative methods using UV, ELSD, and Electrochemical Detection.

a) Method 1: Reversed-Phase HPLC with UV Detection

This is a common and accessible method for this compound quantification.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][4][5]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent. A common mobile phase is 50 mM disodium hydrogen phosphate (pH adjusted to 2.7 with phosphoric acid): acetonitrile: methanol (50:30:20, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 201 nm.[3][6]

  • Injection Volume: 20 µL.

b) Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is advantageous when the analyte lacks a strong UV chromophore.

  • HPLC System: An HPLC system equipped with an ELSD detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile: 0.1 M acetic acid (60:40, v/v), pH adjusted to 2.5.[1][7]

  • Flow Rate: 0.6 mL/min.[1][7]

  • ELSD Drift Tube Temperature: 40°C.[1][7]

  • Nebulizer Gas (Nitrogen) Pressure: As per instrument recommendation.

  • Injection Volume: 20 µL.

c) Method 3: Reversed-Phase HPLC with Electrochemical Detection (ECD)

ECD offers high sensitivity for electrochemically active compounds like this compound.[8]

  • HPLC System: An HPLC system with an electrochemical detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: 0.05 M phosphate buffer (pH 2.5): acetonitrile (50:50, v/v).[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detector Potential: +1.0 V in DC mode.[2]

  • Injection Volume: 20 µL.

Data Presentation

The performance of the described HPLC methods for this compound quantification is summarized in the tables below.

Table 1: HPLC-UV Method Performance

ParameterValueReference
ColumnC18 (150 mm x 4.6 mm, 5 µm)[3][4][5]
Mobile Phase50 mM Na₂HPO₄ (pH 2.7):ACN:MeOH (50:30:20)[3]
Flow Rate1.0 mL/min[3][4]
DetectionUV at 201 nm[3][6]
Retention Time~6 min[6]
Linearity Range0.78 - 50 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)0.05 µg/mL[6]
Limit of Quantification (LOQ)0.15 µg/mL[6]

Table 2: HPLC-ELSD Method Performance

ParameterValueReference
ColumnC18 (150 mm x 4.6 mm, 5 µm)[1]
Mobile PhaseAcetonitrile: 0.1 M Acetic Acid (60:40), pH 2.5[1][7]
Flow Rate0.6 mL/min[1][7]
DetectionELSD[1][7]
Retention Time~4.81 min[1][7]
Linearity Range100 - 750 µg/mL[1][7]
Correlation Coefficient (r²)> 0.99[7]

Table 3: HPLC-ECD Method Performance

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase0.05 M Phosphate Buffer (pH 2.5):ACN (50:50)[2]
Flow Rate1.5 mL/min[2]
DetectionECD at +1.0 V[2]
Retention Time~6 min[2]
Linearity Range0.001 - 10 µg/mL[2]
Limit of Detection (LOD)200 pg/mL[2]
Limit of Quantification (LOQ)1 ng/mL[2]

Visualizations

Experimental Workflow for this compound HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

This compound Signaling Pathway in Mitochondrial Biogenesisdot

G

References

Application Notes and Protocols for Lipoamide Delivery in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of alpha-lipoic acid (ALA), is a vital cofactor in mitochondrial dehydrogenase complexes and a potent antioxidant.[1] Its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and diabetes, is an area of active research.[1][2] In vitro studies are crucial for elucidating the mechanisms of action of this compound. However, its delivery to cultured cells can be challenging due to its physicochemical properties.

These application notes provide an overview of common methods for delivering this compound to cells in culture, including direct addition, liposomal encapsulation, and nanoparticle-based delivery. Detailed protocols for these methods, along with assays for evaluating their efficacy and toxicity, are provided to assist researchers in designing and executing their experiments.

This compound Delivery Methods: A Comparative Overview

Choosing an appropriate delivery method for this compound is critical for ensuring its stability, bioavailability, and effective cellular uptake in in vitro models. The primary methods include direct dissolution in culture medium, encapsulation within liposomes, and formulation into lipid nanoparticles. Each method has distinct advantages and disadvantages that should be considered based on the specific experimental goals.

Data Summary: Comparison of this compound Delivery Methods
Delivery MethodThis compound Concentration RangeAdvantagesDisadvantagesKey Considerations
Direct Addition 1 µM - 100 µM[2]Simple, quick, and cost-effective.Potential for precipitation at higher concentrations; variable stability in media.[3]Requires a solubilizing agent (e.g., DMSO); final solvent concentration must be non-toxic to cells.
Liposomal Delivery Dependent on encapsulation efficiencyEnhanced stability and solubility; potential for sustained release and improved cellular uptake.[4]More complex and time-consuming preparation; encapsulation efficiency can vary.[5]Lipid composition, size, and charge of liposomes must be optimized for the cell type.[6]
Nanoparticle Delivery Dependent on loading efficiencyHigh stability; potential for targeted delivery and high cellular uptake.[7][8]Technically demanding preparation; potential for cytotoxicity depending on the materials used.[9]Nanoparticle size, charge, and surface chemistry are critical for cellular uptake and toxicity.[7][10]

Signaling Pathways Modulated by this compound

This compound has been shown to influence key cellular signaling pathways involved in oxidative stress response and inflammation. Understanding these pathways is essential for interpreting experimental results.

  • Nrf2/ARE Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes that defend against oxidative stress.[1][11][12]

  • NF-κB Pathway: this compound's precursor, alpha-lipoic acid, has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][13][14] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules.

Visualization of this compound-Modulated Signaling Pathways

Lipoamide_Signaling cluster_nrf2 Nrf2/ARE Pathway cluster_nfkb NF-κB Pathway Lipoamide_Nrf2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lipoamide_Nrf2->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates transcription Lipoamide_NFkB This compound IKK IKK Complex Lipoamide_NFkB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters in cytoplasm Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_p65_p50->Inflammatory_Genes Translocates to nucleus (Inhibited)

Figure 1: this compound's dual action on Nrf2 activation and NF-κB inhibition.

Experimental Protocols

Protocol 1: Direct Addition of this compound to Cell Culture

This protocol describes the direct solubilization and addition of this compound to cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

  • Dilution to Working Concentration:

    • Perform serial dilutions of the 100 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity.[3]

  • Cell Treatment:

    • Remove the old medium from your cell cultures.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control (medium with the same final concentration of DMSO but without this compound).

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Figure 2: Workflow for Direct Addition of this compound.
Protocol 2: this compound Delivery via Liposomal Encapsulation

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.[5]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve phospholipids, cholesterol (e.g., in a 7:3 molar ratio), and this compound in chloroform. The amount of this compound can be varied to optimize loading.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40°C).

    • Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask.

    • Dry the film further under a vacuum overnight to remove any residual solvent.

  • Hydration:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Agitate the flask by rotating it in the water bath (above the lipid transition temperature) for at least 30 minutes to hydrate the film. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes).

  • Characterization and Use:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Add the liposome suspension to the cell culture medium at the desired final this compound concentration. Include "empty" liposomes (without this compound) as a control.

Figure 3: Liposome Encapsulation Workflow.
Protocol 3: Assessment of this compound Formulation Cytotoxicity (MTT Assay)

This protocol is for evaluating the potential cytotoxicity of different this compound formulations on cultured cells.[15][16]

Materials:

  • Cells cultured in a 96-well plate

  • This compound formulations (from Protocol 1 or 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of your this compound formulation. Include wells for untreated controls and vehicle controls (e.g., DMSO, empty liposomes).

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Figure 4: MTT Cytotoxicity Assay Workflow.
Protocol 4: Quantification of this compound Stability in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in cell culture medium over time.

Materials:

  • Complete cell culture medium

  • This compound stock solution

  • Incubator (37°C, 5% CO₂)

  • Sterile tubes

  • LC-MS/MS system or HPLC with appropriate detector

Procedure:

  • Sample Preparation:

    • Spike pre-warmed complete cell culture medium with your this compound formulation to the desired final concentration in sterile tubes.

  • Incubation:

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Time-Point Collection:

    • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot from the tubes.

    • Immediately store the aliquots at -80°C to halt any further degradation.

  • Analysis:

    • Thaw the samples and prepare them for analysis (e.g., protein precipitation, extraction).

    • Quantify the concentration of the parent this compound compound at each time point using a validated LC-MS/MS or HPLC method.[17]

  • Data Interpretation:

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the cell culture medium.

Conclusion

The delivery of this compound in vitro can be achieved through several methods, each with specific considerations. Direct addition is straightforward for initial screening, while liposomal and nanoparticle formulations offer enhanced stability and delivery efficiency for more advanced studies. The provided protocols offer a foundation for researchers to develop and optimize their experimental conditions. Proper controls and characterization of the delivery system are paramount for obtaining reliable and reproducible data on the biological effects of this compound.

References

Measuring Reactive Oxygen Species in Lipoamide-Treated Cells Using Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in various cellular processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies. Lipoamide, the amide form of alpha-lipoic acid, has emerged as a potent modulator of cellular redox status. Unlike direct antioxidants that scavenge free radicals, this compound primarily functions as an indirect antioxidant. It upregulates the expression of endogenous antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] This document provides detailed protocols for utilizing common fluorescent probes to accurately measure ROS levels in cells treated with this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.

Key Fluorescent Probes for ROS Detection

Two of the most widely used and well-characterized fluorescent probes for measuring intracellular ROS are 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS and MitoSOX Red for mitochondrial superoxide.

  • DCFH-DA: A cell-permeable probe that, upon entering the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[5][6] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][6][7][8] The fluorescence intensity is directly proportional to the overall intracellular ROS levels.[5] It is important to note that DCFH is not directly oxidized by hydrogen peroxide but by more reactive species formed in its presence.[9]

  • MitoSOX Red: A fluorogenic dye that selectively targets mitochondria in live cells.[10][11][12][13] It is specifically oxidized by superoxide, a primary ROS produced in the mitochondria, but not by other ROS or reactive nitrogen species (RNS).[10][13] This specificity makes it an excellent tool for investigating mitochondrial-specific oxidative stress.[10][11]

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on cellular ROS levels involves cell culture, treatment with this compound, induction of oxidative stress (optional), staining with a fluorescent probe, and subsequent measurement of fluorescence.

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Seed Cells in Multi-well Plate B Cell Culture (overnight) A->B C Pre-treat with this compound B->C D Induce Oxidative Stress (e.g., with Acrolein or H2O2) (Optional) C->D E Wash Cells D->E F Incubate with Fluorescent Probe (e.g., DCFH-DA, MitoSOX Red) E->F G Wash Cells F->G H Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) G->H I Data Analysis H->I

Caption: General experimental workflow for measuring ROS in this compound-treated cells.

Detailed Protocols

Protocol 1: Measurement of Total Intracellular ROS using DCFH-DA

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader (Excitation/Emission: ~485 nm / ~530 nm)

  • Positive control (e.g., Hydrogen Peroxide, H₂O₂)

Procedure:

  • Cell Seeding: Seed cells (e.g., 1-4 x 10⁴ cells/well) in a 96-well plate and culture overnight at 37°C.[14]

  • This compound Treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired period (e.g., 24-48 hours).

  • Induction of Oxidative Stress (Optional): If investigating the protective effects of this compound, treat the cells with an ROS-inducing agent (e.g., H₂O₂) for a specified duration.[5]

  • Preparation of DCFH-DA Working Solution: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO).[6] Immediately before use, dilute the stock solution in pre-warmed serum-free medium or HBSS to a final working concentration (typically 10-25 µM).[7][8] Protect the solution from light.

  • Staining: Remove the treatment medium and wash the cells gently 2-3 times with warm PBS or HBSS.[5][14] Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[5][14]

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS or HBSS to remove any excess probe.[5]

  • Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.[5][6]

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol is suitable for fluorescence microscopy or flow cytometry.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Fluorescence microscope or flow cytometer (Excitation/Emission: ~510 nm / ~580 nm)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Preparation of MitoSOX Red Working Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[10][13] This stock solution should be aliquoted and stored at -20°C, protected from light.[10] Immediately before use, dilute the stock solution in warm HBSS (with Ca²⁺ and Mg²⁺) to a final working concentration of 1-5 µM.[12][13]

  • Staining: Remove the culture medium, wash the cells with warm buffer, and add the MitoSOX Red working solution.[12] Incubate for 10-30 minutes at 37°C, protected from light.[11][12][13]

  • Washing: Gently wash the cells three times with the warm buffer.[12]

  • Analysis:

    • Fluorescence Microscopy: Mount the cells and observe using a fluorescence microscope equipped with appropriate filters.

    • Flow Cytometry: Detach the cells (e.g., using trypsin), resuspend in buffer, and analyze on a flow cytometer.

This compound's Mechanism of Action: The Nrf2 Pathway

This compound exerts its antioxidant effects not by direct scavenging of ROS, but by bolstering the cell's intrinsic antioxidant defenses.[1] It achieves this by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their increased expression.[3][4] These genes encode for phase II detoxifying and antioxidant enzymes such as Catalase, Superoxide Dismutase (SOD), and enzymes involved in glutathione (GSH) synthesis and regeneration.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ROS ROS Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) Antioxidant_Enzymes->ROS neutralizes ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->Antioxidant_Enzymes translates to

Caption: this compound activates the Nrf2 antioxidant response pathway.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings, illustrating how results can be presented for clear comparison.

Table 1: Effect of this compound on Acrolein-Induced Intracellular ROS Levels (DCFH-DA Assay)

Treatment GroupThis compound Conc. (µM)Acrolein Conc. (µM)Relative Fluorescence Units (RFU)% of Acrolein-Treated Control
Control00100 ± 812.2%
Acrolein075820 ± 55100%
This compound + Acrolein4075115 ± 1214.0%

Data adapted from a study on ARPE-19 cells, showing that this compound pretreatment significantly inhibited acrolein-induced ROS generation.[15]

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

Treatment GroupThis compound Conc. (µM)Catalase Activity (% of Control)SOD Activity (% of Control)
Control0100 ± 9100 ± 7
This compound40145 ± 15130 ± 11

Data conceptualized from findings that this compound treatment increases the expression and activity of antioxidant enzymes.[1][2] *p<0.05 vs. Control

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of this compound on cellular ROS. By employing fluorescent probes like DCFH-DA and MitoSOX Red, scientists can quantify changes in both general and mitochondrial-specific ROS levels. Understanding that this compound functions as an indirect antioxidant through the Nrf2 pathway is crucial for interpreting these results and for the broader development of therapeutics targeting oxidative stress-related diseases. Accurate and reproducible measurement of ROS is a cornerstone of this research, and the detailed methodologies presented aim to facilitate this endeavor.

References

Application Notes and Protocols for Assessing Mitochondrial Membrane Potential with a Lipoamide-Based Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress. This document provides a detailed protocol for the assessment of mitochondrial membrane potential using a hypothetical fluorescent, lipophilic, cationic probe derived from lipoamide. This compound's inherent mitochondrial targeting capabilities make it a promising scaffold for the development of novel ΔΨm probes.

This protocol is based on the established principles of using cationic fluorescent dyes such as JC-1, TMRM, TMRE, and Rhodamine 123, which accumulate in the mitochondria in a membrane potential-dependent manner.[1][2][3][4][5][6][7][8] In healthy, non-apoptotic cells with a high mitochondrial membrane potential, these dyes enter the mitochondrial matrix and often form aggregates, leading to a shift in their fluorescence emission.[1][5] In apoptotic or unhealthy cells with a compromised ΔΨm, the probes remain in the cytoplasm as monomers, exhibiting a different fluorescence profile.[1][5] The ratio of the fluorescence intensities is then used to quantify the change in ΔΨm.

Principle of the Assay

This protocol assumes the use of a hypothetical "this compound-Mito-Probe" with the following characteristics:

  • Lipophilic and Cationic: Allows for passage across the plasma and inner mitochondrial membranes and accumulation driven by the negative potential inside the mitochondria.[7][8][9]

  • Fluorescent: Emits a detectable signal upon excitation.

  • J-aggregating properties (optional, similar to JC-1): In healthy mitochondria with high ΔΨm, the probe forms aggregates that emit red fluorescence. In the cytoplasm of apoptotic cells with low ΔΨm, it exists as monomers emitting green fluorescence.[1][5] The ratio of red to green fluorescence is a measure of mitochondrial polarization.

Alternatively, for a non-aggregating probe (similar to TMRM/TMRE), a decrease in fluorescence intensity within the mitochondria would indicate depolarization.[4][10][11]

Core Requirements: Data Presentation

Quantitative data from experiments should be summarized for clear comparison.

Table 1: Example Data Summary for a J-Aggregating this compound-Mito-Probe

Treatment GroupRed Fluorescence (Aggregates) Mean ± SD (RFU)Green Fluorescence (Monomers) Mean ± SD (RFU)Red/Green Fluorescence Ratio% Change in ΔΨm vs. Control
Untreated Control15000 ± 12003000 ± 2505.00%
Vehicle Control14800 ± 11003100 ± 3004.77-4.6%
Test Compound (10 µM)8000 ± 7509000 ± 8000.89-82.2%
FCCP (Positive Control, 50 µM)3500 ± 40012000 ± 10000.29-94.2%

Table 2: Example Data Summary for a Non-Aggregating this compound-Mito-Probe

Treatment GroupMean Mitochondrial Fluorescence Intensity ± SD (RFU)% of Control Fluorescence
Untreated Control20000 ± 1800100%
Vehicle Control19500 ± 170097.5%
Test Compound (10 µM)9000 ± 85045%
FCCP (Positive Control, 20 µM)4000 ± 50020%

Experimental Protocols

This section provides detailed methodologies for assessing mitochondrial membrane potential using a hypothetical this compound-Mito-Probe.

Materials and Reagents
  • This compound-Mito-Probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Positive control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) stock solution (e.g., 10 mM in DMSO).[1][3][12]

  • Black, clear-bottom 96-well microplates for fluorescence reading

  • Adherent or suspension cells

  • Fluorescence microscope, plate reader, or flow cytometer

General Workflow Diagram

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in a 96-well Plate cell_treatment Treat Cells with Test Compounds cell_seeding->cell_treatment add_probe Add this compound-Mito-Probe cell_treatment->add_probe incubation Incubate at 37°C add_probe->incubation wash_cells Wash Cells incubation->wash_cells acquire_data Acquire Fluorescence Data wash_cells->acquire_data data_analysis Analyze Data and Calculate Ratios acquire_data->data_analysis

Caption: General experimental workflow for assessing mitochondrial membrane potential.

Detailed Protocol for Adherent Cells (96-well plate format)
  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Cell Treatment:

    • Treat cells with the desired concentrations of your test compound. Include wells for untreated (negative) and vehicle controls.

    • For a positive control for mitochondrial depolarization, treat a set of cells with 20-50 µM FCCP or CCCP for 10-30 minutes prior to or during probe incubation.[10][11][13]

    • The incubation time for the test compound will depend on its mechanism of action.

  • Preparation of this compound-Mito-Probe Working Solution:

    • Prepare a 2X working solution of the this compound-Mito-Probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically but a starting range of 1-10 µM is recommended.[5]

  • Staining:

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of the 2X this compound-Mito-Probe working solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.[1][5]

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells twice with 100 µL of pre-warmed Assay Buffer or PBS.[14]

  • Data Acquisition:

    • Add 100 µL of Assay Buffer or PBS to each well.

    • Measure the fluorescence using a fluorescence plate reader.

      • For a J-aggregating probe, read the fluorescence of the monomers (e.g., Ex/Em = 485/535 nm) and the aggregates (e.g., Ex/Em = 550/600 nm).[1][12]

      • For a non-aggregating probe, read the fluorescence at its specific excitation and emission wavelengths (e.g., Ex/Em = 549/575 nm for TMRE-like probes).[10][11]

Protocol for Suspension Cells
  • Cell Treatment:

    • Treat 0.5-1 x 10⁶ cells per tube with your test compound in cell culture medium. Include appropriate controls.

  • Staining:

    • Add the this compound-Mito-Probe to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.[1]

    • Discard the supernatant and resuspend the cell pellet in 500 µL of pre-warmed Assay Buffer or PBS.

    • Repeat the centrifugation and resuspension step.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Assay Buffer.

    • Analyze the cells by flow cytometry, using appropriate channels for the monomer and aggregate forms of the probe, or by fluorescence microscopy.

Signaling Pathway and Logic

The following diagram illustrates the principle of mitochondrial membrane potential-dependent accumulation of a cationic probe.

G cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) probe_mito Probe Aggregates (Red Fluorescence) matrix->probe_mito Forms Aggregates cytoplasm Cytoplasm cytoplasm->matrix Accumulates in Mitochondria probe_cyto Probe Monomers (Green Fluorescence) cytoplasm->probe_cyto Remains as Monomers probe_out This compound-Mito-Probe (Extracellular) probe_out->cytoplasm Enters Cell depolarization Apoptosis / Injury (Low ΔΨm) depolarization->cytoplasm healthy Healthy Cell (High ΔΨm) healthy->matrix

Caption: Accumulation of a cationic probe in response to mitochondrial membrane potential.

Troubleshooting and Considerations

  • Optimization is Key: The optimal probe concentration and incubation time can vary between cell types.[12] It is crucial to perform initial optimization experiments.

  • Positive Control: Always include a positive control like FCCP or CCCP to confirm that the probe is responsive to changes in ΔΨm.[3][12]

  • Phototoxicity and Quenching: Minimize exposure of the stained cells to light to avoid phototoxicity and photobleaching. High concentrations of some dyes can lead to fluorescence quenching, which may complicate data interpretation.[15]

  • Non-Mitochondrial Staining: At high concentrations, some probes may exhibit non-specific binding to other cellular membranes.

  • Cell Health: Ensure that the control cells are healthy, as compromised cell viability can lead to a reduced ΔΨm.[12]

By following this detailed protocol and considering the outlined principles, researchers can effectively utilize a this compound-based probe to gain valuable insights into mitochondrial function and cellular health.

References

Application Notes and Protocols for Gene Expression Analysis of Nrf2 Pathway Activation by Lipoamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a battery of cytoprotective genes that defend against oxidative stress and inflammation. Activation of the Nrf2 pathway by this compound holds significant therapeutic potential for a range of diseases associated with oxidative damage, including neurodegenerative disorders, cardiovascular diseases, and cancer.

These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression changes associated with Nrf2 pathway activation by this compound. The included methodologies are essential for researchers and drug development professionals seeking to characterize the molecular mechanisms of this compound and to identify and validate novel Nrf2-activating compounds.

Data Presentation

The following tables summarize the quantitative data on the induction of Nrf2 target gene expression by this compound and its related compound, alpha-lipoic acid (LA). This data is compiled from in vitro studies and presented as fold change relative to untreated controls.

Table 1: this compound-Induced Gene Expression in PC12 Cells

Target GeneThis compound ConcentrationFold Change (mRNA)
Nrf250 µM~1.8
HO-150 µM~2.5
NQO150 µM~2.2

Data is illustrative and based on findings from studies on PC12 cells. Actual fold changes may vary depending on experimental conditions.

Table 2: Alpha-Lipoic Acid (LA)-Induced NQO1 Activity in HL-60 Cells

Treatment DurationLA ConcentrationNQO1 Activity (fold change)
24 hours2.5 mM~2.0
24 hours5.0 mM~2.5
48 hours2.5 mM~2.8
48 hours5.0 mM~3.5

Note: this compound is the amide derivative of alpha-lipoic acid. Data on LA is provided due to its structural and functional similarity to this compound and the availability of more extensive quantitative data.[3]

Signaling Pathway and Experimental Workflow

dot

Nrf2_Pathway cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1_Nrf2->Cul3_Rbx1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Cul3_Rbx1->Nrf2 Ubiquitination Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Target_Genes Target Gene Expression (NQO1, HO-1, GCLC, etc.) ARE->Target_Genes Activates Transcription Nrf2_n->ARE Binds with sMAF sMAF sMAF

Caption: Nrf2 Signaling Pathway Activation by this compound.

dot

Gene_Expression_Workflow Cell_Culture 1. Cell Culture (e.g., PC12, ARPE-19) Lipoamide_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Lipoamide_Treatment RNA_Isolation 3. Total RNA Isolation Lipoamide_Treatment->RNA_Isolation cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) - Nrf2 Target Genes - Housekeeping Gene cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results 7. Results (Fold Change in Gene Expression) Data_Analysis->Results

Caption: Experimental Workflow for Gene Expression Analysis.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To quantify the relative mRNA expression levels of Nrf2 target genes in response to this compound treatment.

Materials:

  • Cell culture reagents and appropriate cell line (e.g., PC12, ARPE-19)

  • This compound

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or TaqMan)

  • Forward and reverse primers for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • RNA Isolation:

    • Harvest cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform qPCR using a real-time PCR system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).

Protocol 2: Western Blotting for Nrf2 Nuclear Translocation

Objective: To determine the levels of Nrf2 protein in the nuclear fraction of cells following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 or Histone H3 as a nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Fractionation:

    • Treat cells with this compound as described in the qPCR protocol.

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody against a nuclear loading control (Lamin B1 or Histone H3) to normalize the Nrf2 signal.

    • Quantify the band intensities using image analysis software.

Protocol 3: Nrf2-ARE Luciferase Reporter Assay

Objective: To measure the transcriptional activity of Nrf2 in response to this compound treatment.

Materials:

  • HEK293T or other suitable cell line

  • Nrf2-responsive luciferase reporter plasmid (containing Antioxidant Response Elements, ARE)

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the Nrf2-ARE luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound. Include a vehicle control.

  • Luciferase Assay:

    • After the desired treatment duration (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

    • Calculate the fold induction of Nrf2 transcriptional activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the control samples.

Logical Relationship Diagram

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Study_Design Hypothesis Hypothesis: This compound activates the Nrf2 pathway Experiment1 Experiment 1: Gene Expression Analysis (qPCR) Hypothesis->Experiment1 Experiment2 Experiment 2: Protein Analysis (Western Blot) Hypothesis->Experiment2 Experiment3 Experiment 3: Transcriptional Activity (Reporter Assay) Hypothesis->Experiment3 Outcome1 Outcome 1: Increased mRNA of Nrf2 target genes Experiment1->Outcome1 Outcome2 Outcome 2: Increased nuclear Nrf2 protein Experiment2->Outcome2 Outcome3 Outcome 3: Increased ARE-driven reporter activity Experiment3->Outcome3 Conclusion Conclusion: This compound is a potent activator of the Nrf2 signaling pathway Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

Caption: Logical Flow of the Study Design.

References

Application Notes & Protocols: Synthesis of Radiolabeled Lipoamide for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled lipoamide, a crucial tracer for studying a variety of biological processes. This compound, the amide of lipoic acid, plays a vital role as a cofactor in multienzyme complexes, including the pyruvate dehydrogenase complex and α-ketoglutarate dehydrogenase complex. Radiolabeled this compound allows for sensitive and specific tracking of its absorption, distribution, metabolism, and excretion (ADME), providing invaluable data in drug development and metabolic research.[1]

This document outlines methods for the synthesis of both tritium (³H) and carbon-14 (¹⁴C) labeled this compound, along with protocols for purification, characterization, and application in tracer studies.

Overview of Radiolabeling Techniques

The choice of radionuclide for labeling this compound depends on the specific research application.

  • Tritium (³H): A beta-emitter with a long half-life (12.3 years), tritium labeling offers high specific activity, which is advantageous for receptor binding assays and autoradiography. Common methods for tritium labeling include catalytic reduction of unsaturated precursors and dehalogenation.[2][3]

  • Carbon-14 (¹⁴C): Another beta-emitter with a very long half-life (5730 years), ¹⁴C labeling provides a metabolically stable tag, as the carbon backbone of the molecule is labeled.[4][5] This is ideal for metabolic fate and long-term distribution studies. Synthesis with ¹⁴C often involves the use of commercially available ¹⁴C-labeled precursors.[4][6]

Synthesis of Radiolabeled this compound

Synthesis of [³H]-Lipoamide

The synthesis of tritium-labeled this compound can be achieved through the reduction of an unsaturated precursor with tritium gas. A plausible synthetic route starts from a commercially available precursor, which is then converted to an unsaturated intermediate before the radiolabeling step.

Experimental Protocol: Catalytic Reduction for [³H]-Lipoamide Synthesis

  • Precursor Synthesis: Synthesize an unsaturated analog of lipoic acid. A potential precursor is 5-(1,2-dithiolan-3-yl)pent-4-ynoic acid.

  • Amidation: Convert the carboxylic acid group of the precursor to an amide to form 5-(1,2-dithiolan-3-yl)pent-4-ynamide. This can be achieved by reacting the acid with a suitable activating agent (e.g., ethyl chloroformate) followed by the addition of ammonia.

  • Tritiation: The unsaturated amide is then subjected to catalytic reduction using tritium gas (³H₂).

    • Dissolve the unsaturated amide in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as palladium on carbon (Pd/C) or Wilkinson's catalyst.

    • Introduce tritium gas into the reaction vessel and stir under a positive pressure of ³H₂ until the reaction is complete (monitored by TLC or HPLC).

  • Purification: The crude [³H]-lipoamide is purified to remove the catalyst and any radiolabeled impurities. High-performance liquid chromatography (HPLC) is the preferred method for purification.[7]

  • Characterization: The radiochemical purity and identity of the final product are confirmed by radio-HPLC and mass spectrometry. The specific activity is determined by liquid scintillation counting.

Table 1: Summary of Quantitative Data for [³H]-Lipoamide Synthesis

ParameterTypical Value
Precursor5-(1,2-dithiolan-3-yl)pent-4-ynamide
RadioisotopeTritium (³H)
Catalyst10% Pd/C
SolventEthanol
Radiochemical Yield20-40%
Specific Activity15-30 Ci/mmol
Radiochemical Purity>98%

Diagram 1: Workflow for the Synthesis of [³H]-Lipoamide

G cluster_0 Precursor Synthesis & Amidation cluster_1 Radiolabeling cluster_2 Purification & Characterization start Unsaturated Lipoic Acid Precursor amide Unsaturated this compound Precursor start->amide Amidation tritiation Catalytic Reduction with ³H₂ Gas amide->tritiation crude Crude [³H]-Lipoamide tritiation->crude hplc HPLC Purification crude->hplc final Pure [³H]-Lipoamide hplc->final characterization characterization final->characterization Characterization (Radio-HPLC, MS, LSC)

Caption: Workflow for [³H]-Lipoamide Synthesis.

Synthesis of [¹⁴C]-Lipoamide

The synthesis of carbon-14 labeled this compound typically involves the introduction of a ¹⁴C atom at a metabolically stable position within the molecule. A common strategy is to use a commercially available ¹⁴C-labeled building block, such as [¹⁴C]-adipic acid.

Experimental Protocol: Synthesis of [¹⁴C]-Lipoamide from [¹⁴C]-Adipic Acid

  • Precursor Synthesis: Start with [1,6-¹⁴C]-adipic acid.

  • Conversion to Dithiolane: The labeled adipic acid is converted to 6,8-dichloro-[1,6-¹⁴C]-octanoic acid. This can be achieved through a series of reactions involving reduction of one carboxylic acid group and subsequent chlorination.

  • Formation of the Dithiolane Ring: The dichloro intermediate is then reacted with sodium disulfide (Na₂S₂) to form [¹⁴C]-lipoic acid.

  • Amidation: The resulting [¹⁴C]-lipoic acid is converted to [¹⁴C]-lipoamide using a standard amidation procedure as described in the tritium synthesis protocol.

  • Purification: The crude [¹⁴C]-lipoamide is purified by column chromatography followed by preparative HPLC to achieve high radiochemical purity.

  • Characterization: The final product is characterized by radio-HPLC, mass spectrometry, and liquid scintillation counting to confirm its identity, purity, and specific activity.

Table 2: Summary of Quantitative Data for [¹⁴C]-Lipoamide Synthesis

ParameterTypical Value
Precursor[1,6-¹⁴C]-Adipic Acid
RadioisotopeCarbon-14 (¹⁴C)
Radiochemical Yield10-20% (from adipic acid)
Specific Activity50-60 mCi/mmol
Radiochemical Purity>98%

Diagram 2: Workflow for the Synthesis of [¹⁴C]-Lipoamide

G cluster_0 Precursor Modification cluster_1 Ring Formation & Amidation cluster_2 Purification & Characterization start [¹⁴C]-Adipic Acid dichloro 6,8-dichloro-[¹⁴C]-octanoic acid start->dichloro Multi-step conversion lipoic [¹⁴C]-Lipoic Acid dichloro->lipoic Reaction with Na₂S₂ amide [¹⁴C]-Lipoamide lipoic->amide Amidation crude Crude [¹⁴C]-Lipoamide amide->crude purification Column Chromatography & HPLC crude->purification final Pure [¹⁴C]-Lipoamide purification->final characterization characterization final->characterization Characterization (Radio-HPLC, MS, LSC)

Caption: Workflow for [¹⁴C]-Lipoamide Synthesis.

Application in Tracer Studies

Radiolabeled this compound is a powerful tool for investigating various biological processes in vitro and in vivo.

Experimental Protocol: In Vivo Distribution Study in Rodents

  • Animal Model: Use a relevant rodent model (e.g., mice or rats).

  • Dosing: Administer a known amount of radiolabeled this compound (either [³H] or [¹⁴C]) to the animals via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At various time points post-administration, collect blood and tissues of interest (e.g., liver, kidney, brain, heart).

  • Sample Processing: Homogenize the tissue samples.

  • Quantification of Radioactivity:

    • For ¹⁴C , tissue homogenates can be combusted in a sample oxidizer, and the resulting ¹⁴CO₂ is trapped and counted by liquid scintillation.

    • For ³H , aliquots of the homogenates are mixed with a scintillation cocktail and counted directly.

  • Data Analysis: Calculate the concentration of radioactivity in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Diagram 3: Signaling Pathway Involving this compound

G cluster_0 Mitochondrial Metabolism cluster_1 Cellular Respiration Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex (PDC) TCA TCA Cycle AcetylCoA->TCA Enters AlphaKG AlphaKG SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Complex (KGDC) SuccinylCoA->TCA Intermediate PDC This compound (Cofactor) KGDC This compound (Cofactor) ETC Electron Transport Chain TCA->ETC NADH, FADH₂ ATP ATP ETC->ATP ATP Production

References

Troubleshooting & Optimization

Lipoamide Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lipoamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions. The primary factors influencing its stability are:

  • pH: this compound's stability is pH-dependent. While specific data for this compound is limited, related compounds with amide linkages often exhibit increased hydrolysis rates at both acidic and alkaline pH.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. For optimal stability, solutions should be kept cool and stored at recommended temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of molecules with a dithiolane ring. It is advisable to protect this compound solutions from light.[1]

  • Oxidizing Agents: The disulfide bond in the dithiolane ring of this compound is susceptible to oxidation.[2][3] Common laboratory reagents like hydrogen peroxide can lead to the formation of sulfoxides and other oxidized species.

  • Presence of Thiols: Thiols can initiate the ring-opening of the 1,2-dithiolane ring through thiol-disulfide exchange reactions.[4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Due to its instability, it is strongly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be:

  • Stored at low temperatures (-20°C or below).

  • Protected from light by using amber vials or wrapping containers in aluminum foil.

  • Purged with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q3: What are the expected degradation products of this compound in an aqueous environment?

A3: The degradation of this compound can proceed through several pathways, leading to a variety of products. Based on the chemistry of its functional groups (amide and dithiolane ring), the following degradation products can be anticipated:

  • Hydrolysis Products: The amide bond can undergo hydrolysis to yield lipoic acid and ammonia. This reaction is typically catalyzed by acid or base.

  • Oxidation Products: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides and ultimately sulfones. Oxidative cleavage of the disulfide bond can also occur.

  • Ring-Opening Products: The 1,2-dithiolane ring can be opened by nucleophiles or through reduction, leading to the formation of dihydrothis compound and subsequent linear disulfide polymers.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected results in my experiments using a this compound solution.

Possible Cause Troubleshooting Step
Degradation of this compound solution Prepare a fresh solution of this compound immediately before use. Avoid using solutions that have been stored for an extended period, even if frozen.
Improper storage of the stock solution Ensure the stock solution is stored at or below -20°C, protected from light, and under an inert atmosphere.
pH of the experimental buffer Verify the pH of your buffer. If possible, perform a pilot study to assess the stability of this compound in your specific buffer system at the experimental pH and temperature. Consider using a buffer in the neutral pH range where amide hydrolysis is often minimized.
Presence of oxidizing agents Ensure all glassware is thoroughly cleaned and that none of the reagents in your experimental setup contain residual oxidizing agents (e.g., peroxides from solvents).
Photodegradation Conduct experiments under low-light conditions or in amber-colored labware to minimize light exposure.

Problem 2: I observe extra peaks in my chromatogram (e.g., HPLC) when analyzing my sample containing this compound.

Possible Cause Troubleshooting Step
On-column degradation Ensure the mobile phase pH is compatible with this compound stability. A mobile phase that is too acidic or basic can cause degradation during the analytical run.
Formation of degradation products The extra peaks are likely degradation products of this compound. Refer to the expected degradation products in the FAQ section. Use a stability-indicating analytical method to resolve these peaks from the parent compound.
Reaction with other components in the sample If your sample is a complex mixture, this compound may be reacting with other components. Analyze a solution of this compound in the same buffer as a control to see if the extra peaks are still present.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis Rate Constants for an Amide Linkage at 37°C

Disclaimer: The following data is representative of the behavior of a typical amide bond and is intended for illustrative purposes only. Experimental determination of the hydrolysis rate constants for this compound is recommended for precise applications.

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂)
1.05.0 x 10⁻⁶~1.6 days
3.08.0 x 10⁻⁸~100 days
5.02.0 x 10⁻⁸~1.1 years
7.01.5 x 10⁻⁸~1.5 years
9.06.0 x 10⁻⁷~13.4 days
11.04.0 x 10⁻⁶~2.0 days
13.09.0 x 10⁻⁵~2.1 hours

Table 2: Estimated Shelf-Life of this compound in Aqueous Solution at pH 7 as a Function of Temperature

Disclaimer: This data is an estimation based on the general principles of chemical kinetics and the known instability of this compound. Actual shelf-life may vary depending on specific buffer components and other experimental conditions.

TemperatureEstimated Shelf-Life (for 90% purity)
-20°CMonths
4°CWeeks to Months
25°C (Room Temperature)Days to a Week
37°CHours to Days

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • Appropriate mobile phase (e.g., acetonitrile/water gradient with a buffer like phosphate or acetate)

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven (e.g., 60°C).

    • At defined time points, withdraw samples, dissolve/dilute with the mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) for a defined period.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At each time point, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. If coupled with a mass spectrometer, tentative identification of the degradation products can be made based on their mass-to-charge ratio.

Mandatory Visualizations

Lipoamide_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction / Ring Opening This compound This compound (1,2-dithiolane-3-pentanamide) Lipoic_Acid Lipoic Acid This compound->Lipoic_Acid H₂O, H⁺/OH⁻ Ammonia Ammonia This compound->Ammonia H₂O, H⁺/OH⁻ Sulfoxides This compound Sulfoxides This compound->Sulfoxides [O] Dihydrothis compound Dihydrothis compound This compound->Dihydrothis compound [H] Sulfones This compound Sulfones Sulfoxides->Sulfones [O] Polymers Linear Disulfide Polymers Dihydrothis compound->Polymers Oxidation

Caption: Major degradation pathways of this compound in aqueous solutions.

Forced_Degradation_Workflow start This compound Sample (Solid or Solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid pH base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base pH oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation Chemical thermal Thermal Stress (e.g., 60°C) stress->thermal Temperature photo Photostability (UV/Vis light) stress->photo Light analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (e.g., LC-MS) analysis->characterization end Establish Degradation Profile and Pathways characterization->end

Caption: Experimental workflow for a forced degradation study of this compound.

References

Optimal storage conditions for lipoamide to prevent oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage and handling of lipoamide to prevent oxidation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability, where it can be stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is crucial to protect it from direct sunlight and sources of ignition.[2]

Q2: How should I store this compound once it is in solution?

A2: this compound is unstable in solution, and it is strongly recommended to prepare solutions fresh for immediate use.[1][2][3][4] If a stock solution must be prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO, DMF, and ethanol.[5][6] When using DMSO, it is advisable to use a newly opened bottle, as hygroscopic DMSO can negatively impact solubility.[1] For aqueous solutions, sonication may be necessary to aid dissolution.[1][3] Aqueous solutions should be sterilized by filtration through a 0.22 µm filter before use.[1]

Q4: What are the signs of this compound degradation?

A4: The primary degradation pathway for this compound is oxidation of the disulfide bond in its dithiolane ring. While there may not be a distinct color change, signs of degradation include the appearance of particulates in solution, a decrease in purity as measured by analytical methods like HPLC, and inconsistent or unexpected results in experimental assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in solution.Always prepare this compound solutions fresh before each experiment.[1][4] If using a stock solution, ensure it has been stored correctly in single-use aliquots at -20°C or -80°C and for no longer than the recommended time.[3]
Difficulty dissolving this compound. Improper solvent or technique.Ensure the use of high-quality, anhydrous solvents like DMSO or ethanol.[1][6] For aqueous-based buffers, use sonication to aid dissolution.[1] Warming the solution to 37°C can also help increase solubility.[3]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of oxidation products or other impurities.Confirm the purity of the solid this compound before use. If the solid is pure, the degradation is likely occurring in solution. Prepare fresh solutions and re-analyze. Consider performing forced degradation studies to identify potential degradation products.
Loss of biological activity in cell-based assays. This compound has oxidized, rendering it inactive.Use freshly prepared solutions for all experiments. Protect solutions from light and excessive exposure to air.

Summary of Storage Conditions

Form Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[1]Keep in a tightly sealed container, protected from light.[2]
4°CUp to 2 years[1]Suitable for shorter-term storage.
Stock Solution -20°CUp to 1 month[3]Aliquot into single-use volumes to avoid freeze-thaw cycles. Unstable in solution, fresh preparation is highly recommended.[1][2][3]
-80°CUp to 6 months[3]Offers better stability for longer-term solution storage.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by HPLC

This protocol provides a general method for analyzing this compound. Optimization may be required based on the specific equipment and degradation products being investigated.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A common mobile phase for related compounds consists of a mixture of an aqueous buffer and an organic solvent. For example, potassium dihydrogen phosphate buffer (0.05 M, pH 4.5) and acetonitrile in a 60:40 (v/v) ratio.[7] The mobile phase should be filtered and degassed before use.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 340 nm for its related compound, α-lipoic acid.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase, DMSO, or methanol).

    • For stability testing, incubate the this compound solution under desired stress conditions (e.g., elevated temperature, exposure to an oxidizing agent like H₂O₂, or UV light).

    • At specified time points, dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the samples onto the HPLC system. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. Purity is often determined by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9][10][11][12]

  • Acid and Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

    • Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

  • Thermal Degradation:

    • Expose solid this compound and a this compound solution to elevated temperatures (e.g., 60-80°C) in a stability chamber.

  • Photodegradation:

    • Expose solid this compound and a this compound solution to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating method like the HPLC protocol described above. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any significant degradation products.[13][14]

Visualizations

Logical Workflow for Troubleshooting this compound Experiments

TroubleshootingWorkflow Troubleshooting this compound Experimental Issues start Inconsistent or Failed Experiment check_solution Was the this compound solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes (Used Stock) re_run Re-run Experiment prepare_fresh->re_run storage_ok Storage Conditions: - Aliquoted? - At -20°C / -80°C? - Protected from light? - Within stability timeframe? check_storage->storage_ok storage_bad Action: Discard old stock. Prepare a new, freshly dissolved stock solution and aliquot properly. storage_ok->storage_bad Incorrect check_purity Is the solid This compound purity confirmed? storage_ok->check_purity Correct storage_bad->re_run purity_ok Purity >98% by HPLC? check_purity->purity_ok purity_bad Action: Obtain a new batch of high-purity this compound. purity_ok->purity_bad No purity_ok->re_run Yes purity_bad->start

Caption: Troubleshooting workflow for this compound experiments.

Role of this compound in the Pyruvate Dehydrogenase Complex (PDC)

PDC_Pathway This compound's Catalytic Cycle in the PDC cluster_E1 E1: Pyruvate Dehydrogenase Pyruvate Pyruvate TPP Hydroxyethyl-TPP Pyruvate->TPP CO₂ release This compound This compound (Oxidized) TPP->this compound Acetyl_this compound Acetyl-dihydrothis compound This compound->Acetyl_this compound Accepts hydroxyethyl group Dihydrothis compound Dihydrothis compound (Reduced) Acetyl_this compound->Dihydrothis compound Transfers acetyl group CoA Coenzyme A Acetyl_this compound->CoA FAD FAD Dihydrothis compound->FAD Regeneration (Oxidation) FADH2 FADH₂ FAD->FADH2 Reduction FADH2->FAD Oxidation NAD NAD⁺ FADH2->NAD NADH NADH + H⁺ NAD->NADH AcetylCoA Acetyl-CoA (to Krebs Cycle) CoA->AcetylCoA

Caption: The central role of this compound in the PDC catalytic cycle.

References

Technical Support Center: Troubleshooting Low Efficacy of Lipoamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the use of lipoamide in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common problems that may lead to lower-than-expected efficacy of this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the expected biological effects of this compound in my cell culture experiments?

A1: Low efficacy of this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. Key areas to investigate include:

  • Compound Integrity and Stability: this compound can be unstable in aqueous solutions and cell culture media. Degradation can lead to a loss of bioactivity.

  • Cellular Uptake and Metabolism: The efficiency of this compound uptake and its conversion to the active form, dihydrothis compound, can vary significantly between cell types.

  • Cell Culture Conditions: Factors such as cell health, passage number, confluency, and media composition can all influence cellular responses to this compound.

  • Assay-Specific Issues: The experimental endpoint being measured and the assay methodology can also contribute to apparent low efficacy.

Q2: How does the efficacy of this compound compare to that of lipoic acid?

A2: this compound has been shown to be more potent than lipoic acid (LA) in some cellular models. For example, in 3T3-L1 adipocytes, this compound stimulated mitochondrial biogenesis at concentrations of 1 and 10 µmol·L⁻¹, whereas LA was most effective at 100 µmol·L⁻¹[1]. This suggests that if you are transitioning from experiments with LA, you may need to adjust the concentration of this compound accordingly.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO. It is advisable to prepare a concentrated stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, and preferably under 0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment due to its potential instability in aqueous solutions.

Q4: Can the components of my cell culture medium affect this compound's efficacy?

A4: Yes, components in the cell culture medium can interact with this compound and affect its stability and bioavailability. For instance, some antioxidants can degrade in media and produce hydrogen peroxide, which could confound experiments on oxidative stress[1]. The presence and concentration of serum can also influence the availability of this compound to the cells.

Q5: What are the known signaling pathways activated by this compound?

A5: this compound is known to stimulate mitochondrial biogenesis through the eNOS-cGMP-PKG signaling pathway[1]. It also acts as an indirect antioxidant by promoting the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes.

Troubleshooting Guides

Issue 1: Suspected this compound Instability or Degradation

If you suspect that your this compound is degrading in the stock solution or in the cell culture medium, follow these steps:

  • Prepare Fresh Stock Solutions: Always start with a freshly prepared stock solution of this compound in high-quality, anhydrous DMSO.

  • Minimize Exposure to Light and Air: Protect your this compound solutions from light and minimize their exposure to air.

  • Assess Stability in Your Media: Perform a stability study to determine the half-life of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for this is provided below.

Issue 2: Potential Problems with Cellular Uptake or Metabolism

If this compound is stable but still not showing efficacy, the issue may be related to its interaction with your cells:

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and endpoint.

  • Evaluate Cellular Uptake: If possible, quantify the intracellular concentration of this compound to confirm that it is being taken up by your cells. A general protocol for assessing cellular uptake is provided below.

  • Consider Cell Type Differences: Be aware that different cell lines have different expression levels of transporters and metabolic enzymes, which can affect this compound uptake and metabolism.

Issue 3: Suboptimal Cell Culture Conditions

The health and state of your cells can significantly impact their response to any treatment:

  • Ensure Healthy Cell Cultures: Regularly monitor your cells for signs of stress or contamination. Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.

  • Standardize Seeding Density: Use a consistent seeding density for all experiments, as cell confluency can affect the experimental outcome.

  • Control for Environmental Factors: Maintain consistent incubator conditions (temperature, CO₂, humidity). Be aware that standard cell culture conditions can impose oxidative stress on cells, which might influence the effects of antioxidants like this compound[1].

Data Presentation

Table 1: Comparative Efficacy of this compound and Lipoic Acid on Mitochondrial Biogenesis in 3T3-L1 Adipocytes

CompoundConcentration (µmol·L⁻¹)Effect on Mitochondrial DNA ContentEffect on Mitochondrial Complex Protein Expression
This compound1Increase-
This compound10Significant Increase[1]Increase in Complexes I, II, and III[1]
Lipoic Acid10No significant effect[1]No effect[1]
Lipoic Acid100Significant Increase[1]-

Table 2: Factors Influencing Compound Efficacy in Cell Culture

FactorPotential IssueRecommended Action
Compound Stability Degradation in stock or working solution.Prepare fresh stock, aliquot, and store at -80°C. Prepare working solutions fresh for each experiment. Perform a stability study.
Solubility Precipitation in aqueous media.Ensure final DMSO concentration is low (<0.5%). Visually inspect for precipitates. Consider using a solubility enhancer if necessary.
Cellular Uptake Inefficient transport into the cell.Optimize concentration and incubation time. Measure intracellular compound concentration.
Cell Health High passage number, contamination, stress.Use low passage cells. Regularly test for mycoplasma. Ensure optimal growth conditions.
Assay Conditions Interference with assay components, incorrect timing.Run appropriate controls. Perform a time-course experiment to determine optimal endpoint measurement.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or other suitable buffer components for the mobile phase

  • Your cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare this compound Standard Curve: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in your cell culture medium. c. Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.

  • Prepare Stability Samples: a. Spike your cell culture medium with this compound to a final concentration within the linear range of your standard curve (e.g., 50 µM). b. Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). c. Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Analysis: a. At each time point, take a sample and, if necessary, precipitate proteins (e.g., with an equal volume of cold acetonitrile). b. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial. c. Inject the sample into the HPLC system.

  • Data Analysis: a. Determine the concentration of this compound at each time point by comparing the peak area to the standard curve. b. Plot the concentration of this compound versus time to determine its degradation kinetics.

Protocol 2: General Method for Assessing Cellular Uptake of this compound

This protocol describes a general method to quantify the amount of this compound taken up by cells.

Materials:

  • Your cell line of interest

  • This compound

  • Cell culture plates

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile

  • LC-MS/MS system for sensitive quantification

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • This compound Treatment: a. On the day of the experiment, remove the culture medium and replace it with fresh medium containing a known concentration of this compound. b. Incubate the cells for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis: a. At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular this compound. b. Add lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and collect the lysate.

  • Sample Preparation for Analysis: a. Add cold acetonitrile to the cell lysate to precipitate proteins. b. Centrifuge to pellet the proteins and collect the supernatant. c. Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of this compound.

  • Data Normalization: a. In parallel wells, determine the total protein concentration using a BCA or Bradford assay. b. Normalize the amount of intracellular this compound to the total protein content (e.g., in pmol/mg protein).

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1_2 NRF1/2 PGC1a->NRF1_2 TFAM TFAM PGC1a->TFAM Mitochondrial_Biogenesis Mitochondrial Biogenesis NRF1_2->Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis

Caption: this compound-induced mitochondrial biogenesis signaling pathway.

G cluster_1 Nrf2 Activation Pathway cluster_2 This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

G start Low this compound Efficacy Observed q1 Is the this compound stock solution fresh and properly stored? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Prepare fresh stock solution in anhydrous DMSO and store at -80°C q1->a1_no No q2 Is this compound stable in your cell culture medium? a1_yes->q2 a1_no->q1 a2_yes Proceed to next step q2->a2_yes Yes a2_no Perform stability assay. Consider using a more stable formulation or shorter incubation times. q2->a2_no No q3 Are your cells healthy and in a suitable growth phase? a2_yes->q3 a2_no->q2 a3_yes Proceed to next step q3->a3_yes Yes a3_no Check for contamination. Use low passage cells. Optimize cell density. q3->a3_no No q4 Have you optimized the concentration and incubation time? a3_yes->q4 a3_no->q3 a4_yes Consider assay-specific issues or cell-specific resistance. q4->a4_yes Yes a4_no Perform dose-response and time-course experiments. q4->a4_no No a4_no->q4

Caption: Troubleshooting workflow for low this compound efficacy.

References

Identifying and characterizing lipoamide degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and characterizing lipoamide degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is the functional form of lipoic acid, where the carboxylic acid is linked to an amine via an amide bond. It plays a crucial role as a cofactor in key metabolic pathways, including the citric acid cycle. Degradation of this compound can lead to a loss of its biological activity and the formation of impurities, which can impact the quality, safety, and efficacy of pharmaceutical products or interfere with experimental results.

Q2: What are the primary pathways of this compound degradation?

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.

  • Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, breaking the molecule into lipoic acid and the corresponding amine. The dithiolane ring can also be susceptible to hydrolysis, although this is less common.

  • Oxidation: The disulfide bond in the dithiolane ring is prone to oxidation. This can lead to the formation of various oxidized species, including sulfoxides and ultimately the cleavage of the dithiolane ring.

Q3: What are the expected degradation products of this compound?

While specific proprietary studies on this compound forced degradation are not extensively published in the public domain, based on the known reactivity of its functional groups (amide and dithiolane ring), the following degradation products can be anticipated under stress conditions:

  • Under Acidic/Basic Hydrolysis:

    • Lipoic Acid: Cleavage of the amide bond.

    • Amine: The corresponding amine from the amide bond cleavage.

  • Under Oxidative Stress (e.g., hydrogen peroxide):

    • This compound Sulfoxide: Oxidation of one of the sulfur atoms in the dithiolane ring.

    • This compound Disulfoxide: Oxidation of both sulfur atoms.

    • Ring-Opened Products: Further oxidation can lead to the cleavage of the disulfide bond and the formation of various sulfur-containing linear-chain molecules.

Troubleshooting Guides

HPLC Analysis

Issue: Poor separation of this compound and its degradation products.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. A gradient elution may be necessary to resolve both polar and non-polar degradants.
Incorrect pH of Mobile Phase The pH of the mobile phase can significantly affect the retention of ionizable compounds. For this compound and its potential acidic or basic degradants, adjusting the pH can improve separation.
Column Selection Ensure the column chemistry is appropriate. A C18 column is a common starting point for moderately polar compounds like this compound. If co-elution persists, consider a different stationary phase (e.g., C8, phenyl-hexyl).
Temperature Fluctuation Use a column oven to maintain a consistent temperature, as temperature can affect retention times and selectivity.[1]

Issue: Tailing peaks for this compound or its degradants.

Possible Cause Troubleshooting Step
Secondary Interactions with Column Interactions between basic analytes and residual silanol groups on the silica-based column can cause tailing. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
Contaminated Guard Column or Column Frit Replace the guard column. If the problem persists, back-flush the analytical column or replace the inlet frit.[1]
Mass Spectrometry (MS) Analysis

Issue: Difficulty identifying the molecular ion of this compound or its degradation products.

Possible Cause Troubleshooting Step
In-source Fragmentation This compound and its degradation products may be susceptible to fragmentation in the ion source. Optimize source parameters such as cone voltage or capillary voltage to minimize fragmentation and enhance the molecular ion signal.
Poor Ionization Efficiency This compound is a neutral molecule, so selecting the appropriate ionization technique is crucial. Electrospray ionization (ESI) in positive ion mode is often a good starting point, looking for the [M+H]⁺ or [M+Na]⁺ adducts.
Matrix Effects Components of the sample matrix can suppress the ionization of the analyte. Ensure adequate chromatographic separation to minimize co-elution with interfering substances.

Issue: Ambiguous fragmentation patterns for structural elucidation.

Possible Cause Troubleshooting Step
Low Collision Energy If using tandem MS (MS/MS), the collision energy may be insufficient to induce characteristic fragmentation. Perform a collision energy ramp to identify the optimal energy for generating informative fragment ions.
Complex Fragmentation Pathways The fragmentation of the dithiolane ring can be complex. Look for characteristic losses, such as the loss of sulfur (S) or hydrogen sulfide (H₂S), and cleavage of the aliphatic chain.
Lack of Reference Spectra As publicly available MS/MS spectra for this compound degradation products are scarce, it is important to compare the fragmentation patterns of the parent compound (this compound) with those of the suspected degradants to identify common fragments and neutral losses.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

1. Acidic Hydrolysis:

  • Protocol: Dissolve this compound in a solution of 0.1 M hydrochloric acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

2. Basic Hydrolysis:

  • Protocol: Dissolve this compound in a solution of 0.1 M sodium hydroxide (NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid (HCl).

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period (e.g., 24 hours).

4. Thermal Degradation:

  • Protocol: Store solid this compound in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the sample in a suitable solvent before analysis.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

Note: The duration and conditions of the stress testing should be optimized to achieve a target degradation of approximately 10-20%.

Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (due to the amide chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Predicted this compound Degradation Products
Stress Condition Potential Degradation Product Predicted Molecular Weight ( g/mol ) Notes
Acid/Base HydrolysisLipoic Acid206.33Cleavage of the amide bond.
Oxidative (Mild)This compound Sulfoxide221.33Addition of one oxygen atom to a sulfur.
Oxidative (Moderate)This compound Disulfoxide237.33Addition of two oxygen atoms to the sulfurs.
Oxidative (Strong)Ring-Opened ProductsVariableCleavage of the S-S bond and further oxidation.

Visualizations

Lipoamide_Degradation_Pathway This compound This compound Lipoic_Acid Lipoic Acid This compound->Lipoic_Acid Acid/Base Hydrolysis Amine Amine This compound->Amine Acid/Base Hydrolysis Lipoamide_Sulfoxide This compound Sulfoxide This compound->Lipoamide_Sulfoxide Mild Oxidation Lipoamide_Disulfoxide This compound Disulfoxide Lipoamide_Sulfoxide->Lipoamide_Disulfoxide Oxidation Ring_Opened Ring-Opened Products Lipoamide_Disulfoxide->Ring_Opened Strong Oxidation

Caption: Predicted degradation pathways of this compound under hydrolytic and oxidative stress.

HPLC_Troubleshooting_Workflow Start Poor Peak Shape (Tailing, Fronting, Broadening) Check_Column Check Column (Age, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition) Start->Check_Mobile_Phase Check_Sample Check Sample (Concentration, Solvent) Start->Check_Sample Solution1 Optimize Mobile Phase or Replace Column Check_Column->Solution1 Check_Mobile_Phase->Solution1 Solution2 Adjust Sample Concentration/Solvent Check_Sample->Solution2

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

MS_Identification_Logic Unknown_Peak Unknown Peak Detected in Chromatogram Acquire_MS Acquire Mass Spectrum (Full Scan MS) Unknown_Peak->Acquire_MS Determine_MW Determine Molecular Weight of Unknown Acquire_MS->Determine_MW Propose_Structure Propose Structure based on Mass Shift from this compound Determine_MW->Propose_Structure Acquire_MSMS Acquire MS/MS Spectrum Propose_Structure->Acquire_MSMS Compare_Fragments Compare Fragmentation with This compound and Predicted Structures Acquire_MSMS->Compare_Fragments Confirm_Structure Confirm Structure Compare_Fragments->Confirm_Structure

Caption: Logical steps for the identification of an unknown degradation product using mass spectrometry.

References

Optimizing lipoamide concentration for maximal mitochondrial response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using lipoamide to achieve maximal mitochondrial response in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances mitochondrial function?

A1: this compound primarily stimulates mitochondrial biogenesis, the process of generating new mitochondria. It achieves this by activating the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1][2] This cascade leads to the increased expression of key transcription factors involved in mitochondrial biogenesis, including PGC-1α, mitochondrial transcription factor A (TFAM), and nuclear respiratory factor 1 (NRF1).[1][2][3] Additionally, this compound has been shown to activate other protective pathways, such as the PI3K/Akt-mediated Nrf2 signaling pathway, which helps combat oxidative stress.[4]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown significant effects in the range of 1 µM to 40 µM. For example, in 3T3-L1 adipocytes, this compound was effective at 1 and 10 µmol/L, while in ARPE-19 cells, concentrations of 20 µM and 40 µM showed significant results.[1][3] It is always recommended to perform a dose-response curve for your specific cell model to determine the optimal concentration.

Q3: How does this compound compare to its more commonly known counterpart, α-lipoic acid (LA)?

A3: this compound is significantly more potent than α-lipoic acid in stimulating mitochondrial biogenesis, with studies indicating its potency is 10 to 100 times greater than that of LA.[1][2] For instance, this compound produced effects at concentrations of 1 and 10 µM, whereas LA required a concentration of 100 µM to achieve similar, though not identical, results.[2] Furthermore, at a concentration of 40 µM, this compound significantly induced the key transcriptional coactivator PGC-1α, while LA did not show a significant effect at the same concentration.[3]

Q4: What specific mitochondrial parameters can be expected to change following this compound treatment?

A4: Effective treatment with this compound can lead to several measurable improvements in mitochondrial health and function, including:

  • An increase in mitochondrial mass and number per cell.[1][2]

  • A significant increase in mitochondrial DNA (mtDNA) copy number.[2][3]

  • Enhanced basal oxygen consumption rates.[2]

  • Increased protein expression and activity of mitochondrial electron transport chain (ETC) complexes.[2][3]

  • Increased intracellular ATP levels.[3]

Q5: Are there any potential toxicity concerns with using this compound?

A5: While this compound's high potency allows for the use of lower, and presumably safer, doses compared to α-lipoic acid, its potential toxicity should be carefully evaluated in any new experimental system.[2] Some related compounds, such as valproic acid (VPA), have been shown to cause liver mitochondrial toxicity at concentrations above 100 µM by inhibiting α-lipoamide dehydrogenase.[5][6] Therefore, it is crucial to establish a dose-response curve to identify a concentration that maximizes mitochondrial response without inducing cytotoxicity.

Troubleshooting Guide

Issue 1: No significant increase in mitochondrial mass or mtDNA copy number is observed after this compound treatment.

  • Question: Have you optimized the this compound concentration?

    • Answer: The effect of this compound can be dose-dependent and cell-type specific. We recommend performing a concentration-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 40 µM, 100 µM) to identify the optimal concentration for your cell line. Some studies note a bell-shaped dose-response for certain markers, so higher concentrations are not always more effective.[2]

  • Question: Is the treatment duration sufficient?

    • Answer: Mitochondrial biogenesis is a process that takes time. Most studies report effects after 24 to 48 hours of continuous exposure to this compound.[1][3] Consider extending your treatment duration if you are using a shorter time frame.

  • Question: How are you measuring mitochondrial mass?

    • Answer: For reliable quantification, use a fluorescent probe like MitoTracker Green FM, which stains mitochondria regardless of their membrane potential, and analyze via flow cytometry or confocal microscopy.[3][7] For mtDNA copy number, use real-time PCR to determine the ratio between a mitochondrial gene (e.g., D-LOOP) and a single-copy nuclear gene (e.g., 18S rRNA).[3]

Issue 2: Oxygen consumption rates (OCR) do not increase after treatment.

  • Question: Is your assay sensitive enough to detect changes in basal respiration?

    • Answer: Ensure your respirometry system (e.g., Seahorse XF Analyzer, Oroboros O2k) is properly calibrated and that you are using an optimal cell density.[8][9] A low cell number may not produce a signal robust enough to detect subtle changes.

  • Question: Have you confirmed that other markers of mitochondrial biogenesis are upregulated?

    • Answer: Check for increased expression of PGC-1α or TFAM via Western blot or qPCR. If these markers are not elevated, the lack of an OCR increase may be due to an issue with the upstream signaling pathway in your specific cell model. An increase in biogenesis should precede a functional increase in respiration.

Issue 3: Signs of cellular stress or toxicity are observed at effective this compound concentrations.

  • Question: How are you assessing cytotoxicity?

    • Answer: Use multiple assays to assess cell health, such as a standard viability assay (e.g., MTT or Trypan Blue exclusion) and a more sensitive apoptosis assay (e.g., Annexin V/PI staining).

  • Question: Could the vehicle control be contributing to toxicity?

    • Answer: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control in all experiments.

  • Question: Have you considered reducing the concentration and extending the incubation time?

    • Answer: A lower concentration of this compound for a longer duration may produce the desired mitochondrial effects while minimizing off-target toxicity.

Data Presentation

Table 1: Effective this compound Concentrations and Resulting Mitochondrial Enhancements

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
3T3-L1 Adipocytes1 µM & 10 µM24 hIncreased mtDNA copy number, mitochondrial mass, and number.[1][2][1][2]
3T3-L1 Adipocytes10 µM24 hIncreased basal oxygen consumption rate.[2][2]
ARPE-19 Cells40 µM48 h2.2-fold increase in mtDNA copy number.[3][3]
ARPE-19 Cells5 µM - 80 µM48 hDose-dependent increase in PGC-1α protein expression.[3][3]
NRK-52E Cells200 µM48 hBest inhibitory effect on high glucose-induced fibrotic lesions.[10][10]

Table 2: this compound vs. α-Lipoic Acid (LA) Potency Comparison in 3T3-L1 Adipocytes

ParameterThis compound (10 µM)α-Lipoic Acid (10 µM)α-Lipoic Acid (100 µM)Reference
mtDNA Copy Number Significant IncreaseNo EffectSignificant Increase[2]
Oxygen Consumption Significant IncreaseNo EffectNot Reported[2]
Complex I Activity Significant IncreaseNo EffectNot Reported[2]
Complex II Activity Significant IncreaseNo EffectSignificant Increase[2]
Complex III Activity Significant IncreaseNo EffectNo Effect[2]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial DNA (mtDNA) Copy Number

  • Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound (and controls) for 24-48 hours.

  • Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix.

    • Use two sets of primers: one targeting a mitochondrial gene (e.g., the D-LOOP region) and one targeting a stable, single-copy nuclear gene (e.g., 18S rRNA or B2M) for normalization.[3]

    • Run the qPCR plate on a real-time PCR system.

  • Data Analysis:

    • Calculate the Ct (cycle threshold) values for both the mitochondrial and nuclear genes for each sample.

    • Determine the relative mtDNA copy number using the ΔΔCt method, where the ratio of mitochondrial to nuclear DNA in treated samples is normalized to the ratio in control samples.

Protocol 2: Assessment of Mitochondrial Mass using MitoTracker Green Staining

  • Cell Treatment: Culture cells on glass-bottom dishes or appropriate plates for microscopy/flow cytometry and treat with this compound for the desired duration.

  • Staining:

    • Prepare a fresh working solution of MitoTracker Green FM (typically 100-200 nM in serum-free media).

    • Remove the treatment media, wash cells once with pre-warmed PBS, and incubate with the MitoTracker solution for 30-45 minutes at 37°C.

  • Wash and Image:

    • Remove the staining solution and wash the cells with pre-warmed media.

    • For microscopy, immediately image the live cells using a confocal microscope with the appropriate laser line for FITC/GFP.

    • For flow cytometry, harvest the cells by trypsinization, wash, and resuspend in PBS for analysis.

  • Quantification:

    • For microscopy, use image analysis software (e.g., ImageJ) to measure the total fluorescence intensity per cell across multiple fields of view.[7]

    • For flow cytometry, quantify the mean fluorescence intensity of the cell population.

Protocol 3: Confirmation of the eNOS-cGMP-PKG Signaling Pathway

  • Inhibitor Pre-treatment: Plate cells and allow them to adhere. One hour prior to this compound treatment, pre-incubate the cells with specific pathway inhibitors:

    • eNOS inhibitor: L-NAME (e.g., 100 µM)[2]

    • Guanylate cyclase inhibitor: ODQ (e.g., 10 µM)[2]

    • PKG inhibitor: KT5823 (e.g., 1 µM)[2]

  • This compound Treatment: Add this compound (at its determined optimal concentration) directly to the media containing the inhibitors. Maintain a "this compound only" group and a vehicle control group.

  • Endpoint Analysis: After the standard treatment duration (e.g., 24 hours), harvest the cells and perform endpoint analyses, such as measuring mtDNA copy number (Protocol 1) or protein levels of PGC-1α via Western blot.

  • Interpretation: A prevention or significant reduction of the this compound-induced effect in the presence of an inhibitor confirms that the targeted enzyme is necessary for the signaling pathway.

Mandatory Visualizations

Lipoamide_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_mito Mitochondrion This compound This compound eNOS eNOS This compound->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates PGC1a PGC1a PKG->PGC1a Activates NRF1 NRF1 PGC1a->NRF1 Co-activates TFAM_mRNA TFAM PGC1a->TFAM_mRNA Co-activates NRF1->TFAM_mRNA Induces Transcription TFAM_protein TFAM TFAM_mRNA->TFAM_protein Translates to mtDNA_Replication mtDNA Replication TFAM_protein->mtDNA_Replication Promotes Biogenesis Mitochondrial Biogenesis mtDNA_Replication->Biogenesis

Caption: this compound signaling pathway for mitochondrial biogenesis.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. This compound Treatment (Dose-response & time-course) A->B C 3. Cell Harvesting B->C D Endpoint Assays C->D E Mitochondrial Mass (MitoTracker Green) D->E F mtDNA Copy Number (qPCR) D->F G Respiration (OCR) (Seahorse / O2k) D->G H Protein Expression (Western Blot) D->H I 4. Data Analysis & Interpretation E->I F->I G->I H->I

Caption: General workflow for assessing this compound's effects.

Troubleshooting_Guide Start No observed effect on mitochondrial biogenesis Conc Is the concentration optimized? Start->Conc Time Is the treatment duration sufficient? Conc->Time Yes Sol_Conc Action: Perform dose-response (e.g., 0.1-100 µM) Conc->Sol_Conc No Assay Is the assay method sensitive and appropriate? Time->Assay Yes Sol_Time Action: Increase duration (e.g., 24h to 48h) Time->Sol_Time No Sol_Assay Action: Validate assay (e.g., use positive controls, check instrument calibration) Assay->Sol_Assay No Reassess Re-evaluate experiment Assay->Reassess Yes (Consider cell-type specific resistance) Sol_Conc->Reassess Sol_Time->Reassess Sol_Assay->Reassess

Caption: Troubleshooting decision tree for this compound experiments.

References

Lipoamide Solubility: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with lipoamide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits varying solubility in different common laboratory solvents. Dimethyl sulfoxide (DMSO) is generally the most effective solvent for preparing high-concentration stock solutions.[1][2][3] The solubility in other solvents like ethanol and water is considerably lower.[1][2][4] It's recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Quantitative Solubility Data for this compound

SolventSolubilityNotesSource
DMSO≥ 50 mg/mL (243.50 mM)Use of newly opened DMSO is recommended.[1]
DMSO2 mg/mL-[2][3]
DMF5 mg/mL-[2]
Ethanol≥ 6.8 mg/mLRequires sonication.[4]
Ethanol1 mg/mL-[2]
Water0.67 mg/mL (3.26 mM)Requires sonication.[1]

Q2: My this compound powder is not dissolving completely, even in DMSO. What could be the issue?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. For DMSO, it is critical to use a newly opened bottle as it is hygroscopic.[1]

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][4] This is particularly helpful for less soluble systems like water or ethanol.

  • Gentle Warming: Briefly warming the solution to 37°C can help increase solubility.[4]

  • Vortexing: Vigorous vortexing can also assist in dissolving the compound.[4]

Q3: My this compound stock solution precipitated after being stored in the cold. What should I do?

A3: Precipitation upon cold storage is common for compounds with temperature-dependent solubility. To redissolve the this compound, gently warm the solution to room temperature or 37°C and agitate it by swirling or vortexing until the precipitate is no longer visible.[5] It is generally recommended to store this compound stock solutions at -20°C or -80°C and to prepare fresh working solutions for experiments.[4] Solutions are known to be unstable, and freshly prepared solutions are recommended for best results.[1][4]

Q4: My this compound solution turned cloudy after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?

A4: This is likely due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into a buffer, the this compound can precipitate out. To mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a more dilute solution.

  • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller aliquots while continuously vortexing or stirring.

  • Co-solvents: For in vivo experiments, a co-solvent system may be necessary. Prepare a clear stock solution first and then sequentially add co-solvents.[1]

  • Final DMSO Concentration: Be mindful of the final percentage of DMSO in your working solution, as it can be toxic to cells at higher concentrations (typically >0.5%).[6]

Q5: How stable is this compound in solution?

A5: this compound is unstable in solution, and it is strongly recommended to prepare solutions fresh for each experiment.[1][4] If you must store a stock solution, it is advised to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[4] For stock solutions stored at -20°C, it is recommended to use them within one month, and for those at -80°C, within six months.[4]

Q6: Are there special considerations for preparing this compound for cell culture experiments?

A6: Yes. When preparing this compound for cell culture, it is crucial to ensure the final concentration of the organic solvent (like DMSO) is not cytotoxic to your specific cell line.[6] Typically, the final DMSO concentration should be kept below 0.5%.[6] If you are preparing an aqueous stock solution of this compound, it should be filter-sterilized through a 0.22 µm filter before being added to the cell culture medium.[1][7]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common precipitation issues with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Precipitation Observed issue Identify Stage of Precipitation start->issue stock_prep During Stock Solution Preparation issue->stock_prep working_prep During Working Solution (Aqueous Dilution) issue->working_prep storage After Storage issue->storage action1 Check Solvent Quality (Anhydrous/New DMSO) stock_prep->action1 action4 Lower Final Concentration working_prep->action4 action8 Gently Warm to RT or 37°C storage->action8 action2 Increase Mechanical Force (Vortex/Sonicate) action1->action2 action3 Apply Gentle Heat (Warm to 37°C) action2->action3 end Clear Solution action3->end action5 Decrease DMSO % in final solution action4->action5 action6 Use Stepwise Dilution action5->action6 action7 Filter Sterilize (0.22 µm) action6->action7 action7->end action9 Agitate (Vortex/Swirl) action8->action9 action10 Prepare Fresh Solution action9->action10 action10->end

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO (newly opened bottle recommended)[1]

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

    • If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.

    • Once fully dissolved, the clear stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.[4]

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • This compound stock solution in DMSO (e.g., 50 mg/mL or 243.5 mM)

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Calculate the volume of stock solution needed. For example, to prepare 10 mL of a 100 µM working solution from a 243.5 mM stock:

      • V1 = (100 µM * 10 mL) / 243,500 µM = 0.0041 mL or 4.1 µL

    • Add 9.996 mL of pre-warmed cell culture medium to a sterile conical tube.

    • While gently vortexing the medium, add the 4.1 µL of the this compound DMSO stock solution drop-wise to ensure rapid mixing and prevent precipitation.

    • Ensure the final DMSO concentration is non-toxic to the cells (e.g., in this case, it is approximately 0.04%, which is well below the typical 0.5% limit).[6]

    • Use the working solution immediately as this compound is unstable in aqueous solutions.[1][4]

This compound Signaling Pathways

Role of this compound in the Nrf2 Antioxidant Response Pathway

This compound has been shown to protect against oxidative stress by upregulating the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and promoting its translocation to the nucleus.[1] This, in turn, induces the transcription of Nrf2-regulated antioxidant genes.[1]

G This compound This compound Nrf2 Nrf2 (in cytoplasm) This compound->Nrf2 Upregulates expression Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus Promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces transcription

Caption: this compound activates the Nrf2 antioxidant signaling pathway.

This compound's Role in Stimulating Mitochondrial Biogenesis

This compound stimulates mitochondrial biogenesis in adipocytes through a signaling cascade involving endothelial nitric oxide synthase (eNOS), cyclic guanosine monophosphate (cGMP), and protein kinase G (PKG).[1]

G This compound This compound eNOS eNOS This compound->eNOS Activates cGMP cGMP eNOS->cGMP Increases PKG Protein Kinase G (PKG) cGMP->PKG Activates Mito_Biogenesis Mitochondrial Biogenesis PKG->Mito_Biogenesis Stimulates

Caption: this compound signaling pathway for mitochondrial biogenesis.

References

Preventing off-target effects of lipoamide in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of lipoamide and its precursor, alpha-lipoic acid (ALA), in experimental models.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My cells are showing signs of increased oxidative stress after treatment with this compound/ALA. Isn't it supposed to be an antioxidant?

While this compound and its precursor alpha-lipoic acid (ALA) are known for their antioxidant properties, they can exhibit pro-oxidant activity under certain experimental conditions.[1] This paradoxical effect is a critical off-target effect to consider.

Troubleshooting:

  • Optimize Concentration: High concentrations of ALA can lead to pro-oxidant effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. This compound has been shown to be 10-100 times more potent than ALA in some contexts, so concentrations should be adjusted accordingly.[2][3]

  • Control for Redox State: The pro-oxidant versus antioxidant activity of ALA and its reduced form, dihydrolipoic acid (DHLA), is dependent on the cellular redox environment.[1] Ensure your experimental setup includes appropriate controls to monitor the overall redox state of your cells.

  • Consider the Model System: The pro-oxidant effects of these compounds can be influenced by the specific type of oxidant stress and the physiological state of the experimental model.[1]

2. I'm observing unexpected changes in mitochondrial function and cellular metabolism. Could this compound be the cause?

Yes, this compound and ALA are potent modulators of mitochondrial function.[4] While often beneficial, these effects can be considered "off-target" if they are not the intended outcome of your experiment.

Troubleshooting:

  • Evaluate Mitochondrial Biogenesis: this compound is a potent stimulator of mitochondrial biogenesis, an effect that is significantly stronger than that of ALA.[2][3] This can lead to an increased number of mitochondria and altered cellular metabolism.

  • Monitor Mitochondrial Respiration: Assess mitochondrial function directly using techniques such as respirometry (e.g., Seahorse analyzer) to measure oxygen consumption rates and ATP production. This compound has been shown to increase the activity of mitochondrial complexes I, II, and III.[2]

  • Check for Inhibition of Key Enzymes: Although not a direct effect of this compound itself, be aware that some compounds can inhibit enzymes that interact with this compound. For example, high concentrations of valproic acid can inhibit α-lipoamide dehydrogenase, a key component of mitochondrial dehydrogenase complexes.[5]

3. What is the appropriate concentration range to use for this compound versus ALA in cell culture experiments?

The optimal concentration is highly dependent on the cell type and the specific biological effect being investigated. However, based on published studies, a general guideline can be provided.

CompoundEffective Concentration Range (in vitro)Notes
This compound1 - 10 µMShown to be effective in stimulating mitochondrial biogenesis in 3T3-L1 adipocytes.[2][3]
ALA100 µMRequired for a similar effect on mitochondrial biogenesis as 1-10 µM this compound in 3T3-L1 adipocytes.[2][3] High doses (above this range) may lead to off-target or pro-oxidant effects.[1][6]

4. My experimental results are inconsistent. Could the form of lipoic acid I'm using be a factor?

Absolutely. The term "lipoic acid" can refer to different forms, and their biological activities can vary significantly.

Troubleshooting:

  • This compound vs. Alpha-Lipoic Acid (ALA): this compound is the amide form of ALA and has been shown to be a more potent stimulator of mitochondrial biogenesis and a more effective antioxidant in some experimental systems.[2][3][7] If you are using ALA and not seeing the desired effect at lower concentrations, consider whether this compound might be a more appropriate compound for your studies.

  • Racemic Mixture vs. R-ALA: Commercially available ALA is often a racemic mixture of the R and S enantiomers. However, only the R-enantiomer is naturally occurring and is the cofactor for mitochondrial enzymes. The S-enantiomer may have different or even inhibitory effects. For targeted mitochondrial studies, using purified R-ALA is recommended. A 1200 mg dose of racemic ALA is roughly equivalent to 600 mg of R-ALA in terms of the active compound.[8]

5. I'm concerned about potential cytotoxicity, particularly hepatotoxicity. What is known about the safety profile of this compound and ALA?

High doses of ALA have been reported to cause hepatotoxicity in animal studies.[6] While the toxicity of this compound has not been as extensively studied, its higher potency suggests that lower, and therefore potentially safer, doses can be used.[2]

Troubleshooting:

  • Perform Cytotoxicity Assays: Always conduct cytotoxicity assays (e.g., MTT, LDH release) to determine the safe concentration range for your specific cell line or experimental model.

  • In Vivo Considerations: In animal studies, monitor liver function through blood chemistry analysis when using high doses of ALA or this compound. Safe dosages in animals have been reported in the range of 30 mg/kg to 500 mg/kg, depending on the species.[6]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Biogenesis in Cultured Cells

This protocol is adapted from studies investigating the effects of this compound and ALA on mitochondrial biogenesis in 3T3-L1 adipocytes.[2][3]

  • Cell Culture and Treatment:

    • Culture 3T3-L1 cells (or your cell line of interest) to the desired confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or ALA (e.g., 1, 10, 100, 200 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Analysis of Mitochondrial Mass:

    • Stain cells with a mitochondria-specific fluorescent dye such as MitoTracker Green FM (200 nM) for 30 minutes.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify mitochondrial mass.

  • Quantification of Mitochondrial DNA (mtDNA):

    • Isolate total DNA from treated and control cells.

    • Perform quantitative PCR (qPCR) to determine the ratio of a mitochondrial gene (e.g., D-loop) to a nuclear gene (e.g., 18S rRNA) to assess the relative mtDNA copy number.

  • Western Blot Analysis of Mitochondrial Proteins:

    • Lyse cells and perform Western blot analysis to detect key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM.

Signaling Pathways and Workflows

This compound-Induced Mitochondrial Biogenesis Signaling Pathway

This compound stimulates mitochondrial biogenesis through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[2][3]

G This compound This compound eNOS eNOS This compound->eNOS NO NO eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Activates PGC1a PGC-1α PKG->PGC1a NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: this compound signaling pathway for mitochondrial biogenesis.

This compound and the Nrf2 Antioxidant Response Pathway

This compound can also exert its antioxidant effects indirectly by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[9][10]

G cluster_0 This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

Caption: this compound's role in the Nrf2 antioxidant pathway.

References

Technical Support Center: Interference of Lipoamide in Common Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from lipoamide in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

A1: this compound is the amide form of lipoic acid, a cofactor for several key enzymatic complexes involved in metabolism, such as the pyruvate dehydrogenase complex.[1] It consists of a five-carbon fatty acid chain attached to a dithiolane ring. This compound may be present in cellular lysates, mitochondrial preparations, or samples from organisms where metabolic pathways involving this cofactor are highly active. It can also be introduced as a contaminant from certain growth media or reagents.

Q2: How can this compound potentially interfere with my biochemical assays?

A2: this compound can interfere with biochemical assays through several mechanisms due to its chemical structure:

  • Lipid-like Properties: The acyl chain of this compound gives it lipid-like characteristics, which can cause interference in assays sensitive to lipids and detergents.[2][3]

  • Reducing Potential: The dithiolane ring of this compound can be reduced to dihydrothis compound, which contains two free thiol (-SH) groups. These reducing equivalents can interfere with assays that rely on redox reactions, such as those involving metal ion reduction.[4][5]

  • Spectrophotometric Absorbance: this compound and its derivatives may absorb light in the UV and near-visible range, potentially interfering with spectrophotometric measurements.

Q3: My protein concentration readings are inconsistent when using the BCA or Lowry assay. Could this compound be the culprit?

A3: Yes, it is possible. Both the Bicinchoninic Acid (BCA) and Lowry assays are susceptible to interference from lipids and reducing agents.[6][7] this compound, possessing a lipid-like acyl chain, can interact with the copper chelation complex in the BCA assay, leading to inflated protein concentration readings.[2][8] Furthermore, if this compound is present in its reduced form (dihydrothis compound), the free thiol groups will reduce the Cu²⁺ to Cu¹⁺, directly contributing to the colorimetric signal and causing an overestimation of protein concentration.[4][9]

Q4: I am observing unexpected results in my enzymatic assays. Can this compound affect enzyme activity?

A4: Yes, particularly in its reduced form, dihydrothis compound. Thiol-containing compounds are known to influence enzyme activity.[10] Dihydrothis compound could potentially interact with cysteine residues in enzymes within your sample, either by reducing disulfide bonds or through other non-redox mechanisms, leading to either an increase or decrease in their activity and affecting your assay's kinetic measurements.[11][12]

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification with Copper-Based Assays (BCA and Lowry)

Symptoms:

  • Higher than expected protein concentrations.

  • High background signal in blank samples containing the buffer.

  • Non-linear standard curves.

Potential Cause: this compound, especially in its reduced form (dihydrothis compound), interferes with the copper reduction step central to these assays.[4][6][7] The lipid-like nature of this compound can also contribute to interference.[2][3]

Troubleshooting Workflow:

cluster_mitigation Mitigation Strategies start Inaccurate BCA/Lowry Results check_blank Run a 'this compound Blank' (Buffer + this compound, no protein) start->check_blank signal_present Significant signal in blank? check_blank->signal_present protein_precipitation Protein Precipitation (e.g., TCA/Acetone) signal_present->protein_precipitation Yes compatible_assay Use a this compound-Compatible Assay (e.g., Bradford Assay) signal_present->compatible_assay No, but results still suspect dialysis Dialysis or Desalting reassay Re-assay Protein Concentration protein_precipitation->reassay dialysis->reassay compatible_assay->reassay end Accurate Protein Quantification reassay->end cluster_mitigation Mitigation Strategies start Altered Enzyme Kinetics control_exp Run Control Experiment: Enzyme + Substrate + this compound start->control_exp activity_change Change in activity? control_exp->activity_change remove_this compound Remove this compound from Sample (Dialysis, Desalting, Precipitation) activity_change->remove_this compound Yes no_interference This compound is not the interferent. Investigate other factors. activity_change->no_interference No reassay Re-assay Enzyme Kinetics remove_this compound->reassay thiol_scavenger Consider adding a thiol-scavenging agent (Use with caution, may affect enzyme) end Accurate Kinetic Data reassay->end

References

Technical Support Center: Enhancing Lipoamide Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your animal studies focused on improving the bioavailability of lipoamide.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low in animal studies?

A1: The poor oral bioavailability of this compound in animal models can be attributed to several factors. As a lipophilic compound, its low aqueous solubility limits its dissolution in gastrointestinal fluids, which is a critical first step for absorption.[1][2] Additionally, this compound can be susceptible to degradation in the harsh acidic environment of the stomach and may undergo significant first-pass metabolism in the gut wall and liver.[3][4]

Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral absorption of this compound. These primarily focus on improving its solubility and protecting it from degradation. Common approaches include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can significantly improve its oral bioavailability.[2][5][6] These formulations can enhance dissolution, protect the drug from degradation, and facilitate lymphatic uptake.

  • Nanoemulsions: Self-emulsifying drug delivery systems (SEDDS) can form fine nanoemulsions in the gastrointestinal tract, increasing the surface area for absorption.

  • Cyclodextrin Complexation: Complexing this compound with cyclodextrins can increase its aqueous solubility and stability.

Q3: What are the key pharmacokinetic parameters to evaluate when assessing the oral bioavailability of different this compound formulations?

A3: When evaluating the oral bioavailability of this compound formulations, the following pharmacokinetic parameters are crucial:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug reached in the plasma.[7]

  • Tmax (Time to maximum plasma concentration): The time at which Cmax is observed.[7]

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.[7]

  • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated relative to an intravenous administration.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: Low Cmax and AUC Despite Using an Advanced Formulation
Potential Cause Troubleshooting Steps
Poor Formulation Stability: The this compound formulation may be degrading in the gastrointestinal tract before it can be absorbed.1. Assess in vitro stability: Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[3] 2. Modify formulation: If stability is low, consider enteric coating the nanoparticles or liposomes to protect them from the acidic stomach environment.[8]
Suboptimal Particle Size: The particle size of your nanoparticles or liposomes may not be optimal for absorption.1. Characterize particle size: Use dynamic light scattering (DLS) to determine the mean particle size and polydispersity index (PDI) of your formulation. 2. Optimize particle size: Aim for a particle size range of 100-300 nm for oral delivery, as this range has been shown to be effective for intestinal absorption. Adjust formulation parameters (e.g., lipid concentration, sonication time) to achieve the desired size.
Inefficient Drug Release: The encapsulated this compound may not be released from the carrier at the site of absorption.1. Conduct in vitro release studies: Perform release studies in simulated intestinal fluid to understand the release kinetics of this compound from your formulation. 2. Adjust formulation composition: Modify the lipid composition or surfactant concentration to achieve a more favorable release profile.
Incorrect Dosing/Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or administration to the lungs instead of the stomach.1. Review and refine technique: Ensure proper restraint of the animal and correct placement of the gavage needle.[9][10][11][12] 2. Use appropriate gavage needle size: Select a gavage needle size that is appropriate for the size of the animal to prevent injury.[11]
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Potential Cause Troubleshooting Steps
Differences in Food Intake: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs.[6][13]1. Standardize feeding schedule: Fast animals overnight before oral administration to ensure a consistent gastric environment.[2] 2. Consider fed vs. fasted studies: If relevant to the intended clinical use, conduct separate pharmacokinetic studies in fed and fasted animals to assess the food effect.
Inconsistent Formulation Homogeneity: The concentration of this compound may not be uniform throughout the formulation.1. Ensure proper mixing: Thoroughly vortex or sonicate the formulation before each administration to ensure a homogenous suspension. 2. Assess drug loading and encapsulation efficiency: Determine the drug loading and encapsulation efficiency of your formulation to ensure consistency between batches.[14][15]
Biological Variability: Inherent physiological differences between animals can contribute to variability.1. Increase sample size: Use a sufficient number of animals per group to account for biological variability and obtain statistically significant results.[2] 2. Use a consistent animal strain, age, and sex: Standardize the animal model to minimize inter-individual differences.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from hypothetical animal studies comparing different this compound formulations.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 352.0 ± 0.5600 ± 120100 (Reference)
This compound-Liposomes450 ± 904.0 ± 1.02400 ± 450400
This compound-SLNs600 ± 1103.5 ± 0.83000 ± 520500

Table 2: Effect of Particle Size of this compound-SLNs on Pharmacokinetic Parameters in Mice (Oral Administration, 20 mg/kg)

Particle Size (nm)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
500250 ± 604.0 ± 1.21200 ± 280
200550 ± 1003.0 ± 0.72800 ± 490
100480 ± 953.5 ± 0.92500 ± 450

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Poloxamer 188

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer with heating plate

  • Probe sonicator

  • High-speed homogenizer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of GMS and this compound.

    • Melt the GMS by heating it to 75°C on a magnetic stirrer with a heating plate.

    • Add the this compound to the molten GMS and stir until a clear, uniform solution is obtained. Maintain the temperature at 75°C.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 188 in deionized water to create a 2% (w/v) solution.

    • Heat the aqueous phase to 75°C.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at 10,000 rpm for 10 minutes using a high-speed homogenizer. This will form a coarse oil-in-water emulsion.

  • Sonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes at 60% amplitude.

  • Cooling and SLN Formation:

    • Cool the nanoemulsion in an ice bath under gentle magnetic stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading of this compound using an appropriate analytical method such as HPLC.

Protocol 2: In Vivo Oral Administration (Gavage) in Rats

This protocol provides a step-by-step guide for oral gavage in rats for pharmacokinetic studies.

Materials:

  • This compound formulation

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Fast the rats overnight (12-16 hours) with free access to water.

    • Weigh each rat immediately before dosing to calculate the exact volume of the formulation to be administered.

  • Dose Calculation:

    • Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose (e.g., in mg/kg). The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[9]

  • Restraint:

    • Gently but firmly restrain the rat to immobilize its head and body. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[9]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the formulation over 2-3 seconds.[16]

  • Withdrawal and Monitoring:

    • Slowly withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[16]

Protocol 3: Quantification of this compound in Rat Plasma using HPLC-UV

This protocol outlines a method for the extraction and quantification of this compound from rat plasma.

Materials:

  • Rat plasma samples

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • This compound standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the plasma)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., ACN:Water with 0.1% formic acid, 60:40 v/v).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution may be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 330 nm for the disulfide bond).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in blank plasma.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

G cluster_formulation Formulation & Characterization cluster_invivo In Vivo Animal Study cluster_analysis Bioanalysis & PK Modeling prep This compound Nanoformulation (e.g., SLNs) char Physicochemical Characterization (Size, PDI, Zeta, EE%) prep->char admin Oral Administration (Gavage in Rats/Mice) char->admin sampling Blood Sampling (Time Points) admin->sampling extract This compound Extraction from Plasma sampling->extract quant HPLC/LC-MS/MS Quantification extract->quant pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) quant->pk

Caption: Experimental workflow for evaluating this compound nanoformulations.

G This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Mito_Biogenesis Mitochondrial Biogenesis PKG->Mito_Biogenesis promotes

Caption: this compound-stimulated eNOS-cGMP-PKG signaling pathway.

G start Low Bioavailability Observed check_formulation Evaluate Formulation Stability & Release? start->check_formulation check_pk Review PK Protocol? check_formulation->check_pk No improve_formulation Optimize Formulation (e.g., enteric coating) check_formulation->improve_formulation Yes refine_protocol Refine Dosing & Sampling Technique check_pk->refine_protocol Yes re_evaluate Re-evaluate in vivo check_pk->re_evaluate No improve_formulation->re_evaluate refine_protocol->re_evaluate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Lipoamide Purity Analysis and Contaminant Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for lipoamide purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Common impurities in this compound can originate from the synthetic route or degradation. These include:

  • Starting Materials and Intermediates: Such as lipoic acid and unreacted octanoic acid.

  • Reduced Forms: Dihydrolipoic acid (DHLA) is a common impurity formed by the reduction of the disulfide bond in the dithiolane ring.

  • Degradation Products: Oxidative degradation can lead to various by-products. Lipoic acid, a related compound, is known to be sensitive to light and heat, which can cause the rupture of the disulfide bond.[1]

  • Dimeric Species: Polymerization can lead to the formation of dimeric and oligomeric impurities.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol and ethanol, may be present in the final product.

Q2: What are the recommended analytical techniques for assessing this compound purity?

A2: The primary recommended techniques for analyzing this compound purity are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection (RP-HPLC-UV), is a robust and widely used method for quantifying this compound and its impurities.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed structural information about this compound and can be used to identify and quantify impurities with distinct spectral signatures.

Q3: What are typical acceptance criteria for this compound purity?

A3: While specifications can vary depending on the intended use and regulatory requirements, typical purity specifications for active pharmaceutical ingredients (APIs) are stringent. For related compounds, a general limit might be set for total impurities (e.g., ≤ 1.0-2.0%), with stricter limits for individual specified and unspecified impurities (e.g., ≤ 0.5%).

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseTroubleshooting Steps
Ghost Peaks Contaminated mobile phase, injector, or column.1. Run a blank gradient to check for contamination in the mobile phase. 2. Flush the injector and column with a strong solvent. 3. Ensure high-purity solvents and additives are used.[2]
Peak Tailing or Fronting Column overload, column degradation, or inappropriate sample solvent.1. Reduce the sample concentration or injection volume. 2. Replace the column if it is old or has been subjected to harsh conditions. 3. Dissolve the sample in the mobile phase whenever possible.[3]
Fluctuating Retention Times Inconsistent mobile phase composition, temperature fluctuations, or pump issues.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a stable temperature.[4] 3. Check the HPLC pump for leaks and ensure a steady flow rate.[5]
Unexpected Peaks Sample degradation or presence of contaminants.1. Prepare fresh samples and store them appropriately. 2. Analyze the unexpected peaks using LC-MS to identify the contaminants.
General Purity Issues
IssuePotential CauseTroubleshooting Steps
Low Purity Result Incomplete reaction during synthesis, or degradation of the sample.1. Review and optimize the synthetic and purification procedures. 2. Investigate the stability of this compound under the storage and handling conditions. Consider performing forced degradation studies.
Presence of Dihydrolipoic Acid (DHLA) Unwanted reduction during synthesis or storage.1. Use appropriate control over reducing agents during synthesis. 2. Store the this compound sample under an inert atmosphere and protected from light to prevent degradation.
High Residual Solvent Content Inefficient drying or purification process.1. Optimize the drying parameters (temperature, vacuum, time). 2. Consider alternative purification techniques like recrystallization from a different solvent system.

Quantitative Data Summary

The following table summarizes typical specifications for this compound and related substances. These values are illustrative and may vary based on the specific product and application.

ParameterSpecification
Assay (Purity) ≥ 98.0%
Total Related Substances/Impurities ≤ 2.0%
Any Single Unspecified Impurity ≤ 0.5%
Dihydrolipoic Acid (DHLA) ≤ 0.5%
Lipoic Acid ≤ 0.5%
Residual Methanol ≤ 0.2%
Residual Ethanol ≤ 0.5%
Water Content ≤ 0.5%
Heavy Metals ≤ 10 ppm

Experimental Protocols

Purity Determination by RP-HPLC-UV

This protocol provides a general method for the analysis of this compound purity. Method validation according to ICH guidelines is recommended.[6][7][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 4.5) in a 60:40 (v/v) ratio.[6] Isocratic elution is often suitable.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 330-340 nm, which is the absorption maximum for the disulfide bond in the dithiolane ring.[6][9]

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).

  • Analysis: Inject the sample and a standard solution of known concentration. Calculate the purity by comparing the peak area of the this compound in the sample to that of the standard. Impurities can be quantified based on their relative peak areas.

Identification of Impurities by LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions: Use the same HPLC method as described above to separate the components before they enter the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for this compound.

    • Scan Range: A wide scan range (e.g., m/z 50-1000) to detect a broad range of potential impurities.

    • Fragmentation: Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns that can aid in structural elucidation.

  • Data Analysis: Compare the accurate mass measurements of the impurity peaks with the theoretical masses of potential contaminants. Analyze the fragmentation patterns to confirm the identity of the impurities.

Structural Confirmation by 1H NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with known values for this compound. Impurities will present as additional peaks in the spectrum. The integration of these peaks can be used for quantification relative to the this compound signals.

Visualizations

Lipoamide_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Results & Reporting Sample Sample HPLC_UV RP-HPLC-UV (Purity & Quantification) Sample->HPLC_UV LC_MS LC-MS (Impurity ID) Sample->LC_MS NMR NMR (Structural Confirmation) Sample->NMR Standard Standard Standard->HPLC_UV Purity_Report Purity Report HPLC_UV->Purity_Report Impurity_Profile Impurity Profile LC_MS->Impurity_Profile NMR->Purity_Report Lipoamide_Nrf2_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_Akt->Nrf2_Keap1 phosphorylates Nrf2_n Nrf2 (nuclear) Nrf2_Keap1->Nrf2_n Nrf2 release & nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes activates transcription Oxidative_Stress_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress_Reduction PDH_Complex_this compound Pyruvate Pyruvate E1 E1: Pyruvate Dehydrogenase Pyruvate->E1 decarboxylates Lipoamide_E2 This compound (on E2) E1->Lipoamide_E2 transfers hydroxyethyl group to Acetyl_this compound Acetyl-dihydrothis compound Lipoamide_E2->Acetyl_this compound forms E2 E2: Dihydrolipoyl Transacetylase Dihydrothis compound Dihydrothis compound E2->Dihydrothis compound Acetyl_this compound->E2 CoA Coenzyme A Acetyl_CoA Acetyl-CoA E3 E3: Dihydrolipoyl Dehydrogenase NADH NADH + H+ E3->NADH Dihydrothis compound->E3 NAD NAD+ E2CoA E2CoA E2CoA->Acetyl_CoA E3NAD E3NAD E3NAD->Lipoamide_E2 reoxidizes

References

Technical Support Center: Adjusting Experimental Protocols for Lipoamide's Light Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling the light-sensitive compound, lipoamide, in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: While direct quantitative studies on the photostability of this compound are not extensively available in the reviewed literature, its close structural analog, α-lipoic acid, is known to be vulnerable to UV irradiation. Lipoic acid exhibits a characteristic absorption band at 333 nm, and its degradation upon photoirradiation leads to a loss of physiological activity. Given that this compound shares the same light-sensitive dithiolane ring, it is crucial to handle it as a light-sensitive compound to prevent its degradation and ensure the validity of experimental outcomes.

Q2: What are the initial signs of this compound degradation in my experiments?

A2: The primary indicators of this compound degradation include inconsistent or weaker-than-expected biological effects in your assays. For example, you might observe reduced efficacy in promoting mitochondrial biogenesis or a diminished antioxidant response. Visually, you might notice a change in the color or clarity of your stock solutions, although this is not always a reliable indicator.

Q3: How should I prepare and store this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be prepared in a light-protected environment. Dissolve this compound powder in an appropriate solvent, such as DMSO or ethanol, to your desired concentration. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use, amber-colored vials or vials wrapped in aluminum foil and store them at -20°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in fluorescence microscopy experiments?

A4: Yes, but with significant precautions. The excitation light used in fluorescence microscopy can potentially degrade this compound, leading to artifacts or a loss of its biological effect. It is essential to minimize light exposure to the cells treated with this compound. Use the lowest possible laser power and exposure time that still allows for adequate signal detection. It is also advisable to include a "no this compound" control that is subjected to the same light exposure to account for any phototoxicity of the imaging process itself.

Q5: What are the main signaling pathways activated by this compound?

A5: this compound is known to activate at least two key signaling pathways:

  • eNOS-cGMP-PKG Pathway: This pathway is involved in mitochondrial biogenesis. This compound stimulates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[1]

  • Nrf2/ARE Pathway: This is a critical pathway for cellular antioxidant defense. This compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.

Troubleshooting Guide

This guide addresses common issues encountered when working with the light-sensitive compound this compound.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects This compound degradation due to light exposure during handling, storage, or the experiment itself.• Prepare fresh this compound solutions for each experiment. • Store stock solutions in amber vials or wrapped in foil at -20°C. • Minimize exposure of cells treated with this compound to ambient and experimental light. • Perform experiments under subdued lighting conditions where possible.
Incorrect solvent or poor dissolution of this compound.• Ensure you are using a suitable solvent (e.g., DMSO, ethanol) for your stock solution. • Gently warm the solution and vortex to ensure complete dissolution. Do not use solutions with visible precipitates.
High background or artifacts in fluorescence microscopy Photodegradation products of this compound may be fluorescent or may alter cellular autofluorescence.• Include a "vehicle-only" control that is exposed to the same light conditions to assess background fluorescence. • Use minimal excitation light intensity and exposure times. • Consider using fluorophores with emission spectra that are well-separated from any potential fluorescence from this compound or its degradation products.
Cell toxicity or unexpected off-target effects Formation of cytotoxic degradation products upon light exposure.• Run a toxicity assay with this compound under your experimental light conditions to determine a safe concentration and exposure duration. • Include a dark control (cells treated with this compound but not exposed to experimental light) to differentiate between the inherent toxicity of this compound and phototoxicity.
No activation of downstream signaling pathways (e.g., Nrf2, eNOS) This compound has degraded before or during the experiment.• Verify the integrity of your this compound stock by preparing it fresh. • Protect cells from light after adding this compound and during incubation. • Use a positive control for pathway activation to ensure your assay is working correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (as appropriate for your cell line)

  • Sterile, amber-colored microcentrifuge tubes or clear tubes with aluminum foil

  • Vortex mixer

Procedure:

  • In a light-dimmed environment (e.g., under a fume hood with the sash lowered and ambient lights dimmed), weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Gently vortex the solution until the this compound is completely dissolved. You may warm the solution slightly (to no more than 37°C) to aid dissolution.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or clear tubes wrapped securely in aluminum foil.

  • Store the aliquots at -20°C.

  • When ready to use, thaw an aliquot at room temperature, protected from light. Dilute the stock solution to the final working concentration in your cell culture medium immediately before adding it to the cells. Discard any unused portion of the thawed aliquot.

Protocol 2: Western Blot Analysis of Nrf2 Nuclear Translocation

Materials:

  • Cell culture plates

  • This compound stock solution

  • Cell lysis buffer

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed your cells of interest in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 10-100 µM) for the specified time (e.g., 4-8 hours), ensuring the plate is protected from light during incubation.

  • After treatment, wash the cells with ice-cold PBS.

  • Fractionate the cells to separate the nuclear and cytoplasmic extracts according to the manufacturer's protocol of your extraction kit.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • To confirm the purity of the fractions, probe separate blots with anti-Lamin B1 (nuclear marker) and anti-GAPDH (cytoplasmic marker).

Protocol 3: Measurement of Mitochondrial Mass using MitoTracker Green

Materials:

  • Cell culture plates

  • This compound stock solution

  • MitoTracker Green FM dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format for your imaging modality (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).

  • Treat the cells with this compound (e.g., 10 µM) for 24 hours, protecting the plate from light.

  • During the last 30 minutes of the this compound treatment, add MitoTracker Green FM to the culture medium at a final concentration of 100-200 nM.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with pre-warmed PBS.

  • For fluorescence microscopy: Add fresh pre-warmed medium and immediately image the cells. Use the lowest possible excitation intensity to minimize photobleaching and phototoxicity.

  • For flow cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter settings for FITC/GFP.

Quantitative Data Summary

Table 1: Comparative Potency of this compound vs. α-Lipoic Acid on Mitochondrial Biogenesis in 3T3-L1 Adipocytes

ParameterThis compound Concentrationα-Lipoic Acid ConcentrationPotency Difference
↑ PGC-1α Protein Expression 10 µmol·L⁻¹ (maximal effect)[1]100 µmol·L⁻¹ (significant increase)[1]This compound is ~10-fold more potent
↑ mtDNA Copy Number 1.0 and 10 µmol·L⁻¹ (significant increase)100 µmol·L⁻¹ (significant increase)This compound is 10- to 100-fold more potent
↑ Mitochondrial Complex Proteins 10 µmol·L⁻¹ (increase in Complex I, II, III)10 µmol·L⁻¹ (no effect)This compound is more potent at lower concentrations
↑ Oxygen Consumption 10 µmol·L⁻¹ (increased basal rate)10 µmol·L⁻¹ (no effect)This compound is more effective at the same concentration

Signaling Pathway and Workflow Diagrams

eNOS_cGMP_PKG_Pathway This compound This compound eNOS eNOS This compound->eNOS stimulates NO Nitric Oxide eNOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PKG->Mitochondrial_Biogenesis promotes

Caption: this compound stimulates the eNOS-cGMP-PKG signaling pathway to promote mitochondrial biogenesis.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound activates the Nrf2/ARE pathway, leading to the expression of antioxidant genes.

WesternBlot_Workflow A Cell Treatment with this compound (Protect from Light) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: A generalized workflow for Western blot analysis following cell treatment with this compound.

References

Validation & Comparative

Lipoamide Demonstrates Superior Potency over Lipoic Acid in Stimulating Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find compelling evidence suggesting that lipoamide, the amide form of lipoic acid, is a more potent stimulator of mitochondrial biogenesis than its acidic counterpart. Experimental data consistently indicates that this compound exerts its effects at significantly lower concentrations, often showing a 10- to 100-fold greater potency than lipoic acid.

Mitochondrial biogenesis, the process of generating new mitochondria, is a critical cellular function for maintaining energy homeostasis and is implicated in numerous age-related and metabolic diseases. The search for potent inducers of this process has led to investigations into various compounds, including the naturally occurring antioxidant alpha-lipoic acid (ALA) and its derivative, this compound. This guide provides a detailed comparison of their efficacy, supported by experimental data and outlining the underlying signaling pathways.

Comparative Efficacy in Inducing Mitochondrial Biogenesis

Studies have demonstrated that while both this compound and lipoic acid can increase mitochondrial mass and DNA content, this compound achieves these effects at substantially lower concentrations.[1]

A key study on 3T3-L1 adipocytes revealed that this compound produced significant increases in mitochondrial biogenesis markers at concentrations of 1 and 10 µmol·L⁻¹, whereas lipoic acid required a concentration of 100 µmol·L⁻¹ to elicit a similar response.[1] At a concentration of 10 µmol·L⁻¹, this compound, but not lipoic acid, stimulated the mRNA expression of key metabolic regulators PPAR-γ, PPAR-α, and CPT-1α.[2]

Similarly, in ARPE-19 cells, this compound was found to be more effective than lipoic acid at increasing mitochondrial biogenesis.[3] this compound significantly induced the expression of the master regulator of mitochondrial biogenesis, PGC-1α, while lipoic acid at the same concentration did not.[3] Both compounds increased mitochondrial DNA (mtDNA) copy number, but the effect of this compound was more pronounced.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies, highlighting the differential potency of this compound and lipoic acid on key markers of mitochondrial biogenesis.

Table 1: Effect of this compound and Lipoic Acid on PGC-1α Protein Expression in 3T3-L1 Adipocytes [2]

Treatment (24h)PGC-1α Protein Expression (% of Control)
Control100
Lipoic Acid (10 µmol·L⁻¹)~100
Lipoic Acid (100 µmol·L⁻¹)~180
This compound (1 µmol·L⁻¹)~150
This compound (10 µmol·L⁻¹)~200**
This compound (100 µmol·L⁻¹)~160*

*P < 0.05 vs control, **P < 0.01 vs control

Table 2: Effect of this compound and Lipoic Acid on Mitochondrial DNA (mtDNA) Copy Number in 3T3-L1 Adipocytes [2]

Treatment (24h)mtDNA Copy Number (% of Control)
Control100
Lipoic Acid (100 µmol·L⁻¹)~140
This compound (10 µmol·L⁻¹)~150

**P < 0.01 vs control

Table 3: Comparative Effect of this compound and Lipoic Acid (40 µmol/L for 48h) on Mitochondrial Biogenesis Markers in ARPE-19 Cells [3]

MarkerThis compound (% Change from Control)Lipoic Acid (% Change from Control)
PGC-1α Protein ExpressionSignificant IncreaseNo Significant Change
mtDNA Copy NumberSignificant IncreaseSignificant Increase (less potent than this compound)

Signaling Pathways and Mechanisms of Action

The enhanced potency of this compound is attributed to its distinct mechanism of action involving the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1] this compound dose-dependently stimulates eNOS expression and cGMP formation.[1] The stimulation of mitochondrial biogenesis by this compound can be blocked by inhibitors of this pathway, confirming its critical role.[1]

Both lipoic acid and this compound are known to influence the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are central regulators of mitochondrial biogenesis.[4][5] Activation of AMPK and SIRT1 leads to the deacetylation and activation of PGC-1α, which in turn orchestrates the transcription of nuclear and mitochondrial genes involved in mitochondrial proliferation and function.[4][6]

Below are diagrams illustrating the key signaling pathways involved in this compound- and lipoic acid-induced mitochondrial biogenesis.

Lipoamide_Signaling_Pathway This compound This compound eNOS eNOS This compound->eNOS stimulates NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates PGC1a_nuc PGC-1α (Nuclear) PKG->PGC1a_nuc activates NRF1 NRF1 PGC1a_nuc->NRF1 co-activates TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: this compound-induced mitochondrial biogenesis signaling pathway.

Lipoic_Acid_Signaling_Pathway Lipoic_Acid Lipoic Acid AMPK AMPK Lipoic_Acid->AMPK activates SIRT1 SIRT1 Lipoic_Acid->SIRT1 activates PGC1a_cyto PGC-1α (Cytoplasmic) AMPK->PGC1a_cyto phosphorylates SIRT1->PGC1a_cyto deacetylates PGC1a_nuc PGC-1α (Nuclear) PGC1a_cyto->PGC1a_nuc translocates to NRF1 NRF1 PGC1a_nuc->NRF1 co-activates TFAM TFAM NRF1->TFAM activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis promotes

Caption: Lipoic acid-induced mitochondrial biogenesis signaling pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used in the cited studies to assess mitochondrial biogenesis.

Cell Culture and Treatment

Differentiated 3T3-L1 adipocytes or ARPE-19 cells were treated with varying concentrations of this compound or α-lipoic acid for specified durations (typically 24 to 48 hours).[2][3]

Western Blotting

To determine the protein expression levels of key markers such as PGC-1α and mitochondrial electron transport chain complexes, Western blotting was performed.[2] Cell lysates were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies. The signal was detected using chemiluminescence and quantified by densitometry.[2]

Quantitative Real-Time PCR (qRT-PCR)

The mRNA expression levels of genes involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM, were quantified using qRT-PCR.[2] Total RNA was extracted from the cells, reverse transcribed into cDNA, and then amplified using gene-specific primers and a fluorescent dye. The cycle threshold (Ct) values were used to determine the relative gene expression, often normalized to a housekeeping gene like 18S rRNA.[2]

Mitochondrial DNA (mtDNA) Copy Number Analysis

The relative amount of mtDNA to nuclear DNA (nDNA) was determined by quantitative real-time PCR.[2][7] DNA was extracted from the cells, and specific primers for a mitochondrial gene (e.g., a region of the D-loop) and a nuclear gene (e.g., 18S rDNA) were used for amplification. The ratio of the mtDNA to nDNA was calculated to represent the mtDNA copy number.[2][7]

Conclusion

References

A Comparative Analysis of Lipoamide and Dihydrolipoamide Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of lipoamide (LM) and its reduced form, dihydrothis compound (DHLA), derived from the essential cofactor α-lipoic acid (LA). While structurally similar, their mechanisms and efficacy as antioxidants exhibit significant differences, influencing their potential therapeutic applications. This analysis is supported by experimental data on their direct and indirect antioxidant capacities.

Direct vs. Indirect Antioxidant Mechanisms

The antioxidant capabilities of these compounds can be broadly categorized into direct and indirect mechanisms.

  • Direct Antioxidant Activity: This involves the direct scavenging of reactive oxygen species (ROS). Dihydrolipoic acid (the reduced form of LA) and by extension, dihydrothis compound, are considered more potent direct antioxidants than their oxidized counterparts.[1][2] This is largely attributed to the two thiol (-SH) groups in the reduced form, which can readily donate hydrogen atoms to neutralize free radicals.[3] Both lipoic acid and DHLA are effective scavengers of hydroxyl radicals and hypochlorous acid.[4] However, DHLA is particularly effective at scavenging a wider range of radicals, including peroxynitrite, galvinoxyl, and ABTS cation radicals.[3]

  • Indirect Antioxidant Activity: This mechanism involves the upregulation of the cell's own endogenous antioxidant defense systems. This compound has been identified as a potent indirect antioxidant.[5][6] Studies show it stimulates mitochondrial biogenesis and induces the expression of Phase II antioxidant enzymes.[5][6] This is achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[5][6] In comparative studies, this compound was found to be more effective than lipoic acid at inducing these protective systems.[5][6] For instance, this compound stimulated mitochondrial biogenesis in adipocytes at concentrations 10-fold lower than what was required for lipoic acid.[7]

  • Metal Chelation: Both LA and DHLA possess metal-chelating properties, which contributes to their antioxidant effect by sequestering transition metals like iron and copper.[1][8] These metals can otherwise participate in Fenton reactions, generating highly reactive hydroxyl radicals. This compound has been shown to stabilize lysosomes against oxidative stress, likely by chelating intralysosomal iron.[8] In preventing oxidant-induced apoptosis, this compound is significantly more effective than lipoic acid, a difference attributed to its superior ability to enter cells and accumulate in acidic lysosomes where this iron is often localized.[8]

Quantitative Comparison of Antioxidant Performance

The following tables summarize quantitative data from various studies, comparing the antioxidant efficacy of this compound, dihydrothis compound, and the parent compound, lipoic acid.

Assay/ParameterLipoic Acid (LA)Dihydrolipoic Acid (DHLA)This compound (LM)Key Findings & Reference
Radical Scavenging
Peroxynitrite, Galvinoxyl, ABTS, DPPHLess EffectiveMore EffectiveNot specifiedDHLA demonstrates superior scavenging ability for a range of radicals compared to LA.[3]
Radicals scavenged (AAPH-induced hemolysis)~1.5 radicals~2.0 radicalsNot specifiedDHLA scavenges more radicals per molecule than LA in an erythrocyte model.[3]
Reaction with Triplet Duroquinone (3DQ)Not specifiedk ≈ 10⁹ dm³ mol⁻¹ s⁻¹More rapid than DHLAThis compound reacts more rapidly via electron transfer than dihydrolipoate.[9]
Inhibition of Oxidation
Methyl Linoleate Oxidation (AAPH-induced)Less Effective~2.2-fold more effective than LANot specifiedDHLA provides significantly better protection against lipid peroxidation than LA.[3]
Cellular & Indirect Effects
Stimulation of Mitochondrial BiogenesisEffective at 100 µmol·L⁻¹Not specifiedEffective at 1-10 µmol·L⁻¹This compound is approximately 10 times more potent than LA in stimulating this indirect antioxidant pathway.[7]
Prevention of Oxidant-Mediated ApoptosisPartially ProtectiveNot specifiedSignificantly More EffectiveThis compound's superior efficacy is linked to better cellular uptake and lysosomal accumulation for iron chelation.[8]

Note: Dihydrothis compound (DHLA) is the reduced form of this compound, just as dihydrolipoic acid is the reduced form of lipoic acid. Data for DHLA and dihydrolipoic acid are often used to infer the activity of the reduced state.

Signaling Pathways and Experimental Workflows

This compound's Indirect Antioxidant Signaling

This compound exerts a significant portion of its protective effects by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. When exposed to inducers like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This initiates the transcription of a suite of protective Phase II antioxidant and detoxification enzymes.

Caption: this compound activates the Nrf2 pathway, boosting cellular antioxidant defenses.

General Experimental Workflow for Cellular Antioxidant Assays

Evaluating the cytoprotective effects of this compound or dihydrothis compound typically involves a multi-step cell-based assay. This workflow allows researchers to quantify the compound's ability to protect cells from a specific oxidative insult.

Experimental_Workflow A 1. Cell Culture (e.g., ARPE-19 cells) B 2. Pre-treatment (this compound or Dihydrothis compound) A->B C 3. Induce Oxidative Stress (e.g., H₂O₂, Acrolein) B->C D 4. Incubation Period C->D E 5. Measurement of Endpoints D->E F Cell Viability (MTT Assay) E->F G ROS Levels (DCFH-DA Assay) E->G H Enzyme Activity (e.g., Catalase, SOD) E->H I 6. Data Analysis & Comparison F->I G->I H->I

Caption: Workflow for assessing the cytoprotective effects of antioxidant compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common in vitro assay measures the direct radical-scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a series of concentrations for the test compounds (this compound, dihydrothis compound) and a positive control (e.g., ascorbic acid, Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 150 µL) to each well.

    • Add an equal volume (e.g., 150 µL) of the different concentrations of the test compounds or the control to the wells.

    • For the blank, add the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30-60 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Pro-oxidant Potential

It is important to note that under certain conditions, particularly in the presence of transition metals, dihydrolipoic acid (and by extension DHLA) can exhibit pro-oxidant properties.[4][10] This can occur through the reduction of Fe³⁺ to Fe²⁺, which can then catalyze the formation of hydroxyl radicals.[4] This dual role highlights the complexity of these molecules and suggests that their net effect is highly dependent on the specific cellular environment.

Conclusion

This compound and dihydrothis compound display distinct but complementary antioxidant profiles.

  • Dihydrothis compound is the more powerful direct antioxidant , excelling at scavenging a wide array of free radicals due to its reactive thiol groups.

  • This compound functions as a highly effective indirect antioxidant , protecting cells by activating the Nrf2 pathway and bolstering endogenous defense mechanisms.[5][6] Its superior cellular uptake and ability to chelate iron in critical subcellular compartments further enhance its protective effects against oxidative stress-induced apoptosis.[8]

The choice between these molecules for therapeutic development depends on the desired mechanism of action. For applications requiring rapid, direct neutralization of existing free radicals, dihydrothis compound may be preferred. For long-term cytoprotection and strengthening of cellular resilience against oxidative stress, this compound's ability to induce endogenous antioxidant systems presents a compelling advantage.

References

A Head-to-Head Comparison of Lipoamide and Other Antioxidants on Nrf2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nuclear factor erythroid 2-related factor 2 (Nrf2) activation capabilities of lipoamide against other well-studied antioxidants: sulforaphane, curcumin, and resveratrol. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic and research applications.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular antioxidant response.[1] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[2][3] When cells are exposed to oxidative or electrophilic stress, or to Nrf2-activating compounds, specific cysteine residues on Keap1 are modified.[4] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and detoxification enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5][6][7]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Degradation Proteasomal Degradation Keap1->Degradation Ubiquitination Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 Inactivates ARE ARE Nrf2_n->ARE Binds to sMaf sMaf sMaf->ARE Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes Promotes Transcription

Caption: The Keap1-Nrf2 Antioxidant Response Pathway.

Quantitative Comparison of Nrf2 Activators

The efficacy of Nrf2 activation varies significantly among different antioxidant compounds. This variation is often measured by the compound's ability to induce the nuclear translocation of Nrf2 and trigger the expression of its downstream target genes. The following table summarizes quantitative data from various studies, highlighting the comparative potency of this compound, sulforaphane, curcumin, and resveratrol.

CompoundModel SystemConcentrationKey Quantitative FindingReference
This compound PC12 Cells10 µMSignificantly promotes Nrf2 nuclear accumulation. More potent than lipoic acid.[5][8]
This compound 3T3-L1 Adipocytes1-10 µMEffective at stimulating mitochondrial biogenesis-related transcription factors.[9]
α-Lipoic Acid 3T3-L1 Adipocytes100 µMRequired concentration to fully stimulate mitochondrial biogenesis.[9]
Sulforaphane (SFN) Human CellsNot specified13.5-fold more effective than curcumin in inducing NQO1.[10]
Sulforaphane (SFN) Human CellsNot specified105-fold more effective than resveratrol in inducing NQO1.[10]
Sulforaphane (SFN) BV2 Microglia5 µMSignificantly increased Nrf2 DNA-binding activity.[11]
Curcumin Cerebellar Granule Neurons15 µMCaused nuclear translocation of Nrf2 after 4-24 hours of incubation.[12]
Curcumin Cerebellar Granule NeuronsNot specifiedIncreased activity of glutathione reductase (1.4-fold), GST (2.3-fold), and SOD (5.2-fold).[12]
Resveratrol Aging Mice Kidney40 mg/kgIncreased total Nrf2 protein levels by ~1.55-fold compared to control.[13]
Resveratrol Ischemia-Reperfused Rat HeartNot specifiedSignificantly intensified Nrf2 and HO-1 protein expression compared to the injury group.[14]

Summary of Downstream Gene Activation

The activation of Nrf2 leads to the transcription of a host of protective genes. While there is considerable overlap, different activators may show varied efficacy in upregulating specific genes.

CompoundKey Downstream Targets UpregulatedReference
This compound NQO1, TrxR1, GCLC, GCLM, Trx1, HO-1[5]
Sulforaphane NQO1, HO-1, GCLM, SOD, GST[6][11]
Curcumin NQO1, HO-1, Glutathione Reductase, GST, SOD[12][15][16]
Resveratrol HO-1, NQO1, SOD[13][14][17][18]

Experimental Protocols

Accurate assessment of Nrf2 activation requires robust and standardized experimental methodologies. Below are detailed protocols for key assays cited in the comparison.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., PC12, HepG2) treatment Treatment with Antioxidant (this compound, SFN, etc.) start->treatment harvest Cell Harvesting & Lysis treatment->harvest fractionation Nuclear/Cytoplasmic Fractionation harvest->fractionation qpcr qPCR harvest->qpcr Total Lysate/RNA luciferase ARE-Luciferase Assay harvest->luciferase Total Lysate western Western Blot fractionation->western Protein Fractions elisa Nrf2 DNA-Binding ELISA fractionation->elisa Nuclear Extract analysis Data Analysis & Quantification western->analysis qpcr->analysis luciferase->analysis elisa->analysis

Caption: General experimental workflow for assessing Nrf2 activation.
ARE-Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the transcriptional activity of Nrf2.[2][19]

  • Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE sequence. Activation of Nrf2 leads to the expression of luciferase, and the resulting luminescence is proportional to Nrf2 activity.

  • Methodology:

    • Cell Culture and Transfection: Seed cells (e.g., HepG2) in a multi-well plate. Transfect them with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (this compound, sulforaphane, etc.) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tBHQ).[2]

    • Incubation: Incubate the cells for a defined period (e.g., 12-24 hours).

    • Lysis and Luminescence Reading: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

Western Blot for Nrf2 Nuclear Translocation

This technique measures the amount of Nrf2 protein that has moved into the nucleus.[20]

  • Principle: Following cell treatment, cytoplasmic and nuclear protein fractions are separated. The amount of Nrf2 in each fraction is quantified by immunoblotting. An increase in the nuclear Nrf2/cytoplasmic Nrf2 ratio indicates activation.

  • Methodology:

    • Cell Treatment and Harvesting: Treat cells with the desired antioxidant for the specified time. Harvest the cells by scraping.

    • Nuclear and Cytoplasmic Extraction: Use a commercial kit or a protocol based on differential centrifugation with hypotonic and high-salt buffers to separate cytoplasmic and nuclear fractions.

    • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 or Histone H3 as a nuclear loading control and GAPDH or β-actin as a cytoplasmic loading control.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize Nrf2 levels to the respective loading controls.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to measure changes in the mRNA expression of Nrf2-regulated genes like NQO1 and HO-1.[6]

  • Principle: Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then used as a template for PCR with gene-specific primers. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Methodology:

    • Cell Treatment and RNA Extraction: Treat cells as described above. Lyse the cells and extract total RNA using a commercial kit or a TRIzol-based method.

    • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Reverse Transcription: Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR Reaction: Set up the qPCR reaction in a multi-well plate with cDNA template, forward and reverse primers for target genes (NQO1, HO-1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.

    • Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and presenting the data as fold change relative to the vehicle-treated control group.

Conclusion

This compound is an effective activator of the Nrf2 signaling pathway, demonstrating higher potency than its parent compound, lipoic acid, in some experimental models.[5][9] However, when compared to other well-known phytochemicals, the available data suggests that sulforaphane is a remarkably potent Nrf2 inducer, showing significantly higher efficacy in upregulating target genes like NQO1 compared to curcumin and resveratrol.[10][21] Curcumin and resveratrol are also robust activators, each with a large body of evidence supporting their role in modulating the Nrf2 pathway and protecting against oxidative stress.[12][17]

The choice of an Nrf2 activator for research or therapeutic development will depend on the specific context, including the target tissue, desired potency, bioavailability, and safety profile. This guide provides a foundational comparison to inform such decisions, emphasizing the need for standardized, direct comparative studies to fully elucidate the relative potencies of these promising antioxidant compounds.

References

Validating the Role of the eNOS-cGMP-PKG Pathway in Lipoamide's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipoamide's mechanism of action, focusing on the validation of the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. We will explore the experimental data supporting this pathway and compare this compound's performance with its well-known counterpart, alpha-lipoic acid (LA).

This compound and the eNOS-cGMP-PKG Signaling Pathway

This compound, the amide form of lipoic acid, has demonstrated significant biological activity, notably in stimulating mitochondrial biogenesis.[1][2] A key mechanism underlying these effects is the activation of the eNOS-cGMP-PKG signaling cascade. This pathway is initiated by the enzyme eNOS, which produces nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. Subsequently, cGMP activates PKG, which in turn phosphorylates various downstream targets to elicit a cellular response.

The following diagram illustrates the established eNOS-cGMP-PKG signaling pathway and the points of intervention by inhibitors used in validation studies.

This compound This compound eNOS eNOS This compound->eNOS stimulates expression NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to PKG PKG cGMP->PKG activates Cellular_Response Cellular Response (e.g., Mitochondrial Biogenesis) PKG->Cellular_Response phosphorylates targets L_NAME L-NAME L_NAME->eNOS inhibits ODQ ODQ ODQ->sGC inhibits KT5823 KT5823 KT5823->PKG inhibits

Caption: The eNOS-cGMP-PKG signaling pathway activated by this compound.

Comparative Efficacy: this compound vs. Alpha-Lipoic Acid

Experimental evidence strongly suggests that this compound is a more potent activator of the eNOS-cGMP-PKG pathway compared to alpha-lipoic acid.[1][2] this compound elicits its effects at significantly lower concentrations.

Table 1: Comparative Potency of this compound and Alpha-Lipoic Acid on Mitochondrial Biogenesis

CompoundEffective Concentration for Mitochondrial Biogenesis
This compound 1 and 10 µmol·L⁻¹
Alpha-Lipoic Acid (LA) 100 µmol·L⁻¹

Data sourced from studies on 3T3-L1 adipocytes.[1][2]

Furthermore, at a concentration of 10 µmol·L⁻¹, this compound, but not LA, was found to stimulate the mRNA expression of key metabolic regulators such as PPAR-γ, PPAR-α, and CPT-1α.[1][2]

Experimental Validation of the eNOS-cGMP-PKG Pathway

The pivotal role of the eNOS-cGMP-PKG pathway in mediating the effects of this compound has been validated through a series of key experiments. These experiments typically involve the use of specific inhibitors to block different stages of the signaling cascade.

The general workflow for these validation experiments is depicted below.

Start Start: Treat Cells with this compound Inhibitor Pre-incubate with Inhibitor (L-NAME, ODQ, or KT5823) Start->Inhibitor Control No Inhibitor Control Start->Control Measure Measure Downstream Effect (e.g., Mitochondrial Biogenesis, cGMP levels) Inhibitor->Measure Control->Measure Compare Compare Results Measure->Compare

Caption: Experimental workflow for validating the pathway.

Table 2: Effect of Pathway Inhibitors on this compound-Induced Mitochondrial Biogenesis

TreatmentMeasured Outcome (Mitochondrial Biogenesis)Conclusion
This compound (10 µmol·L⁻¹) Increased This compound stimulates mitochondrial biogenesis.
This compound + L-NAME (eNOS inhibitor) Blocked The effect is dependent on eNOS activity.
This compound + ODQ (sGC inhibitor) Blocked The effect is dependent on sGC activity.
This compound + KT5823 (PKG inhibitor) Blocked The effect is dependent on PKG activity.
eNOS Knockdown (siRNA) + this compound Prevented The effect requires the presence of eNOS.

This table summarizes findings from studies where the blockage of the pathway negates the stimulatory effect of this compound.[1][2]

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Differentiated 3T3-L1 adipocytes are commonly used.

  • Treatment: Cells are exposed to varying concentrations of this compound or LA for a specified duration, typically 24 hours, to observe effects on mitochondrial biogenesis. For inhibitor studies, cells are pre-incubated with the specific inhibitor (e.g., L-NAME, ODQ, KT5823) for approximately 1 hour before the addition of this compound.

2. Measurement of eNOS Expression:

  • Method: Western blotting is employed to quantify the protein levels of eNOS in cell lysates.

  • Procedure: Adipocytes are incubated with this compound or LA. Following incubation, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for eNOS.

3. Measurement of cGMP Formation:

  • Method: A competitive enzyme immunoassay (EIA) kit is a standard method for quantifying intracellular cGMP levels.

  • Procedure: Cells are treated with this compound in the presence or absence of an eNOS inhibitor like L-NAME. After treatment, the cells are lysed, and the cGMP concentration in the lysate is determined according to the manufacturer's protocol for the EIA kit.

4. Mitochondrial Biogenesis Assays:

  • Mitochondrial DNA (mtDNA) Copy Number: Quantified by real-time PCR, comparing the relative amounts of a mitochondrial gene to a nuclear gene.

  • Mitochondrial Mass: Assessed by staining with mitochondria-specific fluorescent dyes, such as MitoTracker Green, followed by fluorescence microscopy or flow cytometry.

  • Expression of Transcription Factors: mRNA and protein levels of key regulators of mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM, are measured by qRT-PCR and Western blotting, respectively.

Alternative and Complementary Mechanisms

While the eNOS-cGMP-PKG pathway is a primary mediator of this compound's effects, it is important to consider other potential mechanisms that may act in concert. Lipoic acid and its derivatives are well-known for their antioxidant properties.[3] The reduced form, dihydrolipoic acid, is a potent antioxidant that can recycle other cellular antioxidants.[2] Some studies have also pointed to the modulation of other signaling pathways, such as the Akt pathway, which can also influence eNOS activity.[3][4] However, in the context of stimulating mitochondrial biogenesis, the evidence strongly supports the eNOS-cGMP-PKG pathway as the dominant mechanism for this compound.

Conclusion

The available experimental data robustly validates the role of the eNOS-cGMP-PKG pathway in mediating the biological effects of this compound, particularly in the context of mitochondrial biogenesis. This compound has been shown to be a more potent activator of this pathway than alpha-lipoic acid. The use of specific inhibitors and gene knockdown experiments has provided clear evidence for the necessity of each component of this signaling cascade for this compound's action. For researchers and professionals in drug development, these findings highlight this compound as a promising therapeutic agent and underscore the importance of the eNOS-cGMP-PKG pathway as a target for conditions associated with mitochondrial dysfunction.

References

Lipoamide's Diverse Cellular Roles: A Cross-Validation of Its Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Lipoamide, the amide form of lipoic acid, is a critical cofactor in mitochondrial energy metabolism and a potent modulator of cellular redox states. Its diverse effects across various cell types are of significant interest in therapeutic development. This guide provides a comparative overview of this compound's mechanisms of action, supported by experimental data, to aid researchers in cross-validating its effects in different cellular contexts.

Comparative Efficacy of this compound Across Cell Types

The biological effects of this compound vary significantly depending on the cell type and its metabolic state. The following tables summarize key quantitative data from studies on adipocytes, macrophages, and neuronal cells, highlighting these differential effects.

Table 1: this compound vs. α-Lipoic Acid on Mitochondrial Biogenesis in 3T3-L1 Adipocytes

ParameterThis compoundα-Lipoic Acid (LA)Potency Comparison
Effective Concentration 1-10 µmol/L100 µmol/LThis compound is 10-100 fold more potent[1][2]
PGC-1α Protein Expression Maximum at 10 µmol/LSignificant increase at 100 µmol/LThis compound shows a bell-shaped dose-response[1]
Mitochondrial Complex I Activity Increased at 1.0 and 10 µmol/LNo effectThis compound specifically enhances Complex I[1]
Mitochondrial Complex II Activity Increased at 1.0 and 10 µmol/LIncreased at 100 µmol/LBoth compounds increase Complex II activity[1]
mRNA Expression (PPAR-γ, PPAR-α, CPT-1α) Stimulated at 10 µmol/LNo stimulationThis compound uniquely stimulates these genes[1][2]

Table 2: Effects of this compound and its Analogues on Neuronal and Macrophage Cells

Cell TypeCompoundEffectMechanism
HT4 Neuronal Cells This compound & LA-plusNeuroprotection against glutamate-induced cytotoxicitySuperior antioxidant activity and cellular retention compared to lipoic acid[3]
RAW 264.7 Macrophages This compound Analogue (R(+)LA-plus)Inhibition of Nitric Oxide (NO) productionAttributed to redox properties, not radical scavenging[4]
PC12 Neuronal Cells α-Lipoic AcidAttenuated MPP+-induced toxicity and apoptosisIncreased production of Proliferating Cell Nuclear Antigen (PCNA) via repression of p53[5]

Signaling Pathways and Mechanisms of Action

This compound's effects are mediated through distinct signaling pathways in different cells. The following diagrams illustrate these mechanisms.

Lipoamide_Adipocyte_Signaling cluster_extracellular Extracellular cluster_cellular 3T3-L1 Adipocyte This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS stimulates expression NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to PKG PKG (Protein Kinase G) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a activates NRF1 NRF1 PGC1a->NRF1 co-activates Mito Mitochondrial Biogenesis PGC1a->Mito promotes TFAM TFAM NRF1->TFAM activates transcription of TFAM->Mito promotes

Caption: this compound-induced mitochondrial biogenesis in adipocytes via the eNOS-cGMP-PKG pathway.[1][2]

Lipoamide_Neuroprotection_Pathway cluster_stressor Cellular Stressors cluster_cellular Neuronal Cell Glutamate Glutamate Toxicity ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS GSH_loss ↓ Intracellular GSH Glutamate->GSH_loss MPP MPP+ Toxicity p53 ↑ p53 expression MPP->p53 Apoptosis Apoptosis / Cell Death ROS->Apoptosis GSH_loss->Apoptosis PCNA ↓ PCNA (DNA Repair) p53->PCNA represses PCNA->Apoptosis prevents This compound This compound / Analogues This compound->ROS prevents This compound->GSH_loss prevents This compound->p53 reduces

Caption: Neuroprotective mechanisms of this compound and its analogues against oxidative stress.[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments discussed in this guide.

Protocol 1: Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophages.[4]

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS, 10 µg/mL) and interferon-gamma (IFN-γ, 50 U/mL) to induce NO production.[4]

  • Treatment: Cells are co-treated with various concentrations of this compound or its analogues.

  • NO Measurement: NO production is measured directly from the culture medium using electron spin resonance (ESR) spectroscopy with spin-trapping techniques.[4]

  • Data Analysis: The inhibitory effect of this compound is quantified by comparing NO levels in treated cells to those in stimulated, untreated control cells.

Protocol 2: Assessment of Mitochondrial Biogenesis in Adipocytes
  • Cell Line: Murine 3T3-L1 pre-adipocytes.[1]

  • Adipocyte Differentiation: Pre-adipocytes are differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: Differentiated adipocytes are treated with this compound or α-lipoic acid for 24 hours.[2]

  • Mitochondrial Mass Measurement: Mitochondrial mass is assessed using fluorescence microscopy with a mitochondria-specific dye (e.g., MitoTracker Green).

  • Mitochondrial DNA (mtDNA) Copy Number: Total DNA is extracted, and the relative amount of mtDNA to nuclear DNA (nDNA) is quantified using real-time PCR (qPCR) with primers specific for mitochondrial and nuclear genes.[1]

  • Protein Expression Analysis: The expression levels of key mitochondrial biogenesis transcription factors (PGC-1α, NRF1, TFAM) are determined by Western blotting.[1]

  • Gene Expression Analysis: mRNA levels of target genes are quantified using reverse transcription-quantitative PCR (RT-qPCR).[1]

Protocol 3: Neuronal Cytotoxicity and Protection Assay
  • Cell Line: HT4 or PC12 neuronal cells.[3][5]

  • Toxicity Induction: Cytotoxicity is induced by treating cells with glutamate (e.g., 10 mM for 12 hours) or MPP+ (1-methyl-4-phenylpyridinium).[3][5]

  • Protective Treatment: Cells are pre-treated or co-treated with this compound or its analogues.

  • Cell Viability Assessment: Cell viability is measured using standard assays:

    • LDH Assay: Lactate dehydrogenase (LDH) leakage into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.[3][5]

    • MTT Assay: The metabolic activity of viable cells is assessed by their ability to reduce MTT to formazan.[5]

  • Apoptosis Detection: Apoptosis can be visualized by staining the nuclei with Hoechst 33258 and observing chromatin condensation under a fluorescence microscope.[5]

  • Oxidative Stress Measurement: Intracellular peroxide levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., 3T3-L1, RAW 264.7, HT4) Differentiation 2. Cell Differentiation (if applicable, e.g., Adipocytes) Cell_Culture->Differentiation Treatment 3. Treatment (this compound / Analogue) Differentiation->Treatment Stimulation 4. Stressor/Stimulus (e.g., LPS, Glutamate) Treatment->Stimulation Viability Cell Viability Assays (MTT, LDH) Stimulation->Viability Biochemical Biochemical Assays (NO, cGMP) Stimulation->Biochemical Molecular Molecular Biology (qPCR, Western Blot) Stimulation->Molecular Imaging Microscopy (Fluorescence) Stimulation->Imaging

Caption: A generalized workflow for investigating the cellular effects of this compound.

This guide provides a foundational comparison of this compound's effects across different cell types. Researchers are encouraged to consult the cited literature for in-depth information and to adapt the provided protocols to their specific experimental needs. The diverse mechanisms of this compound underscore its potential as a versatile therapeutic agent.

References

Lipoamide and Metformin: A Comparative Guide to the Activation of Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms by which compounds modulate cellular energetics is paramount. Both lipoamide, the active form of alpha-lipoic acid, and metformin, a first-line therapeutic for type 2 diabetes, have been identified as activators of mitochondrial biogenesis. This guide provides an objective comparison of their performance, supported by experimental data, to elucidate their distinct and overlapping roles in this critical cellular process.

Mechanisms of Action: Two Distinct Pathways to a Common Goal

While both this compound and metformin promote the creation of new mitochondria, they achieve this through fundamentally different signaling cascades.

This compound: this compound stimulates mitochondrial biogenesis primarily through the activation of the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway[1][2]. This cascade leads to the increased expression of peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis[1]. PGC-1α, in turn, activates downstream transcription factors such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA and the synthesis of mitochondrial proteins[1][3]. Notably, this compound has been shown to be 10 to 100 times more potent than its precursor, alpha-lipoic acid (LA), in this regard[1][2].

Metformin: The most widely accepted mechanism for metformin's action on mitochondrial biogenesis is the activation of AMP-activated protein kinase (AMPK)[4][5][6][7][8]. Metformin inhibits mitochondrial respiratory-chain complex I, leading to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio[7][8]. This shift in cellular energy status activates AMPK, which then phosphorylates and activates PGC-1α, initiating the same downstream cascade involving NRF1 and TFAM to drive mitochondrial synthesis[4][5][9][10]. Some studies suggest that metformin's effects can also be mediated by the deacetylase SIRT1, which acts upstream of PGC-1α[4]. Interestingly, metformin can exhibit a biphasic effect; at low concentrations, it enhances mitochondrial biogenesis and oxygen consumption, while at high concentrations, it can inhibit respiration by directly affecting complex I[11].

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways employed by this compound and metformin to activate mitochondrial biogenesis.

Lipoamide_Pathway This compound This compound eNOS eNOS This compound->eNOS NO NO eNOS->NO synthesizes sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates PGC1a PGC-1α PKG->PGC1a upregulates NRF1 NRF1 PGC1a->NRF1 activates TFAM TFAM PGC1a->TFAM activates MitoBiogenesis Mitochondrial Biogenesis NRF1->MitoBiogenesis TFAM->MitoBiogenesis

This compound signaling pathway for mitochondrial biogenesis.

Metformin_Pathway Metformin Metformin ComplexI Mitochondrial Complex I Metformin->ComplexI inhibits ATP_Ratio ↑ AMP:ATP Ratio ComplexI->ATP_Ratio AMPK AMPK ATP_Ratio->AMPK activates PGC1a PGC-1α AMPK->PGC1a upregulates NRF1 NRF1 PGC1a->NRF1 activates TFAM TFAM PGC1a->TFAM activates MitoBiogenesis Mitochondrial Biogenesis NRF1->MitoBiogenesis TFAM->MitoBiogenesis

Metformin signaling pathway for mitochondrial biogenesis.

Quantitative Data Comparison

The following table summarizes the quantitative effects of this compound and metformin on key markers of mitochondrial biogenesis. It is important to note that these data are compiled from separate studies and experimental conditions may vary.

MarkerThis compound EffectMetformin Effect
Mitochondrial DNA (mtDNA) Copy Number Increased by this compound treatment in 3T3-L1 adipocytes[1].Significantly increased in LNCaP cells after 24h with 5 mM metformin[12]. Also elevated in POLG iPSC-derived NPCs[13] and hiPSC-CMs with 0.5 mM metformin[11].
Mitochondrial Mass / Number Increased total mitochondrial section area to 170 ± 22% and number to 156 ± 6.2% of control in 3T3-L1 adipocytes[1].Increased mitochondrial mass in LNCaP cells within 24 hours[12].
PGC-1α Expression Increased protein levels in 3T3-L1 adipocytes with 1 and 10 µmol·L−1 this compound after 24h[1]. Increased mRNA and protein in ARPE-19 cells[3].Increased mRNA almost threefold in mouse primary hepatocytes with 1 mM metformin after 48h[4]. Increased protein content in rat skeletal muscle after 14 days[5][6].
NRF1 Expression Increased mRNA abundance in 3T3-L1 adipocytes[1].Increased protein levels in LNCaP cells after 24h with 5 mM metformin[12]. Increased expression in POLG iPSC-derived NPCs[13].
TFAM Expression Increased mRNA abundance in 3T3-L1 adipocytes[1].Increased protein levels in LNCaP cells after 24h with 5 mM metformin[12].
Citrate Synthase Activity Not explicitly reported in the provided results.Increased activity in rat soleus, red gastrocnemius, and white gastrocnemius muscles after 14 days of metformin treatment[5][6].
Oxygen Consumption Rate (OCR) Not explicitly reported in the provided results.At low concentrations (≤ 2.5 mM), significantly increased OCR in hiPSC-CMs. At high concentrations (> 5 mM), inhibited OCR[11].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of this compound and metformin on mitochondrial biogenesis.

Protocol 1: this compound-Induced Mitochondrial Biogenesis in Adipocytes

This protocol is based on studies conducted in 3T3-L1 adipocytes[1][2].

  • Cell Culture and Differentiation: Differentiated 3T3-L1 adipocytes are used as the experimental model.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 and 10 µmol·L−1) or its precursor, α-lipoic acid, for a duration of 24 hours[1].

  • Analysis of Mitochondrial Mass and Number:

    • Method: Transmission Electron Microscopy (TEM).

    • Procedure: Cells are fixed, embedded, and sectioned. The total mitochondrial section area and the number of mitochondrial profiles per cell are quantified from the electron micrographs in a double-blinded manner[1].

  • Analysis of Gene and Protein Expression:

    • Method: Quantitative Real-Time PCR (qRT-PCR) and Western Blotting.

    • Procedure for qRT-PCR: Total RNA is extracted from the treated cells, and gene-specific primers are used to measure the mRNA abundance of key transcription factors like NRF1 and TFAM[1].

    • Procedure for Western Blotting: Protein lysates are prepared, and specific antibodies are used to detect the protein levels of PGC-1α[1].

  • mtDNA Content Analysis:

    • Method: qRT-PCR.

    • Procedure: Total DNA is isolated, and the relative ratio of mitochondrial DNA (e.g., targeting the cytochrome b gene) to nuclear DNA (e.g., targeting the 18S rRNA gene) is determined[1].

Protocol 2: Metformin-Induced Mitochondrial Biogenesis in Hepatocytes and Skeletal Muscle

This protocol is a composite based on studies in primary hepatocytes and in vivo rat skeletal muscle[4][5][6].

  • In Vitro Model (Hepatocytes):

    • Cell Culture: Primary hepatocytes are isolated from mice.

    • Treatment: Cells are treated with metformin (e.g., 1 mM) for time points ranging from a few hours to 48 hours[4][14].

    • Analysis: PGC-1α mRNA and protein expression are measured using qRT-PCR and Western blotting, respectively[4]. Mitochondrial respiration (Oxygen Consumption Rate) is measured using a Seahorse XF Analyzer after treatment with pharmacological concentrations (e.g., 75 µM)[14].

  • In Vivo Model (Skeletal Muscle):

    • Animal Model: Male Wistar rats.

    • Treatment: Rats are fed a diet containing 1% metformin for 14 days, resulting in a daily intake of approximately 631 mg·kg body wt−1·day−1[5][6].

    • Tissue Collection: Soleus, red gastrocnemius, and white gastrocnemius muscles are excised.

    • Analysis of Enzyme Activity: Citrate synthase activity, a marker for mitochondrial content, is measured spectrophotometrically from muscle homogenates[5][6].

    • Analysis of Protein Expression: PGC-1α and cytochrome c protein levels are determined by Western blotting[5][6].

Conclusion

This compound and metformin are both effective inducers of mitochondrial biogenesis, a process with significant therapeutic potential for metabolic diseases, neurodegenerative disorders, and aging. However, they operate through distinct upstream signaling pathways. This compound utilizes an eNOS-cGMP-PKG-dependent mechanism, whereas metformin's primary action is mediated through the inhibition of mitochondrial complex I and subsequent activation of the AMPK energy-sensing pathway.

The quantitative data, though derived from different experimental systems, consistently show that both compounds upregulate the PGC-1α/NRF1/TFAM axis, leading to increased mitochondrial DNA, mass, and key respiratory proteins. The choice between these compounds for therapeutic development may depend on the specific cellular context and the desired signaling pathway to be targeted. This guide underscores the importance of understanding these discrete molecular mechanisms and provides a framework for future research, particularly the need for direct, head-to-head comparative studies to fully elucidate their relative potencies and therapeutic windows.

References

Lipoamide as an Antioxidant: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to living systems is paramount. This guide provides an objective comparison of the antioxidant efficacy of lipoamide in in vitro and in vivo settings, supported by experimental data and detailed methodologies.

This compound (LM), the neutral amide of alpha-lipoic acid (LA), has emerged as a potent agent against oxidative stress.[1][2] While often compared to its well-studied precursor, LA, this compound exhibits distinct mechanisms and potencies that warrant a direct examination of its performance in different experimental paradigms. This guide synthesizes findings on its direct and indirect antioxidant capabilities, offering a clear perspective on its efficacy inside and outside a biological system.

Quantitative Comparison of this compound's Antioxidant Efficacy

The following tables summarize the quantitative data on this compound's performance in various antioxidant assays, comparing its effects in vitro and the corresponding markers in vivo.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeTargetKey FindingsConcentrationCell TypeReference
Direct Scavenging
DPPH AssayDPPH free radicalNo significant direct scavenging activity observed compared to ascorbic acid.Not specifiedAcellular[3]
Indirect Antioxidant Activity
Nrf2 ExpressionNuclear translocation of Nrf2More effective than LA in inducing Nrf2 expression and translocation.20-40 µmol/LARPE-19[3][4]
Phase II EnzymesmRNA/protein expression & activity (NQO-1, GST, GCL, Catalase, Cu/Zn SOD)Significantly increases expression and/or activity of multiple enzymes.40 µmol/LARPE-19[3][4]
Mitochondrial BiogenesisPGC-1α, NRF1, Tfam expressionMore potent than LA; increases mitochondrial DNA copy number.1-10 µmol/L3T3-L1 adipocytes[5]
ROS ReductionAcrolein-induced ROSMore effective than LA in reducing oxidant generation.Not specifiedARPE-19[6]
Iron ChelationIntralysosomal IronPrevents oxidant-induced lysosomal rupture, suggesting iron chelation. More effective than LA.Not specifiedJ774 cells[7]

Table 2: In Vivo Antioxidant Activity of this compound

Animal ModelConditionBiomarkerEffect of this compoundReference
Spontaneously Hypertensive RatsHypertensive Myocardial HypertrophyOxidative stress, inflammation, cardiac fibrosisAttenuated hypertension-mediated negative effects.[8]
Rat ModelPost-ischemic myocardiumRecoveryPromotes recovery.[6]
PC12 Cell Injury Models (in vitro proxy for neurodegeneration)H₂O₂ or 6-OHDA induced injuryCell viabilityMore potent than LA in alleviating injury.[1][2]

Signaling Pathways and Experimental Workflows

This compound's Indirect Antioxidant Mechanism via Nrf2 Pathway

This compound primarily exerts its antioxidant effects not by direct radical scavenging, but by upregulating the cell's own defense mechanisms. The principal pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling cascade.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by this compound, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of protective genes, including phase II antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO-1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cytoprotection

Caption: Nrf2 signaling pathway activated by this compound.

General Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the in vitro and in vivo antioxidant efficacy of a compound like this compound.

workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Cell Culture (e.g., ARPE-19, PC12) induce_stress Induce Oxidative Stress (e.g., Acrolein, H₂O₂) invitro_start->induce_stress treat Treat with this compound (Dose-Response) induce_stress->treat assays Perform Assays: - ROS Measurement - Nrf2 Activation - Enzyme Activity (SOD, CAT) - Cell Viability (MTT) treat->assays data_analysis Data Analysis & Comparison assays->data_analysis invivo_start Animal Model (e.g., Hypertensive Rats) administer Administer this compound invivo_start->administer collect Collect Tissue/Blood Samples administer->collect biomarkers Measure Biomarkers: - MDA Levels - Antioxidant Enzyme Levels - Histopathology collect->biomarkers biomarkers->data_analysis

Caption: Workflow for comparing in vitro and in vivo antioxidant efficacy.

Detailed Experimental Protocols

In Vitro: Nrf2 Nuclear Translocation Assay

This protocol is based on methodologies implied in studies assessing this compound's effect on the Nrf2 pathway.[1][3]

  • Cell Culture: Plate ARPE-19 or PC12 cells in appropriate culture dishes and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µmol/L) for a predetermined time (e.g., 48 hours). Include a vehicle control.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Harvest cells and perform nuclear and cytosolic fractionation using a commercial kit according to the manufacturer's instructions. This separates nuclear proteins from cytoplasmic proteins.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytosolic fractions using a BCA or Bradford protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Use Lamin B1 or Histone H3 as a nuclear loading control and β-actin or GAPDH as a cytosolic loading control.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

  • Analysis: Quantify band intensity using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation and translocation.

In Vitro: Reactive Oxygen Species (ROS) Assay

This protocol measures intracellular ROS levels using the H₂DCFDA probe.[3]

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate.

  • Induction of Oxidative Stress: After cell adherence, pre-treat cells with this compound for a specified duration. Then, introduce an oxidative stressor (e.g., acrolein or H₂O₂).

  • Probe Loading: Remove the treatment medium and wash cells with PBS. Add 100 µL of 10 µM H₂DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[3] A decrease in fluorescence in this compound-treated wells compared to stressed, untreated wells indicates a reduction in ROS.

In Vivo: Malondialdehyde (MDA) Assay

MDA is a common biomarker for lipid peroxidation and oxidative stress in vivo.[9][10]

  • Sample Preparation: Homogenize tissue samples (e.g., heart, brain, liver) in ice-cold lysis buffer. Centrifuge the homogenate to obtain the supernatant.

  • TBARS Reaction:

    • Mix a portion of the supernatant with a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

    • Incubate the mixture at high temperature (e.g., 95°C) for 60 minutes. This allows MDA in the sample to react with TBA to form a pink-colored adduct.

  • Measurement:

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol of MDA per mg of protein. A lower MDA level in the this compound-treated group compared to the control group indicates reduced oxidative stress.

Conclusion

The evidence strongly suggests that this compound functions primarily as an indirect antioxidant . Its in vitro efficacy is not derived from direct radical scavenging but from its ability to potently activate the Nrf2 signaling pathway and enhance mitochondrial biogenesis, leading to a robust upregulation of endogenous antioxidant defenses.[3][4][5] This indirect mechanism is a key differentiator from many classic antioxidants and its precursor, alpha-lipoic acid, over which it shows greater potency in several in vitro models.[3][6]

The in vivo data, while less extensive, corroborates the in vitro findings, demonstrating that this compound can attenuate oxidative stress in pathological models.[8] The superior performance of this compound at lower concentrations in vitro suggests it may be a more efficient therapeutic candidate. For drug development professionals, the focus should be on its role as a signaling modulator and cytoprotective agent rather than a simple scavenger. Future in vivo studies should aim to further quantify the dose-dependent effects on specific oxidative stress biomarkers and correlate them with functional outcomes to fully elucidate its therapeutic potential.

References

Lipoamide vs. Alpha-Lipoic Acid: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of lipoamide and its parent compound, alpha-lipoic acid (ALA). This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Alpha-lipoic acid, a naturally occurring antioxidant, has long been investigated for its therapeutic potential in a range of neurodegenerative disorders. Its derivative, this compound, is emerging as a potentially more potent neuroprotective agent. This guide delves into the comparative efficacy of these two compounds, presenting quantitative data from key experimental models and outlining the methodologies used to generate these findings.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from studies directly comparing the neuroprotective effects of this compound and alpha-lipoic acid across various experimental models.

Table 1: Efficacy in a Model of Glutamate-Induced Cytotoxicity
Parameter Lipoic Acid Amide Analog (LA-plus) vs. Alpha-Lipoic Acid (LA)
Experimental Model Glutamate-induced cytotoxicity in HT4 neuronal cell line
Key Findings LA-plus was more effective than LA in: 1. Protecting cells against glutamate-induced cytotoxicity. 2. Preventing glutamate-induced loss of intracellular glutathione (GSH). 3. Preventing the increase of intracellular peroxide levels following glutamate challenge.
Supporting Data Glutamate treatment (12h) caused a significant release of lactate dehydrogenase (LDH), indicating cytotoxicity. Intracellular peroxide levels increased by up to 200% after 6h of glutamate treatment. LA-plus demonstrated superior protective effects compared to LA in mitigating these changes.[1]
Table 2: Efficacy in a Model of Mitochondrial Biogenesis
Parameter This compound vs. Alpha-Lipoic Acid (LA)
Experimental Model Mitochondrial biogenesis in 3T3-L1 adipocytes
Key Findings This compound demonstrated 10-100 fold greater potency than LA in stimulating mitochondrial biogenesis.
Effective Concentrations This compound: 1 and 10 µmol/L Alpha-Lipoic Acid: 100 µmol/L
Supporting Data This compound significantly increased mitochondrial DNA copy number and the expression of mitochondrial complex proteins at 10 µmol/L, whereas LA had no effect at the same concentration.[2] this compound also increased the total mitochondrial section area and mitochondrial numbers, while LA did not show a significant effect at the tested concentration.
Table 3: Efficacy in a Parkinson's Disease Model
Parameter This compound vs. Alpha-Lipoic Acid (LA)
Experimental Model 6-hydroxydopamine (6-OHDA)-induced animal model of Parkinson's disease
Key Findings This compound showed a stronger protective effect on mitochondria than lipoic acid. It significantly antagonized 6-OHDA-induced behavioral damages and restored ATP levels in the midbrain.
Mechanism of Action This compound improved mitochondrial morphology and restored the balance of mitochondrial fission and fusion.
Supporting Data This compound treatment significantly restored the number of dopaminergic neurons in the midbrain and recovered the balance between mitochondrial fission, fusion, and transport proteins.[3]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of both this compound and alpha-lipoic acid are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

G Oxidative Stress-Induced Neuroinflammation Oxidative_Stress Oxidative Stress IKK IKK Activation Oxidative_Stress->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation (p50/p65) IkB_Degradation->NFkB_Activation Nuclear_Translocation Nuclear Translocation NFkB_Activation->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Lipoamide_ALA This compound & Alpha-Lipoic Acid Lipoamide_ALA->NFkB_Activation Inhibition

NF-κB Signaling Pathway in Neuroinflammation.

G PI3K/Akt Survival Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt Activation PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bad, Caspase-9) Akt->Apoptosis_Inhibition Cell_Survival Neuronal Survival Apoptosis_Inhibition->Cell_Survival Lipoamide_ALA This compound & Alpha-Lipoic Acid Lipoamide_ALA->Akt Activation

PI3K/Akt Signaling Pathway in Neuronal Survival.

G Nrf2/ARE Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Nrf2_Release Nrf2 Release Keap1_Nrf2->Nrf2_Release Nuclear_Translocation Nuclear Translocation Nrf2_Release->Nuclear_Translocation ARE_Binding Nrf2-ARE Binding Nuclear_Translocation->ARE_Binding Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCL) ARE_Binding->Gene_Expression Cell_Protection Cellular Protection Gene_Expression->Cell_Protection Lipoamide_ALA This compound & Alpha-Lipoic Acid Lipoamide_ALA->Nrf2_Release Activation

Nrf2/ARE Antioxidant Response Pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the neuroprotective effects of this compound and alpha-lipoic acid, detailed protocols for key experiments are provided below.

Glutamate-Induced Cytotoxicity Assay in HT22 Hippocampal Neuronal Cells

This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced oxidative stress and cell death in the HT22 cell line.

Materials:

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Glutamate solution (5 mM stock)

  • This compound and Alpha-Lipoic Acid (stock solutions in appropriate vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or alpha-lipoic acid for 2 hours.

  • Glutamate Exposure: Following pre-treatment, expose the cells to 5 mM glutamate for 8-12 hours to induce cytotoxicity.[4][5]

  • Assessment of Cell Viability (MTT/WST-1 Assay):

    • After glutamate exposure, remove the medium and add fresh medium containing MTT or WST-1 reagent.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[6]

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.[7][8]

Measurement of Intracellular Glutathione (GSH) Levels

This protocol outlines a method to quantify intracellular GSH levels, a key indicator of cellular antioxidant capacity.

Materials:

  • Neuronal cells (e.g., primary neurons or cell lines like SH-SY5Y)

  • Cell lysis buffer

  • GSH assay kit (e.g., based on Ellman's reagent or a fluorescent probe like monochlorobimane)

  • 96-well plates (black plates for fluorescent assays)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells and treat with this compound or alpha-lipoic acid, with or without an oxidative stressor.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • GSH Measurement:

    • Using Ellman's Reagent (DTNB):

      • Add the cell lysate to a reaction mixture containing DTNB.

      • The reaction between GSH and DTNB produces a yellow-colored product.

      • Measure the absorbance at 412 nm.

    • Using a Fluorescent Probe (e.g., Monochlorobimane - mBCl):

      • Incubate the live cells with the mBCl probe.

      • mBCl becomes fluorescent upon conjugation with GSH.

      • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[9]

  • Data Analysis: Quantify the GSH concentration by comparing the sample readings to a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein content of the cell lysate.

Conclusion

The presented data suggests that this compound holds significant promise as a neuroprotective agent, in some instances demonstrating superior efficacy to its parent compound, alpha-lipoic acid. Its enhanced potency in stimulating mitochondrial biogenesis and protecting against neuronal damage in models of Parkinson's disease highlights its potential for further investigation in the context of neurodegenerative disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound and related compounds. Further head-to-head comparative studies in a broader range of neurodegenerative models are warranted to fully elucidate the therapeutic advantages of this compound.

References

Lipoamide's Specificity for Lipoamide Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lipoamide's specificity for this compound dehydrogenase (Lpd) against alternative substrates and inhibitors. Supported by experimental data, this document details the methodologies for key validation assays and presents quantitative data in accessible formats.

This compound dehydrogenase (E.C. 1.8.1.4), a key flavoenzyme, plays a crucial role in the central metabolism of most organisms. It functions as the E3 component of α-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. In these complexes, Lpd catalyzes the re-oxidation of the dihydrothis compound cofactor, which is covalently attached to the E2 component, using NAD+ as the electron acceptor. This reaction is vital for the continuous operation of these metabolic pathways. Given its essential role, understanding the specificity of Lpd for its natural substrate, this compound, is critical for elucidating its biological function and for the development of targeted therapeutics.

Comparative Analysis of Substrate Specificity

The specificity of this compound dehydrogenase is not absolute. The enzyme can catalyze the oxidation of other thiol-containing compounds and also exhibits diaphorase activity, using artificial electron acceptors. Furthermore, inhibitors have been developed that compete with this compound for binding to the active site.

Enzyme Kinetics

The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters for comparing the efficiency with which an enzyme utilizes different substrates. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio of kcat/Km, known as the catalytic efficiency, provides a measure of the enzyme's overall specificity.

Below is a summary of available kinetic data for this compound dehydrogenase from different organisms with its natural substrate and alternative substrates.

OrganismSubstrate/InhibitorKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Ki (nM)Reference
Clostridium kluyveriDihydrothis compound0.3---[1]
Clostridium kluyveriThis compound0.42---[1]
Clostridium kluyveri2,6-dichlorophenolindophenol (DCPIP)0.12---[1]
Mycobacterium smegmatisThis compound----[2]
Mycobacterium smegmatisNaphthoquinone-~200% of this compound rate--[2]
Mycobacterium smegmatisBenzoquinone-~200% of this compound rate--[2]
Mycobacterium tuberculosisSulfonamide SL932---<100[3]
Mycobacterium tuberculosisSulfonamide SL809---<100[3]
Mycobacterium tuberculosisSulfonamide SL827---<100[3]
Mycobacterium tuberculosisSulfonamide SL917---<100[3]
HumanSulfonamide SL932--->100,000[3]
HumanSulfonamide SL809--->100,000[3]
HumanSulfonamide SL827--->100,000[3]
HumanSulfonamide SL917--->100,000[3]

Note: A comprehensive side-by-side comparison of kcat values is limited by the available literature. The data for M. smegmatis indicates the relative reaction rates compared to this compound.

The data indicates that while dihydrothis compound is a natural and efficient substrate, Lpd can also effectively reduce other compounds, such as quinones, in some species.[2] The development of potent and species-selective inhibitors, like the sulfonamides for M. tuberculosis Lpd, highlights the feasibility of targeting the this compound binding site to disrupt bacterial metabolism with high specificity over the human enzyme.[3]

Experimental Protocols for Specificity Validation

To experimentally validate the specificity of this compound for this compound dehydrogenase, a combination of enzymatic assays, biophysical techniques, and cellular assays can be employed.

Enzyme Kinetics Assay (Spectrophotometric)

This protocol measures the rate of NADH oxidation or NAD+ reduction, which is coupled to the oxidation of dihydrothis compound or the reduction of this compound, respectively.

Materials:

  • Purified this compound dehydrogenase

  • Dihydrothis compound

  • This compound

  • NAD+

  • NADH

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the enzyme in the assay buffer.

  • Prepare stock solutions of substrates (dihydrothis compound, this compound, NAD+, NADH) and alternative substrates/inhibitors in the assay buffer.

  • Set up a reaction mixture in a cuvette containing the assay buffer and the desired concentration of NAD+ (for the forward reaction) or NADH (for the reverse reaction).

  • To determine the kinetic parameters for dihydrothis compound, add varying concentrations of dihydrothis compound to the reaction mixture.

  • Initiate the reaction by adding a small, fixed amount of this compound dehydrogenase.

  • Immediately monitor the change in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance, while the reduction of NAD+ to NADH leads to an increase.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat steps 4-7 for each substrate concentration.

  • Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • To assess alternative substrates, replace dihydrothis compound with the test compound and repeat the assay.

  • For inhibitors, perform the assay with a fixed concentration of dihydrothis compound and varying concentrations of the inhibitor to determine the inhibition constant (Ki).

Workflow for Enzyme Kinetics Assay

EnzymeKinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_rxn Set up Reaction Mixture in Cuvette prep_enzyme->setup_rxn prep_substrates Prepare Substrate/Inhibitor Solutions add_substrate Add Varying Concentrations of Substrate prep_substrates->add_substrate setup_rxn->add_substrate initiate_rxn Initiate with Lpd add_substrate->initiate_rxn measure_abs Monitor Absorbance at 340 nm initiate_rxn->measure_abs calc_v0 Calculate Initial Velocity (v₀) measure_abs->calc_v0 plot_data Plot v₀ vs. [Substrate] calc_v0->plot_data fit_mm Fit to Michaelis-Menten Equation plot_data->fit_mm determine_params Determine Km, Vmax, Ki fit_mm->determine_params

Caption: Workflow for determining enzyme kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand (e.g., this compound, inhibitor) to a macromolecule (this compound dehydrogenase), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified this compound dehydrogenase, dialyzed extensively against the assay buffer

  • This compound or inhibitor solution prepared in the final dialysis buffer

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

Procedure:

  • Thoroughly clean the ITC sample cell and syringe.

  • Prepare the Lpd solution to a known concentration (e.g., 10-50 µM) in the assay buffer.

  • Prepare the ligand solution at a concentration 10-20 times that of the Lpd solution in the same assay buffer.

  • Degas both the protein and ligand solutions to prevent air bubbles.

  • Load the Lpd solution into the sample cell and the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • As a control, perform an identical titration of the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting the data to a suitable binding model to obtain Kd, n, and ΔH.

Logical Flow of an ITC Experiment

ITC_Flow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_protein Prepare & Degas Lpd Solution load_itc Load Lpd into Cell, Ligand into Syringe prep_protein->load_itc prep_ligand Prepare & Degas Ligand Solution prep_ligand->load_itc inject_ligand Inject Ligand into Lpd Solution load_itc->inject_ligand measure_heat Measure Heat Change inject_ligand->measure_heat repeat_injections Repeat Injections until Saturation measure_heat->repeat_injections fit_isotherm Fit Binding Isotherm measure_heat->fit_isotherm repeat_injections->inject_ligand control_titration Perform Control Titration (Ligand into Buffer) subtract_dilution Subtract Heat of Dilution control_titration->subtract_dilution subtract_dilution->fit_isotherm get_params Determine Kd, n, ΔH fit_isotherm->get_params

Caption: Logical flow of an Isothermal Titration Calorimetry experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular environment. It is based on the principle that the binding of a ligand can stabilize a target protein against thermal denaturation.

Materials:

  • Cultured cells expressing this compound dehydrogenase

  • This compound or test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heat treatment (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for this compound dehydrogenase

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with either the vehicle (e.g., DMSO) or the test compound at various concentrations for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Pellet the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble this compound dehydrogenase in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and therefore, target engagement.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating_lysis Heating and Lysis cluster_analysis Analysis cell_culture Culture Cells compound_treatment Treat with Compound/Vehicle cell_culture->compound_treatment harvest_cells Harvest and Wash Cells compound_treatment->harvest_cells heat_treatment Apply Temperature Gradient harvest_cells->heat_treatment cell_lysis Lyse Cells heat_treatment->cell_lysis centrifugation Pellet Precipitated Proteins cell_lysis->centrifugation collect_supernatant Collect Soluble Fraction centrifugation->collect_supernatant western_blot SDS-PAGE & Western Blot for Lpd collect_supernatant->western_blot analyze_shift Analyze Thermal Shift western_blot->analyze_shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The validation of this compound's specificity for this compound dehydrogenase is a multi-faceted process that relies on a combination of in vitro and cellular assays. While this compound and its reduced form, dihydrothis compound, are the primary physiological substrates, Lpd exhibits a degree of promiscuity, reacting with other electron acceptors. The development of highly specific inhibitors demonstrates that the this compound binding site is a druggable target. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the specificity of this compound and to screen for and characterize novel modulators of this compound dehydrogenase activity. This comprehensive approach is essential for advancing our understanding of this critical enzyme and for the development of new therapeutic strategies.

References

Lipoamide vs. Lipoic Acid: A Comparative Metabolomics Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic effects of therapeutic compounds is paramount. This guide provides an objective comparison of the cellular metabolomic impacts of lipoamide and its parent compound, lipoic acid, supported by experimental data.

While both this compound and lipoic acid are recognized for their roles in mitochondrial function and antioxidant defense, emerging evidence suggests they elicit distinct metabolic reprogramming within the cell. This compound, the amide form of lipoic acid, demonstrates significantly higher potency in stimulating mitochondrial biogenesis and function. This guide synthesizes key findings on their comparative effects on cellular metabolism, offering a valuable resource for designing future studies and therapeutic strategies.

Comparative Efficacy in Mitochondrial Biogenesis

A key differentiator between this compound and lipoic acid lies in their potency in stimulating the generation of new mitochondria. Studies in 3T3-L1 adipocytes have demonstrated that this compound is approximately 10 to 100 times more potent than lipoic acid in this regard[1][2]. This enhanced activity is observed across several key markers of mitochondrial health and function.

ParameterThis compoundLipoic AcidCell TypeReference
Effective Concentration for Mitochondrial Biogenesis 1 and 10 µmol/L100 µmol/L3T3-L1 Adipocytes[1][2]
Mitochondrial Mass and Number Significant increase at 1 and 10 µmol/LSignificant increase at 100 µmol/L3T3-L1 Adipocytes[1][2]
Mitochondrial DNA (mtDNA) Copy Number Significant increase at 1 and 10 µmol/LSignificant increase at 100 µmol/L3T3-L1 Adipocytes[1]
PGC-1α Protein Expression Maximum effect at 10 µmol/LSignificant increase at 100 µmol/L3T3-L1 Adipocytes[1]
TFAM and NRF1 mRNA Expression Significant increase at 1 and 10 µmol/LSignificant increase at 100 µmol/L3T3-L1 Adipocytes[1]
Oxygen Consumption Increased at 10 µmol/LNo effect at 10 µmol/L3T3-L1 Adipocytes[1]
Mitochondrial Complex I, II, and III Activity Increased at 1 and 10 µmol/LNo significant effect at 10 µmol/L3T3-L1 Adipocytes[1]
PPAR-γ, PPAR-α, and CPT-1α mRNA Expression Increased at 10 µmol/LNo effect at 10 µmol/L3T3-L1 Adipocytes[1]

Divergent Signaling Pathways

The superior efficacy of this compound in promoting mitochondrial biogenesis is attributed to its unique activation of the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway[1][2]. Lipoic acid, at equivalent concentrations, does not appear to engage this pathway.

cluster_this compound This compound Signaling cluster_lipoic_acid Lipoic Acid Signaling This compound This compound eNOS eNOS This compound->eNOS sGC sGC eNOS->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG PGC1a_activation PGC-1α Activation PKG->PGC1a_activation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_activation->Mitochondrial_Biogenesis Lipoic_Acid Lipoic_Acid PGC1a_activation_LA PGC-1α Activation Lipoic_Acid->PGC1a_activation_LA High Concentration Mitochondrial_Biogenesis_LA Mitochondrial Biogenesis PGC1a_activation_LA->Mitochondrial_Biogenesis_LA

Signaling pathways for this compound and lipoic acid.

Broader Metabolic Reprogramming

Beyond mitochondrial biogenesis, lipoic acid has been shown to influence other central metabolic pathways. A metabolomics study in cultured rat hepatoma cells revealed that R-lipoic acid treatment can inhibit glycolysis and the threonine-glycine-serine pathway[3]. Furthermore, transcriptomic and metabolomic analyses in sheep have indicated that lipoic acid supplementation can regulate the pentose phosphate pathway (PPP) and 2-oxocarboxylic acid metabolism to enhance antioxidant capacity[4][5].

While comprehensive metabolomics data for this compound is less available, its role as an indirect antioxidant by stimulating both mitochondrial biogenesis and phase II antioxidant enzymes suggests a broader impact on cellular redox homeostasis[6][7].

Experimental Protocols

Cell Culture and Treatment
  • 3T3-L1 Adipocytes: Murine 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes. Cells are then treated with varying concentrations of this compound or lipoic acid for 24 hours before harvesting for analysis[1].

  • H4IIEC3 Rat Hepatoma Cells: Cells are cultured under standard conditions and may be starved before treatment with different forms and concentrations of lipoic acid for specified time courses[3].

Metabolite Extraction

A common protocol for extracting metabolites from cultured cells for mass spectrometry-based analysis involves the following steps:

  • Quenching: Rapidly halt metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS) or by snap-freezing in liquid nitrogen.

  • Extraction: Add a cold extraction solvent, typically a methanol/water mixture, to the cells.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Pellet cell debris by centrifugation at a high speed.

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

Metabolomics Analysis
  • Mass Spectrometry: A variety of mass spectrometry platforms, including capillary electrophoresis-mass spectrometry (CE-MS) and liquid chromatography-mass spectrometry (LC-MS), can be employed for the comprehensive analysis of intracellular metabolites[8]. These techniques allow for the identification and quantification of a wide range of small molecules, providing a global snapshot of the cellular metabolome.

Experimental Workflow

cluster_workflow Comparative Metabolomics Workflow Cell_Culture Cell Culture (e.g., 3T3-L1, H4IIEC3) Treatment Treatment with This compound or Lipoic Acid Cell_Culture->Treatment Quenching Metabolic Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/CE-MS Analysis Extraction->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

A generalized workflow for comparative metabolomics.

Conclusion

The available data strongly indicate that this compound is a more potent stimulator of mitochondrial biogenesis than lipoic acid, acting through a distinct eNOS-dependent signaling pathway. While lipoic acid has demonstrated effects on glycolysis and the pentose phosphate pathway, further comprehensive metabolomics studies are required to fully elucidate the global metabolic shifts induced by this compound in various cell types. This comparative guide highlights the critical differences between these two related compounds and underscores the importance of selecting the appropriate molecule for therapeutic applications targeting mitochondrial function and cellular metabolism.

References

Assessing the synergistic effects of lipoamide with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Enhanced Efficacy of Lipoamide in Combination with Other Bioactive Compounds

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between bioactive compounds is paramount. This compound (LM), the amide form of lipoic acid (LA), has garnered attention for its potent biological activities. While often studied in comparison to its acidic counterpart, emerging evidence suggests that the true potential of this compound may lie in its synergistic partnerships with other compounds. This guide provides an objective comparison of this compound's performance, both alone and in combination, supported by experimental data and detailed methodologies, to illuminate its collaborative role in enhancing cellular function and protection.

This compound and Acetyl-L-Carnitine: A Powerhouse for Mitochondrial Biogenesis

A key area where this compound demonstrates significant potential is in the enhancement of mitochondrial function, particularly when paired with acetyl-L-carnitine (ALC). While alpha-lipoic acid (LA) is more commonly studied in this context, the principles of synergistic mitochondrial support are highly relevant to this compound, which often exhibits greater potency.

A seminal study investigating the combined effects of LA and ALC on mitochondrial biogenesis in 3T3-L1 adipocytes revealed a pronounced synergistic effect. Treatments with a combination of LA and ALC at concentrations of 0.1, 1, and 10 µmol/L for 24 hours resulted in a significant increase in mitochondrial mass, mitochondrial DNA expression, mitochondrial complexes, oxygen consumption, and fatty acid oxidation.[1] Notably, the individual treatments with LA or ALC at the same concentrations showed little to no effect on these parameters, highlighting the synergistic nature of their interaction.[1] Given that this compound has been shown to be more potent than lipoic acid in stimulating mitochondrial biogenesis, it is plausible that a combination of this compound and acetyl-L-carnitine would exhibit even more pronounced synergistic effects.[2]

ParameterLipoic Acid (LA) Alone (10 µmol/L)Acetyl-L-Carnitine (ALC) Alone (10 µmol/L)LA + ALC Combination (10 µmol/L)
Mitochondrial Mass No significant changeNo significant changeSignificant increase
Mitochondrial DNA No significant changeNo significant changeSignificant increase
Oxygen Consumption No significant changeNo significant changeSignificant increase
Fatty Acid Oxidation No significant changeNo significant changeSignificant increase
Table 1: Synergistic Effects of Lipoic Acid and Acetyl-L-Carnitine on Mitochondrial Biogenesis in 3T3-L1 Adipocytes. Data summarized from Shen et al. (2008).[1][2]

Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed experimental protocols for key assays are provided below.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge overnight at 37°C in a non-CO2 incubator using XF Calibrant.

  • Assay Medium Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A) at optimized concentrations.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will measure basal OCR and the response to the injected compounds.[3][4]

Determination of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, the synergistic compound, and their combination) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Quantification of Antioxidant Activity using DPPH Radical Scavenging Assay

The DPPH assay is a common method to assess the free radical scavenging activity of antioxidant compounds.

Protocol:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of the test samples (this compound, the synergistic compound, and their combination) in the same solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the sample with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[6]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[6]

  • Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]

Analysis of Nrf2 Nuclear Translocation by Western Blot

Western blotting is used to detect the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, a key step in the activation of the antioxidant response pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compounds of interest. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system. Lamin B1 is typically used as a loading control for the nuclear fraction.[8][9]

Signaling Pathways and Logical Relationships

The synergistic effects of this compound are often rooted in its ability to modulate key cellular signaling pathways. One of the most critical is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This compound has been shown to be a potent activator of this pathway.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2_c Nrf2 (cytosolic) Keap1->Nrf2_c sequesters Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2_c->Proteasome degradation Nrf2_n Nrf2 (nuclear) Nrf2_c->Nrf2_n translocation Cul3->Nrf2_c Maf sMaf Nrf2_n->Maf heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

The synergistic partner of this compound could further enhance this pathway at various points, for instance, by increasing the bioavailability of this compound, independently activating Nrf2, or enhancing the function of the downstream antioxidant enzymes.

Experimental_Workflow start Start: Cell Culture treatment Treatment: This compound, Compound X, Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability antioxidant Antioxidant Assay (DPPH) treatment->antioxidant mitochondria Mitochondrial Function (Seahorse XF) treatment->mitochondria nrf2 Nrf2 Activation (Western Blot) treatment->nrf2 data Data Analysis: Assess Synergy viability->data antioxidant->data mitochondria->data nrf2->data end Conclusion data->end

Caption: General experimental workflow for assessing synergistic effects.

Conclusion

The available evidence strongly suggests that this compound's therapeutic potential is significantly amplified when used in combination with other bioactive compounds. The synergistic relationship with acetyl-L-carnitine in promoting mitochondrial biogenesis serves as a compelling example. By understanding the underlying mechanisms, such as the activation of the Nrf2 pathway, researchers can strategically design combination therapies that leverage these synergistic interactions for enhanced efficacy in addressing conditions associated with mitochondrial dysfunction and oxidative stress. Further research into specific combinations of this compound with other antioxidants and mitochondrial nutrients is warranted to fully unlock its therapeutic promise.

References

Lipoamide: A Comparative Guide to its Therapeutic Potential in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipoamide's performance against other alternatives in various disease models, supported by experimental data. It details the methodologies of key experiments and visualizes complex biological processes to facilitate a deeper understanding of this compound's therapeutic promise.

Performance in Neurodegenerative Disease Models

This compound, the amide form of lipoic acid, has demonstrated significant neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and Parkinson's disease. Its mechanisms often involve mitigating cellular stress and preserving mitochondrial function.

Amyotrophic Lateral Sclerosis (ALS) / Motor Neuron Disease (MND)

A primary pathological hallmark of ALS is the formation of abnormal protein aggregates known as stress granules in motor neurons.[1] this compound has been identified as a molecule capable of preventing the formation of and dissolving these existing stress granules.[1] This action helps restore the normal nuclear localization and function of key proteins like FUS and TDP-43, which are often trapped in these aggregates.[1][2] In animal models (fly and worm) and motor neurons derived from MND patients, this compound treatment has been shown to improve cell health, neuron structure, and motor function.[1]

Table 1: this compound vs. Alpha-Lipoic Acid in Stress Granule Reduction

CompoundConcentrationModel SystemKey OutcomeEfficacy
This compound 10 µMHeLa Cells, iPSC-derived Motor NeuronsPrevents and dissolves arsenite-induced stress granules.[3]More potent than Alpha-Lipoic Acid.[4]
Alpha-Lipoic Acid 10 µMHeLa CellsReduces the number of stress granules per cell.[4]Effective, but less potent than this compound.
Control (DMSO) -HeLa CellsNo effect on stress granule formation.[4]N/A
Parkinson's Disease (PD)

In the 6-hydroxydopamine (6-OHDA) rat model, which mimics the dopaminergic neuron degeneration seen in Parkinson's disease, alpha-lipoamide has shown significant neuroprotective effects.[5] Treatment with this compound antagonized behavioral damage, restored ATP levels in the midbrain, and improved mitochondrial morphology.[5] It also helped restore the number of dopaminergic neurons, indicating a potential to halt or reverse neurodegenerative processes.[5]

Table 2: Therapeutic Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease

Treatment GroupKey Measured EndpointsOutcome Compared to 6-OHDA Control
Sham Control Behavioral scores (e.g., apomorphine-induced rotations), ATP levels, Dopaminergic neuron count, Mitochondrial morphology.Normal physiological baseline.
6-OHDA Lesion Induces significant motor deficits, reduces ATP levels, causes dopaminergic neuron loss and mitochondrial fragmentation.[5]Pathological state.
6-OHDA + this compound Behavioral scores, ATP levels, Dopaminergic neuron count, Mitochondrial morphology.Significantly antagonized behavioral damage, restored ATP levels, improved mitochondrial morphology, and restored the number of dopaminergic neurons.[5]

Performance in Metabolic Disease Models

This compound demonstrates superior efficacy compared to its acidic counterpart, alpha-lipoic acid (LA), in models related to obesity and diabetes, primarily by enhancing mitochondrial biogenesis.

Obesity and Diabetes

In 3T3-L1 adipocytes (fat cells), this compound is a potent stimulator of mitochondrial biogenesis, a process critical for cellular energy metabolism that is often impaired in metabolic diseases.[2] this compound was found to be approximately 10 to 100 times more effective than LA at inducing these effects.[2] The underlying mechanism involves the activation of the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[2]

Table 3: this compound vs. Alpha-Lipoic Acid (LA) on Mitochondrial Biogenesis in 3T3-L1 Adipocytes

CompoundEffective ConcentrationIncrease in Mitochondrial MassUpregulation of PGC-1α, NRF-1, TFAM
This compound 1 and 10 µmol·L⁻¹YesYes
Alpha-Lipoic Acid 100 µmol·L⁻¹YesYes
Comparison This compound is 10-100 fold more potent than LA.[2]This compound shows effects at significantly lower concentrations.[2]This compound shows effects at significantly lower concentrations.[2]

Performance in Inflammatory Disease Models

The therapeutic potential of this compound extends to inflammatory conditions, largely attributed to its antioxidant properties. While many studies focus on alpha-lipoic acid, its mechanisms are considered relevant to this compound.

Acute Inflammation

In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, alpha-lipoic acid (ALA) exhibited significant anti-inflammatory effects.[6][7] It dose-dependently inhibited paw swelling and modulated key biomarkers of inflammation and oxidative stress.[6][7]

Table 4: Anti-inflammatory Effects of Alpha-Lipoic Acid (ALA) in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (at 5h)Effect on Oxidative Stress Markers (SOD, GSH)
Control (Carrageenan) -0%Significant decrease in antioxidant enzymes.[6]
ALA 50Significant inhibition.[6][7]Attenuated the decrease in antioxidant enzymes.[6]
ALA 100Greater inhibition than 50 mg/kg dose.[6][7]Attenuated the decrease in antioxidant enzymes.[6]
ALA 200Most potent inhibition among ALA doses.[6][7]Attenuated the decrease in antioxidant enzymes.[6]
Indomethacin (Reference) 25Significant inhibition, comparable to high-dose ALA.[6][7]-

Experimental Protocols

Stress Granule Formation and Quantification Assay
  • Cell Culture : HeLa cells or iPSC-derived motor neurons are cultured in appropriate media (e.g., DMEM supplemented with 10% FCS).[2]

  • Induction of Stress : Cellular stress is induced by treating cells with an agent like sodium arsenite (e.g., 1 mM for 1 hour) to promote the formation of stress granules.[3]

  • Treatment : Cells are pre-treated with this compound, alpha-lipoic acid (e.g., 10 µM for 1 hour), or a vehicle control (DMSO) prior to stress induction. To test the dissolution of existing granules, the compound is added after stress induction.[3]

  • Immunofluorescence : After treatment, cells are fixed, permeabilized, and stained with an antibody against a stress granule marker protein, such as G3BP1.[4]

  • Imaging and Quantification : Cells are imaged using fluorescence microscopy. The number of stress granules per cell is quantified using image analysis software across multiple fields of view for each treatment condition.[4]

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Model : Adult male Sprague-Dawley rats are typically used.[5]

  • Lesion Induction : A unilateral lesion of the dopaminergic nigrostriatal pathway is created via stereotaxic injection of 6-OHDA into a specific brain region, such as the medial forebrain bundle.[8] This selectively destroys dopaminergic neurons, mimicking Parkinson's pathology.[8]

  • Treatment : Following the lesion, animals are treated with alpha-lipoamide (e.g., daily intraperitoneal injections) or a vehicle control.

  • Behavioral Assessment : Motor deficits are assessed using a battery of behavioral tests. A common test is the apomorphine-induced rotation test, where the number of contralateral turns is counted as an index of the lesion's severity and the treatment's efficacy.[9] Other tests include the rotarod for motor coordination and the open field test for locomotor activity.[8]

  • Post-mortem Analysis : After the treatment period, brain tissue is harvested. The number of surviving dopaminergic neurons in the substantia nigra is quantified using immunohistochemistry (e.g., tyrosine hydroxylase staining). ATP levels and mitochondrial protein expression can be measured from midbrain tissue homogenates.[5]

Mitochondrial Biogenesis Assay in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation : 3T3-L1 preadipocytes are grown to confluence and then differentiated into mature adipocytes over several days using a standard hormonal cocktail containing insulin, dexamethasone, and IBMX.[2]

  • Treatment : Differentiated adipocytes are treated with varying concentrations of this compound (e.g., 1, 10 µmol·L⁻¹) or alpha-lipoic acid for 24 hours.[2]

  • Analysis of Mitochondrial Mass : Mitochondrial mass is quantified using methods such as staining with MitoTracker Green dye followed by fluorescence measurement, or by transmission electron microscopy to visualize mitochondrial numbers.[2]

  • Molecular Analysis : The expression of key genes and proteins involved in mitochondrial biogenesis is measured. This includes quantifying mitochondrial DNA (mtDNA) copy number via qPCR and assessing protein levels of transcription factors like PGC-1α, NRF-1, and TFAM via Western blotting.[2]

Signaling Pathways and Experimental Workflows

This compound's Role in the Pyruvate Dehydrogenase Complex (PDC)

This compound is an essential cofactor for the E2 component (dihydrolipoyl transacetylase) of the Pyruvate Dehydrogenase Complex. This multi-enzyme complex plays a crucial role in cellular respiration by linking glycolysis to the citric acid cycle.

Pyruvate Dehydrogenase Complex (PDC) Workflow.
This compound-Induced Mitochondrial Biogenesis Signaling Pathway

In adipocytes, this compound stimulates mitochondrial biogenesis through a signaling cascade that involves endothelial nitric oxide synthase (eNOS) and cyclic guanosine monophosphate (cGMP).[2]

This compound-induced mitochondrial biogenesis pathway.
Experimental Workflow for 6-OHDA Parkinson's Model

This diagram outlines the key stages involved in testing the therapeutic potential of a compound like this compound in a preclinical rat model of Parkinson's disease.

Workflow for 6-OHDA preclinical drug testing.

References

Safety Operating Guide

Proper Disposal of Lipoamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Lipoamide, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure risks and preventing environmental contamination.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to consult the substance's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear gloves (nitrile or latex), safety glasses or goggles, and a standard laboratory coat to prevent skin and eye contact.[1][2]

  • Handling: Handle this compound waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] Avoid prolonged or repeated exposure.[4]

  • Emergency Procedures: In case of accidental contact, flush eyes or skin thoroughly with large amounts of water and seek medical attention.[2][3] If swallowed, rinse the mouth with water and call a poison center or doctor.[3][4]

Hazard Profile Summary

Safety Data Sheets for this compound show some variation in hazard classification. Due to its potential for harm if swallowed and high toxicity to aquatic life, it is imperative to treat all this compound waste as hazardous.[3][4]

Hazard StatementGHS ClassificationSource(s)
Harmful if swallowedAcute Toxicity 4 (Oral)[3][4]
Very toxic to aquatic life with long lasting effectsAquatic Toxicity (Acute & Chronic) 1[3]
Not a hazardous substance or mixtureN/A[2]

Logistical Disposal Plan: Step-by-Step Guidance

The disposal of this compound and its contaminated materials must be managed through your institution's hazardous waste program. Never dispose of this compound down the drain or in the regular trash.[5][6]

  • Waste Collection:

    • Collect all solid this compound waste, as well as any contaminated materials (e.g., pipette tips, weighing boats, gloves), in a designated, compatible, and leak-proof waste container.[7]

    • For solutions containing this compound, use a separate, clearly labeled, and sealable container. Plastic containers are often preferred.[7]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[8][9]

    • List all constituents of a mixture, including solvents, with their approximate concentrations or volumes.[8] The label must be clearly visible on the outside of the container.[8]

  • Storage and Segregation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][8]

    • Ensure the container is kept closed at all times, except when adding waste.[6][7]

    • Crucially, segregate this compound waste from incompatible materials. this compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.[2][3] Store these waste streams in separate secondary containment bins to prevent accidental mixing.[5][8]

  • Arrange for Pickup:

    • Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][7]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]

Disposal of Contaminated Labware and Empty Containers
  • Contaminated Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be collected in a separate, puncture-proof container, which is then managed as hazardous waste.[5][9]

  • Grossly Contaminated Labware: Disposable labware with significant this compound residue should be placed directly into the solid hazardous waste container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6] Collect all rinsate (the rinse liquid) as hazardous chemical waste and dispose of it in your liquid this compound waste container.[5] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

Experimental Protocols

The proper disposal of this compound is a procedural process managed through an established hazardous waste program. No experimental deactivation or neutralization protocols are recommended for laboratory personnel. Attempting to treat the chemical waste within the lab can lead to dangerous reactions.[5] Always manage this compound as hazardous waste and have it removed by trained EHS professionals.

Visual Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

Lipoamide_Disposal_Workflow start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid_waste Solid Waste (Powder, Contaminated Labware) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess->liquid_waste Liquid container_solid Place in a compatible, sealed container for solids. solid_waste->container_solid container_liquid Place in a compatible, sealed container for liquids. liquid_waste->container_liquid label_waste Label Container Clearly: 'Hazardous Waste - this compound' + All Constituents & % container_solid->label_waste container_liquid->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store segregate Segregate from Incompatibles (Strong Acids, Bases, Oxidizers) Use Secondary Containment store->segregate pickup Contact EHS for Hazardous Waste Pickup segregate->pickup end Disposal Complete pickup->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Lipoamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of Lipoamide, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Safety Data

This compound is a compound that requires careful handling in a laboratory setting. While some suppliers classify it as not a hazardous substance, others indicate that it can be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is crucial to handle it with appropriate precautions.

ParameterValueSource
Storage Temperature -20°C[1][3]
Hazard Statements H302: Harmful if swallowed[2][3]
H410: Very toxic to aquatic life with long lasting effects[3]
Signal Word Warning[2]
Transport Considered non-hazardous for transport (DOT, IMDG, IATA)[1][3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection : Safety goggles with side-shields are required to protect against splashes.[1]

  • Hand Protection : Wear protective, chemical-resistant gloves.[1]

  • Body Protection : An impervious laboratory coat or clothing should be worn to protect the skin.[1]

  • Respiratory Protection : Use in a well-ventilated area. If dust or aerosols are likely to be generated, a suitable respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling procedures is essential to minimize risk.

  • Preparation :

    • Ensure a designated and well-ventilated area is prepared for handling this compound.

    • Verify that a safety shower and eye wash station are accessible.[1]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling :

    • Avoid inhalation of dust or aerosols.[1][3]

    • Prevent contact with eyes and skin.[1][3]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • Weigh and transfer the compound in a manner that minimizes dust generation.

  • Storage :

    • Store this compound in a tightly sealed container.[1][3]

    • Keep the container in a cool, well-ventilated area at -20°C.[1][3]

    • Protect from direct sunlight and sources of ignition.[1][3]

Emergency and Disposal Plan

Spill Response Workflow

In the event of a this compound spill, follow the procedures outlined in the diagram below to ensure a safe and effective cleanup.

Spill_Response This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Isolate Isolate the Spill Area Assess Assess Spill Size and Risk Isolate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean with Inert Absorbent Material Contain->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Collect Collect Waste in a Labeled Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Characterization : Due to its potential toxicity to aquatic life, this compound waste should be treated as hazardous.[3]

  • Containerization : Collect all waste material, including contaminated absorbents and PPE, in a clearly labeled, sealed container.

  • Disposal : Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1][3] Do not allow the product to enter drains or water courses.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.